Product packaging for Platinum-195(Cat. No.:CAS No. 14191-88-9)

Platinum-195

Cat. No.: B083798
CAS No.: 14191-88-9
M. Wt: 194.964794 g/mol
InChI Key: BASFCYQUMIYNBI-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platinum-195 is a stable, spin-½ isotope with a natural abundance of 33.8% and is the only magnetically active isotope of platinum, making it exceptionally valuable for nuclear magnetic resonance (NMR) spectroscopy . Its favorable magnetic properties, including a wide chemical shift range of over 13,000 ppm and sharp spectral lines, allow for the detailed structural elucidation of platinum compounds, from organoplatinum species and anti-tumor agents to large platinum clusters . In pharmacological research, this compound NMR is used to study the kinetics, mechanism of action, and drug-binding characteristics of platinum-based therapeutics . Beyond NMR, this isotope is critical for photochemical studies of metal complexes and is employed in neutron-activation analysis for the determination of noble metals . Furthermore, isotopically enriched this compound is utilized in mass cytometry, a advanced mass spectrometry technique where it serves as a purified mass tag conjugated to antibodies, enabling high-parameter analysis of individual cells for biomedical and pharmaceutical research . The product is supplied as a high-purity metal foil or powder and is intended for research applications only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Pt B083798 Platinum-195 CAS No. 14191-88-9

Properties

CAS No.

14191-88-9

Molecular Formula

Pt

Molecular Weight

194.964794 g/mol

IUPAC Name

platinum-195

InChI

InChI=1S/Pt/i1+0

InChI Key

BASFCYQUMIYNBI-IGMARMGPSA-N

SMILES

[Pt]

Isomeric SMILES

[195Pt]

Canonical SMILES

[Pt]

Synonyms

Platinium195

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Abundance and Analysis of Platinum-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of the Platinum-195 (¹⁹⁵Pt) isotope, the experimental methods for its quantification, and its applications, particularly in the field of drug development. This document is intended to serve as a comprehensive resource for researchers and professionals requiring detailed information on this specific platinum isotope.

Natural Abundance of Platinum Isotopes

Platinum (Pt) is a polyisotopic element, composed of six naturally occurring isotopes. Among these, ¹⁹⁵Pt is the most abundant stable isotope. The precise determination of isotopic abundances is critical for various scientific applications, including geological dating, environmental monitoring, and the certification of reference materials.

The following table summarizes the natural abundance and other key nuclear properties of the stable platinum isotopes.

IsotopeAtomic Mass (Da)Natural Abundance (atom %)Nuclear Spin (I)Magnetic Moment (μ/μN)
¹⁹⁰Pt189.9599170.012 - 0.01400
¹⁹²Pt191.9610190.78200
¹⁹⁴Pt193.96265532.86 - 32.96700
¹⁹⁵Pt 194.964766 33.775 - 33.832 1/2 +0.60950
¹⁹⁶Pt195.96492625.21 - 25.24200
¹⁹⁸Pt197.9678697.163 - 7.3600

Data compiled from multiple sources.[1][2][3][4]

Experimental Determination of Isotopic Abundance

The precise measurement of platinum's isotopic composition is predominantly achieved through mass spectrometry techniques. These methods are capable of separating ions based on their mass-to-charge ratio, allowing for the accurate determination of the relative abundance of each isotope.

Thermal Ionization Mass Spectrometry (TIMS)

Thermal Ionization Mass Spectrometry (TIMS) is a highly precise technique for determining isotope ratios. A method for the measurement of platinum isotopes using negative thermal ionization mass spectrometry (N-TIMS) has been developed.[5][6]

Methodology:

  • Sample Preparation: A high-purity platinum aqueous solution (e.g., H₂PtCl₆) is loaded onto a rhenium filament.[5] For enhanced ion emission, a lanthanum salt may be co-loaded onto the filament.[5]

  • Ionization: The filament is heated to a high temperature (approximately 1400-1600 °C) within the ion source of the mass spectrometer under high vacuum.[5][6] This causes the sample to evaporate and ionize, producing negative platinum ions (Pt⁻).[5]

  • Mass Separation: The generated ions are accelerated and passed through a magnetic or quadrupole mass analyzer, which separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ion beams are measured by a detector, such as a secondary electron multiplier operating in ion counting mode, to determine their respective intensities.[5]

  • Data Analysis: The measured ion intensities are used to calculate the isotope amount ratios, for instance, n(¹⁹⁴Pt)/n(¹⁹⁵Pt), with high precision.[5]

Multiple-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS)

MC-ICPMS is another powerful technique for high-precision isotope ratio measurements. The use of a double-spike technique can correct for instrumental mass fractionation.[7]

Methodology:

  • Sample Digestion and Spiking: The platinum-containing sample is digested, often in aqua regia (a mixture of nitric acid and hydrochloric acid).[7] A "double-spike," which is an artificially prepared mixture of two platinum isotopes in a known ratio (e.g., ¹⁹⁶Pt–¹⁹⁸Pt), is added to the sample.[7]

  • Chromatographic Separation: Platinum is chemically separated and purified from the sample matrix using anion-exchange chromatography.[7]

  • Sample Introduction: The purified platinum solution is introduced into the inductively coupled plasma (ICP) source of the mass spectrometer, typically using a desolvating nebulizer system.[7] The high-temperature plasma atomizes and ionizes the platinum.

  • Mass Analysis and Detection: The ion beam is introduced into the mass spectrometer, where multiple collectors simultaneously measure the ion currents of the different platinum isotopes.

  • Data Correction and Analysis: The known isotopic ratio of the double-spike is used to correct for any mass-dependent fractionation that occurs during the analysis, leading to highly accurate and precise determination of the natural isotope ratios.[7]

Applications of this compound in Research and Drug Development

The unique nuclear properties of ¹⁹⁵Pt, particularly its non-zero nuclear spin of 1/2, make it a valuable tool in various scientific disciplines.[8]

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt is the only naturally occurring platinum isotope that is NMR-active.[8] ¹⁹⁵Pt NMR spectroscopy is a powerful technique for the structural elucidation of platinum-containing compounds in solution.[8] Key features of ¹⁹⁵Pt NMR include:

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹⁵Pt span a very large range (over 13,000 ppm), making the technique highly sensitive to the chemical environment of the platinum nucleus, including its oxidation state, coordinating ligands, and geometry.[8][9]

  • Sharp Signals: The NMR signals are typically sharp, allowing for the resolution of subtle structural differences.[10]

  • Coupling Information: Spin-spin coupling between ¹⁹⁵Pt and other nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁵N) provides valuable information about the connectivity and stereochemistry of platinum complexes.[8][10]

A common reference compound for ¹⁹⁵Pt NMR is sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O.[8]

¹⁹⁵ᵐPt in Radiopharmaceutical Development

The metastable isomer of ¹⁹⁵Pt, known as ¹⁹⁵ᵐPt, is a radionuclide with a half-life of approximately 4 days.[1][11] It decays by isomeric transition and emits Auger electrons, which are highly energetic and have a short range.[11] This property makes ¹⁹⁵ᵐPt a candidate for targeted radionuclide therapy.

Platinum-based anticancer drugs, such as cisplatin, are widely used in chemotherapy.[12] Labeling these drugs with ¹⁹⁵ᵐPt allows for the study of their pharmacokinetics and biodistribution in vivo.[12][13] The combination of the chemotherapeutic effect of the platinum compound with the radiotoxicity of the Auger electrons from ¹⁹⁵ᵐPt is an area of active research for enhancing cancer therapy.[11]

Visualized Workflows

Experimental Workflow for Isotope Ratio Determination by MC-ICPMS

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chemical Separation cluster_analysis Mass Spectrometry Analysis cluster_correction Data Correction sample Geological or Biological Sample digestion Digestion in Aqua Regia sample->digestion spike Addition of ¹⁹⁶Pt-¹⁹⁸Pt Double Spike digestion->spike equilibration Sample-Spike Equilibration spike->equilibration chromatography Anion-Exchange Chromatography equilibration->chromatography purified_pt Purified Platinum Solution chromatography->purified_pt introduction Introduction via Desolvating Nebulizer purified_pt->introduction icpms MC-ICPMS Analysis introduction->icpms data Isotope Ratio Data icpms->data correction Mass Fractionation Correction data->correction final_ratios Final Isotope Ratios correction->final_ratios

Caption: Workflow for Platinum Isotope Ratio Determination by MC-ICPMS.

Logical Pathway for ¹⁹⁵Pt NMR in Drug Characterization

nmr_logic cluster_data Spectral Data Analysis cluster_interpretation Structural Interpretation compound Synthesized Platinum Compound dissolution Dissolution in Deuterated Solvent compound->dissolution nmr_exp ¹⁹⁵Pt NMR Experiment dissolution->nmr_exp chem_shift Chemical Shift (δ) nmr_exp->chem_shift coupling Coupling Constants (J) nmr_exp->coupling intensity Signal Intensity nmr_exp->intensity oxidation Oxidation State chem_shift->oxidation coordination Coordination Environment chem_shift->coordination stereochem Stereochemistry coupling->stereochem intensity->coordination

Caption: Logical Flow for Platinum Compound Characterization using ¹⁹⁵Pt NMR.

References

An In-depth Technical Guide to the Nuclear Spin and Magnetic Moment of Platinum-195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental nuclear properties of the Platinum-195 (¹⁹⁵Pt) isotope, with a particular focus on its nuclear spin and magnetic moment. This document details the experimental methodologies used to determine these properties and their application in modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to be a valuable resource for researchers in chemistry, physics, and pharmacology, particularly those involved in the development and analysis of platinum-based compounds.

Core Nuclear Properties of this compound

This compound is the only naturally occurring, magnetically active isotope of platinum, making it indispensable for NMR studies.[1] Its key nuclear properties are summarized in the table below.

PropertyValueUnit
Natural Abundance33.832%
Nuclear Spin Quantum Number (I)1/2
Magnetic Moment (μ)+0.60952(6)μN (Nuclear Magnetons)
Gyromagnetic Ratio (γ)5.768 x 10⁷rad s⁻¹ T⁻¹
Quadrupole Moment0barns
Resonance Frequency (at 1 T)9.2922MHz
Relative Sensitivity (vs. ¹H)9.94 x 10⁻³

Table 1: Key Nuclear Properties of the this compound Isotope.[2][3]

The spin quantum number of 1/2 indicates that the ¹⁹⁵Pt nucleus has a non-zero spin angular momentum, a prerequisite for nuclear magnetic resonance.[3] The absence of a nuclear quadrupole moment (due to its spherical charge distribution) results in sharper NMR signals, which is highly advantageous for high-resolution studies.[3]

Experimental Determination of Nuclear Spin and Magnetic Moment

The definitive determination of the nuclear spin and magnetic moment of atomic nuclei, including ¹⁹⁵Pt, was historically accomplished using the atomic beam magnetic resonance method, a technique pioneered by Isidor Isaac Rabi.[4][5] This method is based on the principles of the Zeeman effect and the quantization of angular momentum.[1][6][7][8][9]

Atomic Beam Magnetic Resonance (ABMR) Methodology

The ABMR technique involves passing a beam of neutral atoms through a series of magnetic fields and observing the effect of an oscillating electromagnetic field on the trajectory of these atoms.

Experimental Workflow:

ABMR_Workflow cluster_source Atomic Beam Source cluster_magnets Magnetic Fields cluster_detector Detection Source Oven with Pt sample Collimator Collimating Slits Source->Collimator Neutral Pt Atom Beam MagnetA Inhomogeneous Magnet A (Deflecting Field) Collimator->MagnetA MagnetC Homogeneous Magnet C (Static Field B₀) MagnetA->MagnetC RF_Coil Oscillating Field B₁ (RF Coil) MagnetB Inhomogeneous Magnet B (Refocusing Field) MagnetC->MagnetB Detector Detector MagnetB->Detector

Caption: Workflow for Atomic Beam Magnetic Resonance.

Detailed Protocol:

  • Atomic Beam Generation: A sample of platinum is heated in an oven to produce a vapor of platinum atoms. This vapor is then allowed to effuse through a series of collimating slits, forming a narrow, well-defined atomic beam.

  • State Selection (Magnet A): The atomic beam first passes through a region with a strong inhomogeneous magnetic field (Magnet A). This field exerts a force on the magnetic moments of the atoms, deflecting them according to the orientation of their nuclear spin relative to the magnetic field. This initial deflection serves to select atoms in a specific spin state.

  • Resonance Region (Magnet C and RF Coil): The deflected beam then enters a region with a strong, uniform static magnetic field (B₀) produced by Magnet C. Within this region, an oscillating magnetic field (B₁), generated by a radiofrequency (RF) coil, is applied perpendicular to the static field. The frequency of this oscillating field is varied.

  • Spin Transitions: When the frequency of the oscillating field matches the Larmor frequency of the ¹⁹⁵Pt nuclei in the static magnetic field, transitions between the nuclear spin states are induced. This "spin flip" alters the magnetic moment of the atoms.

  • Analysis and Refocusing (Magnet B): The beam then passes through a second inhomogeneous magnetic field (Magnet B), which has a field gradient opposite to that of Magnet A. Atoms that did not undergo a spin transition are refocused onto the detector. However, atoms that did undergo a spin transition in the resonance region will be deflected differently by Magnet B and will not reach the detector.

  • Detection: A detector measures the intensity of the atomic beam. A sharp decrease in the detected beam intensity occurs at the resonance frequency. By precisely measuring this frequency and the strength of the static magnetic field (B₀), the nuclear magnetic moment can be calculated using the Breit-Rabi formula. The nuclear spin is determined from the number of observed resonance peaks.[10]

Application in ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique nuclear properties of ¹⁹⁵Pt make it an excellent nucleus for NMR spectroscopy, a technique widely used for the structural elucidation of platinum-containing compounds, including anticancer drugs like cisplatin (B142131) and its derivatives.[11][12] The large chemical shift range of ¹⁹⁵Pt NMR makes it highly sensitive to the electronic environment around the platinum nucleus.[3][13][14]

Principles of ¹⁹⁵Pt NMR

The fundamental principles of ¹⁹⁵Pt NMR are rooted in the interaction of its nuclear magnetic moment with an external magnetic field.

NMR_Principles cluster_nucleus ¹⁹⁵Pt Nucleus Properties cluster_interaction Interaction with B₀ cluster_resonance Resonance & Detection Spin Nuclear Spin (I = 1/2) MagMoment Magnetic Moment (μ) Spin->MagMoment gives rise to Zeeman Zeeman Splitting (Energy Level Separation) MagMoment->Zeeman interacts with B₀ Larmor Larmor Precession (Precession at frequency ω₀) Zeeman->Larmor RF_Pulse RF Pulse (B₁) (at Larmor Frequency) Larmor->RF_Pulse determines frequency for Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) (Detected Signal) Relaxation->FID Spectrum NMR Spectrum (via Fourier Transform) FID->Spectrum

References

A Comprehensive Technical Guide to the Physical Properties of the Platinum-195 Nuclide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of the Platinum-195 (¹⁹⁵Pt) nuclide. The information is tailored for researchers, scientists, and professionals in drug development who utilize platinum-based compounds and require a detailed understanding of the nuclear characteristics of this specific isotope. All quantitative data is summarized for clarity, and detailed experimental methodologies for the determination of these properties are provided.

Core Physical Properties of this compound

The nuclide this compound is a stable isotope of platinum, notable for its unique nuclear properties that make it particularly useful in various scientific applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass cytometry. A summary of its key physical properties is presented in the table below.

PropertyValueUnits
Atomic Number (Z)78-
Mass Number (A)195-
Neutron Number (N)117-
Isotopic Mass194.9647911Da
Natural Abundance33.832%
Half-lifeStable-
Decay ModeStable-
Nuclear Spin (I)1/2-
Magnetic Dipole Moment (μ)+0.60950μN
Electric Quadrupole Moment (Q)0barn
Gyromagnetic Ratio (γ)5.8383 x 10⁷rad T⁻¹ s⁻¹

Experimental Protocols for Property Determination

The determination of the physical properties of ¹⁹⁵Pt relies on sophisticated experimental techniques. The methodologies for measuring the most critical of these properties are detailed below.

Determination of Nuclear Spin and Magnetic Moment via Nuclear Magnetic Resonance (NMR) Spectroscopy

The nuclear spin and magnetic moment of ¹⁹⁵Pt are fundamental properties that give rise to its utility in NMR spectroscopy.[1][2][3] The experimental determination of these properties is intrinsically linked.

Methodology:

  • Sample Preparation: A solution of a platinum-containing compound, often a simple salt like potassium tetrachloroplatinate(II) (K₂PtCl₄) or a well-characterized organometallic complex, is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to avoid signal interference from the solvent's protons.[4] The concentration is typically in the range of 0.1 to 1 M. A reference standard, such as tetramethylsilane (B1202638) (TMS) for proton and carbon NMR, is often added, though for ¹⁹⁵Pt NMR, an external reference or referencing to the spectrometer's base frequency is common.[5]

  • Instrumentation: A high-field NMR spectrometer, typically with a magnetic field strength of 7 Tesla or higher, equipped with a multinuclear probe tuned to the ¹⁹⁵Pt resonance frequency (approximately 21.4 MHz in a 7 T magnet) is used.[1] The spectrometer includes a powerful magnet to align the nuclear spins, a radiofrequency (RF) transmitter to perturb the spins, and a sensitive receiver to detect the resulting signal.[2]

  • Data Acquisition:

    • The sample is placed within the magnet, and the nuclear spins align with the external magnetic field (B₀).

    • A sequence of radiofrequency pulses is applied to the sample. A common experiment is a simple pulse-acquire sequence, where a single RF pulse is used to excite the ¹⁹⁵Pt nuclei.

    • Following the pulse, the precessing nuclei induce a decaying sinusoidal signal in the receiver coil, known as the Free Induction Decay (FID).

    • The FID is recorded over a specific acquisition time, and multiple FIDs are often averaged to improve the signal-to-noise ratio.[2]

  • Data Processing and Analysis:

    • The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

    • The resulting spectrum shows resonance peaks at frequencies characteristic of the ¹⁹⁵Pt nucleus in its specific chemical environment.

    • The nuclear spin (I) is determined by observing the splitting patterns of the ¹⁹⁵Pt signal or the signals of nuclei coupled to it (e.g., ¹H, ³¹P). For a spin I=1/2 nucleus like ¹⁹⁵Pt, it will split the signal of a coupled nucleus into a doublet.[1]

    • The magnetic moment (μ) is determined from the Larmor frequency (ν) of the ¹⁹⁵Pt resonance in a known magnetic field (B₀), using the relationship: μ = (I * h * ν) / B₀ where h is Planck's constant.[3] By precisely measuring the resonance frequency and the magnetic field strength, the magnetic moment can be calculated.

Determination of Natural Abundance via Mass Spectrometry

The natural abundance of ¹⁹⁵Pt is determined using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio.[6][7]

Methodology:

  • Sample Preparation: A small amount of a pure platinum sample or a platinum-containing compound is introduced into the mass spectrometer. The sample can be in solid, liquid, or gas form depending on the ionization technique used.

  • Instrumentation: A mass spectrometer consisting of an ion source, a mass analyzer, and a detector is employed. Common types include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Thermal Ionization Mass Spectrometry (TIMS).[8]

  • Ionization: The platinum atoms in the sample are ionized to create positively charged ions. In ICP-MS, the sample is introduced into a high-temperature argon plasma, which efficiently atomizes and ionizes the platinum.[8] In TIMS, the sample is deposited on a metal filament which is then heated to high temperatures to induce ionization.

  • Mass Analysis: The generated platinum ions are accelerated into a mass analyzer. A common type of mass analyzer is a magnetic sector, which uses a magnetic field to deflect the ions. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.[6]

  • Detection: The separated ions are detected by an ion detector, such as a Faraday cup or an electron multiplier. The detector measures the intensity of the ion beam for each mass-to-charge ratio.

  • Data Analysis: The output is a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio. For platinum, peaks will be observed for each of its naturally occurring isotopes (¹⁹⁰Pt, ¹⁹²Pt, ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, and ¹⁹⁸Pt). The natural abundance of ¹⁹⁵Pt is calculated by dividing the intensity of the ¹⁹⁵Pt peak by the sum of the intensities of all platinum isotope peaks and multiplying by 100.[6]

Determination of the Electric Quadrupole Moment

The electric quadrupole moment is a measure of the deviation of the nuclear charge distribution from spherical symmetry. For nuclei with a spin of I > 1/2, this value is non-zero. However, for ¹⁹⁵Pt with a spin of I = 1/2, the electric quadrupole moment is theoretically and experimentally determined to be zero.[9]

Methodology (for nuclei with I > 1/2):

The primary method for determining the electric quadrupole moment is Nuclear Quadrupole Resonance (NQR) spectroscopy or by observing the effects of quadrupole interactions in NMR or Mössbauer spectroscopy.[10][11]

  • Principle: In a non-spherically symmetric electric field gradient (EFG), which is present in most molecules and non-cubic crystalline solids, the energy levels of a quadrupolar nucleus are split.

  • NQR Spectroscopy: This technique directly measures the transition frequencies between these split energy levels in the absence of an external magnetic field. The NQR frequency is proportional to the product of the nuclear quadrupole moment (Q) and the EFG (q).

  • Calculation: If the EFG at the nucleus can be accurately calculated using quantum chemical methods, the nuclear quadrupole moment can be determined from the experimentally measured NQR frequency using the relation: ν = (e²qQ) / h where e is the elementary charge and h is Planck's constant.

For ¹⁹⁵Pt, the absence of any observable quadrupole splitting in its NMR spectra, even in asymmetric chemical environments, confirms that its electric quadrupole moment is zero.

Logical Relationships of ¹⁹⁵Pt Physical Properties

The physical properties of the this compound nuclide are interconnected. The fundamental composition of the nucleus dictates its emergent quantum mechanical properties. The following diagram illustrates these logical relationships.

G Logical Relationships of this compound Physical Properties cluster_composition Fundamental Composition cluster_properties Nuclear Properties Protons (Z=78) Protons (Z=78) Mass Number (A=195) Mass Number (A=195) Protons (Z=78)->Mass Number (A=195) Nuclear Spin (I=1/2) Nuclear Spin (I=1/2) Protons (Z=78)->Nuclear Spin (I=1/2) Stability (Stable) Stability (Stable) Protons (Z=78)->Stability (Stable) Neutrons (N=117) Neutrons (N=117) Neutrons (N=117)->Mass Number (A=195) Neutrons (N=117)->Nuclear Spin (I=1/2) Neutrons (N=117)->Stability (Stable) Magnetic Moment (μ) Magnetic Moment (μ) Nuclear Spin (I=1/2)->Magnetic Moment (μ) Quadrupole Moment (Q=0) Quadrupole Moment (Q=0) Nuclear Spin (I=1/2)->Quadrupole Moment (Q=0)

Caption: Interrelation of ¹⁹⁵Pt's fundamental and nuclear properties.

References

A Technical Guide to Platinum-195: From Discovery to a Cornerstone of Modern Spectroscopy and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the isotope Platinum-195 (¹⁹⁵Pt), from its initial identification to its pivotal role in nuclear magnetic resonance (NMR) spectroscopy and the development of platinum-based anticancer agents. It details the unique nuclear properties of ¹⁹⁵Pt, outlines key experimental methodologies, and illustrates the mechanisms that underscore its significance in chemistry and medicine.

Discovery and Historical Context

The history of platinum isotopes is intertwined with the advancements in mass spectrometry in the early 20th century. While the element platinum was first described in detail by Antonio de Ulloa in 1748, the identification of its isotopic composition occurred much later.[1][2][3][4] The stable isotopes of platinum, including ¹⁹⁵Pt, were first identified in 1935.[5]

Unlike many radioisotopes that have dramatic discovery narratives, ¹⁹⁵Pt was identified as a stable, naturally occurring component of the element. It is the most abundant of platinum's six naturally occurring isotopes.[6][7] Its historical significance grew not from its discovery but from the subsequent realization that its unique nuclear properties offered an invaluable window into the chemistry of platinum compounds.

Nuclear and Physical Properties of this compound

The utility of ¹⁹⁵Pt in modern research stems directly from its intrinsic nuclear properties. It is the only naturally occurring platinum isotope with a non-zero nuclear spin (I = 1/2), making it active for NMR spectroscopy.[8][9][10] This singular characteristic has established ¹⁹⁵Pt as an indispensable tool for the structural elucidation of platinum-containing molecules.[8][11]

A summary of the properties of naturally occurring platinum isotopes is provided below, highlighting the unique position of ¹⁹⁵Pt.

Table 1: Nuclear and Physical Properties of Naturally Occurring Platinum Isotopes

IsotopeNatural Abundance (%)[6][12]Half-life[6]Nuclear Spin (I)[5]
¹⁹⁰Pt0.0124.83 x 10¹¹ years0+
¹⁹²Pt0.782Stable0+
¹⁹⁴Pt32.9Stable0+
¹⁹⁵Pt 33.8 Stable 1/2-
¹⁹⁶Pt25.2Stable0+
¹⁹⁸Pt7.36Stable0+

The logical progression from the inherent properties of ¹⁹⁵Pt to its principal applications is illustrated in the following diagram.

G prop Key Properties of ¹⁹⁵Pt spin Nuclear Spin I = 1/2 prop->spin abundance High Natural Abundance (33.8%) prop->abundance stable Stable Isotope prop->stable nmr ¹⁹⁵Pt NMR Spectroscopy spin->nmr Enables NMR activity abundance->nmr Enhances signal sensitivity mass_cytometry Mass Cytometry (Isotopically Enriched) stable->mass_cytometry Allows use as a stable mass tag app Primary Applications drug Platinum Anticancer Drug Research nmr->drug G start Start: K₂[PtCl₆] (Pt(IV) complex) step1 Step 1: Reduction (e.g., with N₂H₄) start->step1 intermediate Intermediate: K₂[PtCl₄] (Pt(II) complex) step1->intermediate step2 Step 2: Ligand Substitution (Add aqueous NH₃) intermediate->step2 product Product: cis-[PtCl₂(NH₃)₂] (Cisplatin) step2->product characterization Characterization product->characterization nmr ¹⁹⁵Pt NMR Spectroscopy characterization->nmr ir IR Spectroscopy characterization->ir hplc HPLC (Purity) characterization->hplc G drug Cisplatin [PtCl₂(NH₃)₂] transport Cellular Uptake (e.g., CTR1 transporter) drug->transport activation Hydrolysis (Cl⁻ replaced by H₂O) transport->activation active_drug Activated Aqua-Complex [Pt(H₂O)₂(NH₃)₂]²⁺ activation->active_drug dna_binding DNA Binding (N7 of Guanine) active_drug->dna_binding adduct DNA Adduct Formation (Intrastrand Crosslinks) dna_binding->adduct inhibition Inhibition of DNA Replication & Transcription adduct->inhibition apoptosis Apoptosis (Programmed Cell Death) inhibition->apoptosis

References

A Technical Guide to the Fundamental Principles of ¹⁹⁵Pt NMR Spectroscopy for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core principles of ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for the characterization of platinum-containing compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental concepts, experimental protocols, and data interpretation of ¹⁹⁵Pt NMR, with a particular focus on its application in the study of platinum-based therapeutics.

Core Principles of ¹⁹⁵Pt NMR Spectroscopy

Platinum-195 is the only naturally occurring isotope of platinum with a non-zero nuclear spin (I=1/2), making it amenable to NMR spectroscopy.[1] With a natural abundance of 33.8%, ¹⁹⁵Pt is considered a moderately sensitive nucleus for NMR analysis.[2][3] Its receptivity is approximately 19 times that of ¹³C, though significantly lower than ¹H.[2]

A key feature of ¹⁹⁵Pt NMR is its exceptionally wide chemical shift range, spanning over 13,000 parts per million (ppm).[2] This vast range makes the ¹⁹⁵Pt chemical shift extremely sensitive to the electronic environment around the platinum nucleus.[2] Subtle changes in oxidation state, coordination number, and the nature of the coordinating ligands can lead to significant changes in the chemical shift, often on the order of hundreds of ppm.[2] This high sensitivity makes ¹⁹⁵Pt NMR an invaluable tool for structural elucidation and for monitoring chemical reactions involving platinum species.[2]

The reference standard for ¹⁹⁵Pt NMR is typically a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in deuterium (B1214612) oxide (D₂O), with its chemical shift set to 0 ppm.[2] This compound is chosen for its stability, commercial availability, and high solubility.[2]

Tabulated Quantitative Data

For ease of comparison, the following tables summarize key quantitative data for ¹⁹⁵Pt NMR spectroscopy, including nuclear properties, chemical shifts of representative platinum complexes, and typical one-bond coupling constants.

Table 1: Nuclear Properties of ¹⁹⁵Pt
PropertyValue
Nuclear Spin (I)1/2
Natural Abundance (%)33.832
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)5.768
Receptivity relative to ¹H3.51 x 10⁻³
Receptivity relative to ¹³C20.7
Reference Compound1.2 M Na₂PtCl₆ in D₂O
T₁ of Reference (s)0.4

Source:[4][5][6]

Table 2: Representative ¹⁹⁵Pt Chemical Shifts (δ)
CompoundOxidation StateChemical Shift (δ, ppm)
[PtCl₆]²⁻Pt(IV)0
cis-[PtCl₂(NH₃)₂] (Cisplatin)Pt(II)-2110
trans-[PtCl₂(NH₃)₂] (Transplatin)Pt(II)-2181
[Pt(NH₃)₄]²⁺Pt(II)-2576
[PtCl₄]²⁻Pt(II)-1630
[PtBr₆]²⁻Pt(IV)-735
[PtI₆]²⁻Pt(IV)-2380
[Pt(CN)₄]²⁻Pt(II)-4775
[Pt(PPh₃)₄]Pt(0)-4968

Note: Chemical shifts are referenced to [PtCl₆]²⁻ at 0 ppm. Values can vary with solvent and temperature. Sources:[3][7][8][9]

Table 3: Typical One-Bond Coupling Constants (¹J(¹⁹⁵Pt-X))
Coupling Nucleus (X)Hybridization of XTypical ¹J(¹⁹⁵Pt-X) (Hz)
¹³Csp~500
¹⁵N-160 - 390
³¹P-1300 - 4000
⁷⁷Se-80 - 250
¹¹⁹Sn-> 33000

Source:[4][10][11]

Experimental Protocols

Detailed methodologies for key ¹⁹⁵Pt NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample and instrumentation.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality ¹⁹⁵Pt NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the platinum complex is sufficiently soluble and stable.[12] Common solvents include D₂O, acetone-d₆, chloroform-d, and DMSO-d₆.[12] The choice of solvent can influence the chemical shift, so consistency is important for comparative studies.[13]

  • Concentration: For ¹H-detected 2D experiments like ¹H-¹⁹⁵Pt HMQC, concentrations can be in the micromolar range.[1] For direct ¹⁹⁵Pt detection, higher concentrations (millimolar) are generally required to achieve an adequate signal-to-noise ratio in a reasonable time.[1]

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is essential to remove any solid particles from the sample.[14] Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

  • Sample Volume: The sample volume should be sufficient to cover the active region of the NMR probe's radiofrequency coils, typically around 0.6-0.7 mL, resulting in a sample height of 40-50 mm.[12][13]

  • Degassing: For samples sensitive to oxidation or containing paramagnetic impurities, degassing using the freeze-pump-thaw method may be necessary to remove dissolved oxygen.[14]

1D ¹⁹⁵Pt NMR Data Acquisition

This protocol outlines the direct observation of the ¹⁹⁵Pt nucleus.

  • Instrument Setup: Tune and match the NMR probe to the ¹⁹⁵Pt frequency (approximately 21.4 MHz on a 100 MHz ¹H spectrometer).[2]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically used.

    • Spectral Width: Set a wide spectral width (e.g., 100-200 kHz) to encompass the large chemical shift range of ¹⁹⁵Pt.

    • Acquisition Time: A relatively short acquisition time is often sufficient due to the typically sharp signals.

    • Relaxation Delay: For complexes with slow relaxation, a pulse delay of around 0.5 seconds may be necessary.[3]

    • Number of Scans: The number of scans will depend on the sample concentration and can range from a few hundred for concentrated samples to many thousands for dilute samples.

  • Referencing: Reference the spectrum to the external Na₂PtCl₆ standard at 0 ppm.[15]

2D ¹H-¹⁹⁵Pt HMQC Data Acquisition

Inverse-detected experiments like Heteronuclear Multiple Quantum Coherence (HMQC) offer significantly higher sensitivity by detecting the high-gamma ¹H nucleus instead of the low-gamma ¹⁹⁵Pt nucleus.[1]

  • Instrument Setup: Tune and match the probe for both ¹H and ¹⁹⁵Pt frequencies.

  • Locking and Shimming: Perform locking and shimming as for the 1D experiment.

  • Acquisition Parameters:

    • Pulse Sequence: Utilize a standard HMQC pulse sequence.

    • Spectral Widths: Set the ¹H spectral width (F2 dimension) to cover the proton signals of interest. The ¹⁹⁵Pt spectral width (F1 dimension) should be wide enough to include the expected platinum chemical shifts.

    • Number of Increments (t₁): Collect a sufficient number of increments in the indirect dimension (e.g., 128-256) to achieve the desired resolution in the ¹⁹⁵Pt dimension.

    • Number of Scans: The number of scans per increment will depend on the sample concentration.

    • Recycle Delay: A recycle delay of 1-2 seconds is typical.

  • Processing: After Fourier transformation in both dimensions, the resulting 2D spectrum will show correlations between protons and the platinum nucleus they are coupled to.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental relationships and experimental workflows in ¹⁹⁵Pt NMR spectroscopy.

G Relationship between Platinum Complex Properties and ¹⁹⁵Pt NMR Observables prop1 Oxidation State (e.g., Pt(0), Pt(II), Pt(IV)) obs1 Chemical Shift (δ) (Large Range: >13,000 ppm) prop1->obs1 Strongly Influences prop2 Ligand Identity (e.g., Cl⁻, NH₃, PR₃) prop2->obs1 High Sensitivity obs2 Coupling Constant (J) (e.g., ¹J(¹⁹⁵Pt-¹⁵N), ¹J(¹⁹⁵Pt-³¹P)) prop2->obs2 obs4 Signal Multiplicity prop2->obs4 prop3 Coordination Geometry (e.g., Square Planar, Octahedral) prop3->obs1 prop4 Trans Influence of Ligands prop4->obs2 Modulates Magnitude obs3 Relaxation Times (T₁, T₂) (Influenced by CSA)

Caption: Correlation of platinum complex characteristics with ¹⁹⁵Pt NMR parameters.

G General Experimental Workflow for ¹⁹⁵Pt NMR Analysis start Start sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep instrument_setup Instrument Setup (Tuning, Locking, Shimming) sample_prep->instrument_setup data_acquisition Data Acquisition (1D ¹⁹⁵Pt or 2D ¹H-¹⁹⁵Pt HMQC) instrument_setup->data_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Coupling Measurement) data_processing->spectral_analysis structural_elucidation Structural Elucidation / Mechanistic Insight spectral_analysis->structural_elucidation end End structural_elucidation->end

Caption: A typical workflow for conducting ¹⁹⁵Pt NMR experiments.

G Cisplatin (B142131) Hydrolysis Pathway Monitored by ¹⁹⁵Pt NMR cluster_info Biological Significance cisplatin cis-[PtCl₂(NH₃)₂] δ ≈ -2110 ppm monoaqua [PtCl(H₂O)(NH₃)₂]⁺ δ ≈ -1756 ppm cisplatin->monoaqua +H₂O, -Cl⁻ monoaqua->cisplatin -H₂O, +Cl⁻ diaqua [Pt(H₂O)₂(NH₃)₂]²⁺ δ ≈ -1585 ppm monoaqua->diaqua +H₂O, -Cl⁻ diaqua->monoaqua -H₂O, +Cl⁻ info Aquated species are the active forms that bind to DNA.

Caption: Hydrolysis of cisplatin and the corresponding ¹⁹⁵Pt chemical shifts.

Applications in Drug Development

¹⁹⁵Pt NMR spectroscopy is a cornerstone technique in the development of platinum-based anticancer drugs. Its applications include:

  • Structural Characterization: Unambiguous determination of the structure of novel platinum complexes.[1]

  • Purity Assessment: Evaluating the purity of synthesized platinum compounds.

  • Stability Studies: Monitoring the stability of platinum drugs in various formulations and biological media.[16] For instance, the hydrolysis of cisplatin, a crucial step for its activation, can be readily followed by the appearance of new signals corresponding to the aquated species.[16]

  • Drug-Biomolecule Interactions: Investigating the binding of platinum drugs to biological targets such as DNA, amino acids, peptides, and proteins.[1] The significant change in the ¹⁹⁵Pt chemical shift upon coordination to different donor atoms (e.g., nitrogen vs. sulfur) provides valuable insights into the binding sites.

  • Mechanistic Studies: Elucidating the mechanisms of action and resistance of platinum-based drugs.[1]

References

Platinum-195 Isotopic Signature Analysis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy, with drugs like cisplatin, carboplatin, and oxaliplatin (B1677828) widely used in the treatment of various malignancies.[1][2] The efficacy of these drugs is intrinsically linked to their interaction with cellular components, primarily DNA, leading to apoptosis in cancer cells.[3] Understanding the pharmacokinetics, cellular uptake, and mechanism of action of these platinum-based agents is paramount for the development of more effective and less toxic therapies. Platinum-195 (¹⁹⁵Pt), a stable and NMR-active isotope with a natural abundance of 33.8%, serves as a powerful tool in these investigations.[4] This technical guide provides an in-depth overview of the application of ¹⁹⁵Pt isotopic signature analysis in drug development, detailing key experimental methodologies and data interpretation.

Analytical Techniques Employing this compound

The unique nuclear properties of ¹⁹⁵Pt make it amenable to several analytical techniques that provide invaluable information for drug development.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR spectroscopy is a primary technique for the structural elucidation of platinum species in solution.[4][5] Its high sensitivity to the chemical environment of the platinum nucleus, including oxidation state, ligand identity, and coordination number, allows for detailed characterization of platinum compounds and their interactions with biological molecules.[4][6] The chemical shifts in ¹⁹⁵Pt NMR span a very large range of over 13,000 ppm, providing excellent resolution for distinguishing different platinum species.[4]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting and quantifying trace amounts of platinum in various biological matrices, including plasma, urine, and tissue samples.[7][8] This method is crucial for pharmacokinetic studies, enabling the determination of total platinum content.[8] When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), HPLC-ICP-MS can be used to quantify specific platinum-DNA adducts, providing insights into the mechanism of drug action.[9]

Radiotracer Studies with ¹⁹⁵ᵐPt

The metastable isotope ¹⁹⁵ᵐPt is a gamma-emitter that can be used as a radiotracer to monitor the biodistribution of platinum-based drugs in vivo.[10][11] Dynamic scintigraphic imaging using ¹⁹⁵ᵐPt-labeled drugs allows for non-invasive, real-time visualization of drug distribution and accumulation in tumors and other organs.[12]

Quantitative Data in this compound Analysis

The following tables summarize key quantitative data related to the properties of ¹⁹⁵Pt and its application in drug analysis.

PropertyValueReference Compound
Natural Abundance33.8%N/A
Spin (I)1/2N/A
Gyromagnetic Ratio5.768 × 10⁷ rad T⁻¹ s⁻¹N/A
NMR Frequency (at 100 MHz for ¹H)~21.4 MHzN/A
Chemical Shift Range> 13,000 ppm1.2 M Sodium hexachloroplatinate(IV) in D₂O[4]
Signal Receptivity (vs. ¹³C)19 timesN/A
Signal Receptivity (vs. ¹H)0.0034 timesN/A
Table 1: Nuclear Properties of this compound. [4]
ParameterCisplatinCarboplatinOxaliplatin
Cellular Uptake (fg/cell) in HeLa cells74N/AN/A
Cellular Uptake of Pt2 (a novel Pt(II) complex)3.49 ± 0.38N/AN/A
Table 2: Comparative Cellular Uptake of Platinum Compounds. [13]
TissuePlatinum Concentration (~ng Pt/mg tissue) 24h post-injection
Pt-BP (Bone-targeting)
Bone~3
Table 3: Biodistribution of a Bone-Targeting Platinum-Bisphosphonate (Pt-BP) Drug. [14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in ¹⁹⁵Pt isotopic signature analysis.

¹⁹⁵Pt NMR Spectroscopy Protocol for Characterization of Platinum Complexes
  • Sample Preparation: Dissolve the platinum complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for signal-to-noise, typically in the millimolar range. For quantitative analysis, a known concentration of a reference standard can be added.

  • Reference Compound: Use a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O as an external reference standard, setting its chemical shift to 0 ppm.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹⁵Pt frequency (~21.4 MHz on a 100 MHz ¹H instrument).[4]

    • Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay. Due to the wide chemical shift range, a large spectral width is necessary.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration and desired signal-to-noise ratio. For less soluble complexes, overnight measurements may be required.[4]

  • Data Processing: Apply Fourier transformation to the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

  • Analysis: Identify and integrate the peaks corresponding to different platinum species. The chemical shifts provide information about the structure and coordination environment of the platinum complexes.[4]

ICP-MS Protocol for Quantification of Total Platinum in Biological Samples
  • Sample Collection and Preparation:

    • Collect biological samples (e.g., blood, urine, tissue).

    • For liquid samples like plasma or urine, a simple dilution with a suitable acidic solution (e.g., 0.5% nitric acid) is often sufficient.[7]

    • For tissue samples, perform acid digestion (e.g., with 65% nitric acid) to break down the organic matrix and solubilize the platinum.[14]

  • Internal Standard: Add an internal standard, such as thallium (Tl), to correct for matrix effects and instrumental drift.[14]

  • Instrument Calibration: Prepare a series of platinum standard solutions of known concentrations to generate a calibration curve.

  • ICP-MS Analysis:

    • Introduce the prepared samples into the ICP-MS system.

    • Monitor the isotopes ¹⁹⁴Pt and ¹⁹⁵Pt for platinum quantification.[14]

    • The instrument measures the ion intensity for each isotope, which is proportional to its concentration.

  • Data Analysis: Use the calibration curve to determine the platinum concentration in the unknown samples, correcting for dilution factors and the internal standard response.

HPLC-ICP-MS Protocol for Quantification of Platinum-DNA Adducts
  • DNA Extraction and Digestion:

    • Isolate genomic DNA from cells or tissues exposed to the platinum drug.[9]

    • Perform enzymatic digestion of the DNA to release the individual nucleosides and platinum-DNA adducts.[9]

  • Isotope Dilution Analysis (IDA):

    • For accurate quantification, employ species-specific IDA by adding a synthesized, isotopically enriched (e.g., ¹⁹⁴Pt) platinum-DNA adduct standard to the sample before or after enzymatic digestion.[9]

  • HPLC Separation:

    • Inject the digested sample onto an HPLC system equipped with a suitable column (e.g., reverse-phase) to separate the different DNA adducts from unmodified nucleosides.

  • ICP-MS Detection:

    • The eluent from the HPLC is directly introduced into the ICP-MS.

    • The ICP-MS serves as a highly sensitive and specific detector for platinum, allowing for the quantification of the eluting platinum-containing species.

  • Data Analysis:

    • Quantify the different platinum-DNA adducts based on the peak areas in the chromatogram and the isotope ratios measured by the ICP-MS.[9]

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Signaling Pathways Affected by Platinum-Based Drugs

Platinum-based drugs induce apoptosis primarily through the formation of DNA adducts, which triggers a cascade of cellular signaling events.

Signaling_Pathways cluster_drug Platinum Drug Action cluster_pathways Key Signaling Pathways Platinum Drug Platinum Drug Cellular Uptake Cellular Uptake Platinum Drug->Cellular Uptake DNA Adducts DNA Adducts Cellular Uptake->DNA Adducts Interaction with DNA DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response Apoptosis Apoptosis DNA Damage Response->Apoptosis p53 p53 DNA Damage Response->p53 MAPK MAPK DNA Damage Response->MAPK PI3K_Akt PI3K/Akt DNA Damage Response->PI3K_Akt p53->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis inhibition/activation

Caption: Signaling pathways activated by platinum drug-induced DNA damage.

Experimental Workflow for ¹⁹⁵Pt NMR Analysis

The following diagram illustrates the typical workflow for analyzing a platinum complex using ¹⁹⁵Pt NMR spectroscopy.

NMR_Workflow Sample_Preparation Sample Preparation (Dissolve Pt Complex) NMR_Acquisition 195Pt NMR Data Acquisition Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration) Data_Processing->Spectral_Analysis Structural_Elucidation Structural Elucidation Spectral_Analysis->Structural_Elucidation

Caption: Workflow for ¹⁹⁵Pt NMR analysis of platinum complexes.

Experimental Workflow for HPLC-ICP-MS Analysis of Pt-DNA Adducts

This diagram outlines the steps involved in the quantitative analysis of platinum-DNA adducts using HPLC-ICP-MS.

HPLC_ICPMS_Workflow Cell_Exposure Expose Cells to Pt Drug DNA_Extraction DNA Extraction Cell_Exposure->DNA_Extraction Enzymatic_Digestion Enzymatic Digestion + Isotope Spike DNA_Extraction->Enzymatic_Digestion HPLC_Separation HPLC Separation of Adducts Enzymatic_Digestion->HPLC_Separation ICPMS_Detection ICP-MS Detection and Quantification HPLC_Separation->ICPMS_Detection Data_Analysis Data Analysis (Adduct Quantification) ICPMS_Detection->Data_Analysis

Caption: Workflow for quantifying Pt-DNA adducts via HPLC-ICP-MS.

Conclusion

This compound isotopic signature analysis provides a versatile and powerful platform for advancing the development of platinum-based anticancer drugs. The methodologies detailed in this guide, from structural elucidation by ¹⁹⁵Pt NMR to sensitive quantification by ICP-MS and in vivo tracking with ¹⁹⁵ᵐPt, offer a multi-faceted approach to understanding the complex behavior of these drugs. By leveraging these techniques, researchers can gain critical insights into drug metabolism, cellular targeting, and mechanisms of action and resistance, ultimately paving the way for the design of more effective and safer cancer therapies.

References

The Theoretical Bedrock of ¹⁹⁵Pt Chemical Shifts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) chemical shifts. Platinum-195, with a natural abundance of 33.8% and a spin quantum number of I = ½, is the only NMR-active isotope of platinum.[1][2] Its chemical shifts span an exceptionally wide range of approximately 15,000 ppm, from -7000 to +8000 ppm relative to the standard reference [PtCl₆]²⁻ in D₂O.[1][3] This remarkable sensitivity makes ¹⁹⁵Pt NMR an invaluable tool for the structural elucidation of platinum-containing species, including anticancer drugs like cisplatin (B142131) and its derivatives, catalysts, and novel materials.[2][4] Understanding the theoretical basis of these chemical shifts is paramount for accurate spectral interpretation and the rational design of new platinum complexes.

Core Theoretical Principles

The observed chemical shift (δ) of a nucleus is determined by its shielding tensor (σ), which describes the modification of the external magnetic field by the local electronic environment. The ¹⁹⁵Pt chemical shift is particularly notable for its large range, which is primarily governed by the paramagnetic contribution to the shielding tensor.

Shielding Tensor Components

The total shielding tensor (σ) is a sum of three main components: the diamagnetic shielding (σdia), the paramagnetic shielding (σpara), and the spin-orbit coupling contribution (σSO).

  • Diamagnetic Shielding (σdia): This component arises from the induced circulation of electrons in all orbitals, which creates a magnetic field that opposes the external field, thus shielding the nucleus. For heavy nuclei like platinum, the diamagnetic contribution is generally smaller than the paramagnetic one.

  • Paramagnetic Shielding (σpara): This is the dominant term for ¹⁹⁵Pt and is responsible for the vast chemical shift range.[5] It arises from the mixing of ground and excited electronic states by the external magnetic field, which induces a magnetic field that adds to the external field (deshielding). This effect is particularly pronounced in platinum due to the presence of low-lying excited states involving the d-orbitals. The magnitude of the paramagnetic shielding is inversely proportional to the energy difference between the involved orbitals.

  • Spin-Orbit Coupling (σSO): Due to platinum's high atomic number, relativistic effects are significant and must be considered for accurate theoretical predictions.[6][7] Spin-orbit coupling, a relativistic effect, influences the energies of the molecular orbitals and contributes significantly to the shielding tensor.[5][6][8] Theoretical calculations that neglect spin-orbit coupling often fail to reproduce experimental ¹⁹⁵Pt chemical shifts accurately.

The interplay of these shielding components dictates the final observed chemical shift. The large deshielding effect of the paramagnetic term, modulated by relativistic spin-orbit coupling, is the key to understanding the wide dispersion of ¹⁹⁵Pt resonances.

G Key Theoretical Contributions to ¹⁹⁵Pt Chemical Shift TotalShielding Total Shielding Tensor (σ) Diamagnetic Diamagnetic Shielding (σdia) TotalShielding->Diamagnetic Contributes to shielding Paramagnetic Paramagnetic Shielding (σpara) TotalShielding->Paramagnetic Dominant deshielding contribution SpinOrbit Spin-Orbit Coupling (σSO) TotalShielding->SpinOrbit Relativistic correction ChemicalShift Observed Chemical Shift (δ) TotalShielding->ChemicalShift Determines

Diagram 1: Core components of the ¹⁹⁵Pt nuclear shielding tensor.

Factors Influencing ¹⁹⁵Pt Chemical Shifts

The sensitive nature of the ¹⁹⁵Pt nucleus to its electronic environment means that numerous factors can cause significant changes in the observed chemical shift, often on the order of hundreds of ppm.[1][2]

Oxidation State

The oxidation state of the platinum center has a profound effect on the chemical shift. Different oxidation states (e.g., Pt(0), Pt(II), Pt(IV)) occupy distinct regions of the ¹⁹⁵Pt NMR spectrum.[9] This allows for the straightforward identification of the platinum oxidation state in a sample.

Ligand Properties

The nature of the ligands coordinated to the platinum center is a primary determinant of the chemical shift. This includes:

  • Ligand Type: The type of donor atom (e.g., N, P, S, C, halogens) directly influences the electronic structure of the complex and, consequently, the ¹⁹⁵Pt chemical shift.[1][9]

  • Trans Influence: The ligand trans to the observed nucleus has a significant electronic effect that can be observed in the chemical shift.[2]

  • Coordination Number and Geometry: The number of ligands and their spatial arrangement (e.g., square planar, octahedral) alter the d-orbital splitting and thus the paramagnetic shielding.[1][3]

Environmental Factors
  • Solvent Effects: The solvent can influence the chemical shift through both implicit (continuum) and explicit (direct coordination or hydrogen bonding) interactions.[10][11][12] These interactions can alter the geometry and electronic structure of the platinum complex.

  • Temperature: ¹⁹⁵Pt chemical shifts can exhibit significant temperature dependence, which arises from changes in molecular vibrations and, in some cases, dynamic equilibria.[13][14]

  • pH and Ionic Strength: For aqueous solutions, pH and the presence of other ions can affect the speciation of platinum complexes, leading to changes in the observed chemical shift.[15]

G Factors Influencing ¹⁹⁵Pt Chemical Shift cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors ChemicalShift ¹⁹⁵Pt Chemical Shift (δ) OxidationState Oxidation State (0, II, IV) OxidationState->ChemicalShift Coordination Coordination Environment Ligands Ligand Type (N, P, Halogens, etc.) Coordination->Ligands Geometry Geometry (Square Planar, Octahedral) Coordination->Geometry Ligands->ChemicalShift Geometry->ChemicalShift Solvent Solvent Solvent->ChemicalShift Temperature Temperature Temperature->ChemicalShift pH pH / Ionic Strength pH->ChemicalShift

Diagram 2: Intrinsic and extrinsic factors affecting ¹⁹⁵Pt chemical shifts.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges and the effects of various ligands on the ¹⁹⁵Pt chemical shift.

Table 1: Approximate ¹⁹⁵Pt Chemical Shift Ranges by Oxidation State

Oxidation StateApproximate Chemical Shift Range (ppm)
Pt(0)-4000 to -5500
Pt(II)+500 to -6000
Pt(IV)+7500 to -1500

Data compiled from multiple sources, including references[1][3][9]. The reference compound is [PtCl₆]²⁻.

Table 2: Ligand-Induced Shifts in Pt(II) Complexes

Ligand Series (X in trans-[PtX(Cl)(PEt₃)₂])Trend in Chemical Shift (δ)
HalogensI⁻ < Br⁻ < Cl⁻
Nitrogen DonorsNH₃ < Pyridine
Phosphorus DonorsPPh₃ < PEt₃

This table illustrates general trends. The exact chemical shift values depend on the specific complex.

Experimental and Computational Protocols

Experimental Measurement of ¹⁹⁵Pt NMR

Standard high-field NMR spectrometers are used for acquiring ¹⁹⁵Pt NMR spectra. Due to the low gyromagnetic ratio and medium receptivity of the ¹⁹⁵Pt nucleus, a larger number of scans may be required for samples with low concentrations.[2]

Typical Experimental Parameters:

  • Spectrometer: Bruker HFX-90 or similar, operating at a nominal field strength of, for example, 21.15 kG.[13]

  • Reference Compound: Na₂[PtCl₆] in D₂O is the universally accepted standard, with its resonance defined as 0 ppm.[1][3]

  • Techniques: For liquid samples, standard pulse-acquire sequences are used. Proton decoupling is often employed to simplify spectra and improve the signal-to-noise ratio.[15] For solid-state NMR, techniques like Cross Polarization/Magic-Angle Spinning (CP/MAS) and specialized pulse sequences such as D-HMQC and RESPDOR are used to overcome large chemical shift anisotropy.[16][17][18]

  • Temperature Control: A calibrated variable temperature unit is crucial for studies investigating temperature-dependent effects, with precision often to ±0.2 K.[13]

Computational Prediction of ¹⁹⁵Pt Chemical Shifts

Theoretical calculations are essential for a detailed understanding and prediction of ¹⁹⁵Pt chemical shifts. Density Functional Theory (DFT) is the most common computational approach.[6][19]

General Computational Workflow:

  • Geometry Optimization: The first step is to obtain an accurate molecular geometry, typically using a functional like B3LYP with an appropriate basis set (e.g., LANL2DZ for Pt and def2-SVP for other atoms).[3][20] Solvent effects can be included at this stage using a continuum model like the Polarizable Continuum Model (PCM).[3][19]

  • NMR Shielding Calculation: Using the optimized geometry, the nuclear shielding tensor is calculated. This requires methods that can handle relativistic effects.

    • Relativistic Methods: The Zeroth-Order Regular Approximation (ZORA) or the Pauli method are commonly used to incorporate relativistic effects.[5][6]

    • Functional and Basis Set: Functionals like PBE or PBE0 are often used for the shielding calculation itself, in conjunction with specialized basis sets designed for NMR calculations (e.g., NMR-DKH).[3][20] The Gauge-Including Atomic Orbital (GIAO) method is typically employed to ensure gauge invariance.[19][21]

  • Chemical Shift Calculation: The calculated absolute shielding value (σcalc) for the compound of interest is then converted to a chemical shift (δpred) relative to the calculated shielding of the reference compound (σref): δpred = σref - σcalc

  • Scaling: In some cases, a linear scaling model is applied to the calculated shielding constants to improve agreement with experimental data. For example, a model of the form δpred = a * σcalc + b can be developed by correlating calculated shieldings with experimental shifts for a set of known compounds.[3]

G Workflow for Computational Prediction of ¹⁹⁵Pt Chemical Shifts Start Start with Pt Complex Structure GeomOpt Geometry Optimization (e.g., B3LYP/LANL2DZ, PCM solvent) Start->GeomOpt RefCalc Calculate Shielding for Reference (e.g., [PtCl₆]²⁻) Start->RefCalc ShieldingCalc Shielding Tensor Calculation (GIAO, Relativistic DFT - ZORA/PBE) GeomOpt->ShieldingCalc ShiftCalc Calculate Relative Chemical Shift δ = σ(ref) - σ(calc) ShieldingCalc->ShiftCalc RefCalc->ShiftCalc End Predicted ¹⁹⁵Pt Chemical Shift ShiftCalc->End

Diagram 3: A typical workflow for the DFT calculation of ¹⁹⁵Pt chemical shifts.

Conclusion

The theoretical basis for ¹⁹⁵Pt chemical shifts is complex, rooted in the interplay between a dominant paramagnetic shielding term and significant relativistic spin-orbit coupling effects. This complexity gives rise to an exceptionally large and sensitive chemical shift range, making ¹⁹⁵Pt NMR a powerful probe of the chemical environment around a platinum nucleus. Factors such as oxidation state, ligand identity, coordination geometry, and solvent environment all exert a strong influence on the observed chemical shift. Modern computational chemistry, employing relativistic DFT methods, provides an indispensable tool for predicting and interpreting these shifts, thereby aiding researchers in the fields of inorganic chemistry, materials science, and drug development in the characterization and design of novel platinum-based compounds.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Platinum-195 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Platinum-195 (¹⁹⁵Pt) and Platinum-195m (¹⁹⁵ᵐPt) labeled compounds. This compound is the only naturally occurring platinum isotope with a non-zero nuclear spin (I=1/2), making it indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of platinum complexes.[1][2] Its metastable isomer, ¹⁹⁵ᵐPt, is a gamma emitter suitable for radiolabeling platinum-based drugs, enabling non-invasive imaging and biodistribution studies using Single Photon Emission Computed Tomography (SPECT).[3] These labeled compounds are critical tools in pharmaceutical research for studying the mechanism of action, pharmacokinetics, and dosimetry of platinum-based anticancer agents like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828).[4][5][6]

Introduction to this compound Labeling

The labeling of platinum-containing drugs is primarily achieved using two isotopes:

  • ¹⁹⁵Pt (Stable): With a natural abundance of 33.8%, this stable isotope is the only one of platinum's naturally occurring isotopes that is NMR-active.[1][2] Its use in NMR spectroscopy allows for the direct observation of the platinum center, providing invaluable information on ligand coordination, reaction kinetics, and interactions with biological macromolecules.[2][7] The very wide chemical shift range of ¹⁹⁵Pt NMR makes it highly sensitive to subtle changes in the electronic environment of the platinum atom.[7][8]

  • ¹⁹⁵ᵐPt (Radioactive Isomer): This metastable isomer has a physical half-life of 4.02 days and decays to the stable ¹⁹⁵Pt.[3] Its decay characteristics are suitable for gamma imaging, allowing for the visualization and quantification of a drug's distribution in vivo.[3] A key advantage of using ¹⁹⁵ᵐPt is that the resulting labeled compound maintains the exact chemical structure and biodistribution of its non-radioactive counterpart.[3]

These labeling techniques are instrumental in advancing our understanding of platinum-based therapeutics, from fundamental mechanistic studies to preclinical and clinical imaging.

General Synthesis Workflow

The synthesis of ¹⁹⁵Pt-labeled compounds typically starts with an enriched platinum precursor. The general workflow involves the preparation of a reactive platinum salt, followed by ligand exchange reactions to form the desired complex.

G General Workflow for ¹⁹⁵Pt Labeling cluster_0 Precursor Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Purification & Analysis A Enriched ¹⁹⁵Pt Metal B H₂[¹⁹⁵Pt]Cl₆ / K₂[¹⁹⁵Pt]Cl₄ A->B Acid Digestion (Aqua Regia) C ¹⁹⁵Pt₂I₂ B->C Dhara's Method Adaptation + KI, NH₄OH D ¹⁹⁵PtI₂ B->D + DACH, KI E [¹⁹⁵Pt]cisplatin C->E + AgNO₃ then KCl F [¹⁹⁵Pt]carboplatin C->F + Silver Carboxylate G [¹⁹⁵Pt]oxaliplatin D->G + Silver Oxalate (B1200264) / K₂C₂O₄ H Purification (e.g., Recrystallization, HPLC) E->H F->H G->H I Characterization (NMR, HPLC, γ-counting) H->I

Caption: General synthesis pathway for ¹⁹⁵Pt-labeled platinum drugs.

Experimental Protocols

Synthesis of [¹⁹⁵ᵐPt]cisplatin

This protocol is adapted from Dhara's method, which is widely used for preparing cisplatin and its radiolabeled analogues.[4]

Protocol:

  • Preparation of [¹⁹⁵ᵐPt]K₂PtCl₄: Start with enriched ¹⁹⁵ᵐPt metal. Digest the metal in aqua regia (a mixture of concentrated nitric and hydrochloric acids) to form an aqueous solution of H₂[¹⁹⁵ᵐPt]Cl₆.[9] This can be converted to K₂[¹⁹⁵ᵐPt]Cl₄ for subsequent steps.

  • Formation of the Diiodo Intermediate:

    • To an aqueous solution of K₂[¹⁹⁵ᵐPt]Cl₄, add an excess of potassium iodide (KI) with stirring at room temperature.[9]

    • Add aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH). A yellow precipitate of [¹⁹⁵ᵐPt]Pt(NH₃)₂I₂ will form within minutes.[9]

    • Gently warm the solution to 50-60°C to ensure complete precipitation.[9]

    • Filter the yellow precipitate and wash it with distilled water and then ethanol.[9]

  • Conversion to Cisplatin:

    • Suspend the [¹⁹⁵ᵐPt]Pt(NH₃)₂I₂ precipitate in water.

    • Add a stoichiometric amount of silver nitrate (B79036) (AgNO₃) solution to precipitate silver iodide (AgI).

    • Stir the mixture in the dark to prevent photoreduction of silver salts.

    • Filter off the AgI precipitate.

    • To the filtrate containing the aquated platinum species, add potassium chloride (KCl) to form the final product, cis-diamminedichloroplatinum(II) ([¹⁹⁵ᵐPt]cisplatin).

  • Purification:

    • Purify the crude [¹⁹⁵ᵐPt]cisplatin by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to prevent the formation of aqua or hydroxo complexes.[4]

Synthesis of [¹⁹⁵ᵐPt]carboplatin

This protocol utilizes a silver salt of the appropriate carboxylate ligand to replace the chloride ligands in a cisplatin-like precursor.[4][10]

Protocol:

  • Prepare the [¹⁹⁵ᵐPt]Pt(NH₃)₂I₂ intermediate as described in steps 1 and 2 of the [¹⁹⁵ᵐPt]cisplatin synthesis.

  • Aquation: Suspend the [¹⁹⁵ᵐPt]Pt(NH₃)₂I₂ in water and react with a silver salt (e.g., AgNO₃ or Ag₂SO₄) to form the soluble diaqua intermediate, [¹⁹⁵ᵐPt][Pt(NH₃)₂(OH₂)₂]²⁺.

  • Ligand Exchange:

    • Prepare a solution of silver 1,1-cyclobutanedicarboxylate. This can be synthesized separately or generated in situ.[10]

    • Add the silver 1,1-cyclobutanedicarboxylate solution to the aquated platinum intermediate.

    • Stir the reaction mixture. The insoluble silver halide byproduct will precipitate out.

  • Purification:

    • Remove the silver halide precipitate by filtration.[4]

    • Recover the soluble [¹⁹⁵ᵐPt]carboplatin from the filtrate by evaporation of the solvent.[4]

Synthesis of [¹⁹⁵Pt]oxaliplatin

The synthesis of oxaliplatin involves the reaction of a diaminocyclohexane (DACH) platinum intermediate with an oxalate source.

Protocol:

  • Preparation of [¹⁹⁵Pt]Pt(DACH)I₂:

    • Start with an aqueous solution of K₂[¹⁹⁵Pt]Cl₄.

    • Add (1R,2R)-diaminocyclohexane (DACH) to the solution.

    • Add potassium iodide (KI) to precipitate the diiodo intermediate, cis-diiodo(trans-1R,2R-diaminocyclohexane)platinum(II) ([¹⁹⁵Pt]Pt(DACH)I₂).

  • Formation of Oxaliplatin:

    • Suspend the [¹⁹⁵Pt]Pt(DACH)I₂ in water under light-protected conditions.[11]

    • Add two molar equivalents of silver nitrate (AgNO₃) and stir the reaction at 30-80°C for 4-10 hours.[11]

    • Filter the mixture to remove the silver iodide (AgI) precipitate.[11]

    • To the filtrate, add one molar equivalent of potassium oxalate (K₂C₂O₄) and react for 2-7 hours. A white solid of [¹⁹⁵Pt]oxaliplatin will precipitate.[11]

  • Purification:

    • Filter the white precipitate.

    • Wash the product with deionized water and ethanol, then dry under vacuum.[11]

Mechanism of Action of Platinum Drugs

Platinum-based drugs exert their cytotoxic effects primarily through interactions with nuclear DNA. The general mechanism for cisplatin is illustrated below.

G Mechanism of Action for Cisplatin cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus A Cisplatin [Pt(NH₃)₂Cl₂] (Enters Cell) B Aquated Cisplatin [Pt(NH₃)₂(OH₂)Cl]⁺ [Pt(NH₃)₂(OH₂)₂]²⁺ A->B Hydrolysis (Low Cl⁻ conc.) C DNA Binding B->C D Intrastrand Adducts (e.g., G-G) C->D E DNA Kinking & Unwinding D->E F Inhibition of Replication & Transcription E->F G Apoptosis F->G

Caption: Cellular pathway of cisplatin leading to apoptosis.

Quantitative Data Summary

Table 1: Synthesis Yields and Purity of ¹⁹⁵ᵐPt-Labeled Compounds
CompoundOverall YieldRadiochemical PurityRadionuclide PurityReference
[¹⁹⁵ᵐPt]cisplatin43%99.0% (avg.)99.6% (avg.)[3][10]
[¹⁹⁵ᵐPt]carboplatin43%HighHigh[10][12]
[¹⁹⁵ᵐPt]iproplatin22%HighHigh[10][12]
Table 2: Biodistribution of [¹⁹⁵ᵐPt]cisplatin in Humans

This table summarizes the absorbed dose in various organs following the injection of [¹⁹⁵ᵐPt]cisplatin. Data is presented as the mean dose received in mGy per MBq of injected activity.

OrganMean Absorbed Dose (mGy/MBq)Reference
Kidneys2.68 ± 1.5[5]
Spleen1.6 ± 0.8[5]
Liver1.45 ± 0.38[5]
Effective Dose (mSv/MBq) 0.185 ± 0.034 [5]
Table 3: ¹⁹⁵Pt NMR Chemical Shifts for Selected Platinum Complexes

The reference compound is typically Na₂PtCl₆. Chemical shifts (δ) are highly dependent on the ligand environment.

CompoundOxidation State¹⁹⁵Pt Chemical Shift (δ, ppm)Reference
cis-[Pt(NH₃)₂Cl₂] (Cisplatin)Pt(II)~ -2104[4]
trans-[Pt(NH₃)₂Cl₂]Pt(II)~ -2101[4]
Oxaliplatin Pt(IV) DerivativePt(IV)~ +887[13]
K₂PtCl₄Pt(II)~ -1617 (in D₂O)[7]

References

Application Notes and Protocols for Studying Anticancer Drug Binding using ¹⁹⁵Pt NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the binding of platinum-based anticancer drugs to biological macromolecules. This powerful technique offers unique insights into the mechanism of action of these drugs by directly probing the local environment of the platinum nucleus.

Introduction to ¹⁹⁵Pt NMR for Anticancer Drug Studies

Platinum-based drugs, such as cisplatin (B142131), carboplatin, and oxaliplatin, are a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to form adducts with DNA, which ultimately triggers cell cycle arrest and apoptosis. ¹⁹⁵Pt NMR is a highly sensitive spectroscopic technique for characterizing platinum compounds and their interactions with biomolecules.[1] The ¹⁹⁵Pt nucleus has a spin of 1/2 and a natural abundance of 33.8%, making it readily observable by NMR.[1]

The key advantage of ¹⁹⁵Pt NMR lies in its extensive chemical shift range, spanning over 13,000 ppm.[1] The precise chemical shift of the ¹⁹⁵Pt nucleus is exquisitely sensitive to its coordination environment, including the nature of the coordinating ligands, their geometry, and the oxidation state of the platinum atom.[1][2] This sensitivity allows for the direct observation and characterization of platinum drug binding to biological targets like DNA and proteins.[3][4]

Data Presentation: ¹⁹⁵Pt NMR Chemical Shifts of Platinum Drug Adducts

The change in the ¹⁹⁵Pt chemical shift upon binding of a platinum drug to a biological molecule provides a direct spectroscopic fingerprint of the interaction. This data is crucial for identifying the binding sites and understanding the coordination chemistry of the drug-target adducts.

¹⁹⁵Pt Chemical Shifts of Platinum Drugs and their Hydrolysis Products

Before binding to their ultimate targets, platinum(II) drugs undergo hydrolysis, where the chloride or other leaving groups are replaced by water molecules. These aquated species are the active forms of the drugs.

Compound¹⁹⁵Pt Chemical Shift (δ, ppm)Reference
cis-[PtCl₂(NH₃)₂] (Cisplatin)~ -2100[5]
cis-[PtCl(H₂O)(NH₃)₂]⁺~ -1750
cis-[Pt(H₂O)₂(NH₃)₂]²⁺~ -1580
[PtCl(en)]⁺ (Carboplatin precursor)~ -2350[2]
[Pt(cbdca)(NH₃)₂] (Carboplatin)~ -1800
[Pt(ox)(DACH)] (Oxaliplatin)~ -2050[2]

Note: Chemical shifts are referenced to Na₂[PtCl₆] in D₂O and can vary slightly depending on experimental conditions such as solvent and temperature.

¹⁹⁵Pt Chemical Shifts of Platinum Drug-DNA Adducts

The primary target of platinum anticancer drugs is DNA. The platinum atom preferentially binds to the N7 position of purine (B94841) bases, particularly guanine.

Platinum Adduct¹⁹⁵Pt Chemical Shift (δ, ppm)Reference
cis-[Pt(NH₃)₂(dG)₂]²⁺~ -2450
cis-[Pt(NH₃)₂(dG)(dA)]²⁺~ -2470
cis-[Pt(NH₃)₂(dA)₂]²⁺~ -2500
cis-[Pt(NH₃)₂(GMP)₂]~ -2440

Note: dG = deoxyguanosine, dA = deoxyadenosine, GMP = guanosine (B1672433) monophosphate.

¹⁹⁵Pt Chemical Shifts of Platinum Drug-Protein Adducts

Platinum drugs can also interact with proteins, which can contribute to their pharmacological effects and side effects. The primary binding sites on proteins are sulfur-containing amino acid residues (cysteine and methionine) and histidine.

Platinum Adduct¹⁹⁵Pt Chemical Shift (δ, ppm)Reference
[Pt(NH₃)₂(Cys)]~ -3150[2]
[Pt(NH₃)₂(Met)]²⁺~ -3300
[Pt(NH₃)₂(His)]²⁺~ -2800

Experimental Protocols

Protocol 1: ¹⁹⁵Pt NMR Study of Cisplatin Binding to a Model DNA Oligonucleotide

This protocol describes the general procedure for monitoring the reaction of cisplatin with a short DNA oligonucleotide using ¹⁹⁵Pt NMR.

Materials:

  • Cisplatin

  • DNA oligonucleotide (e.g., a guanine-rich sequence)

  • Deuterated water (D₂O)

  • Phosphate (B84403) buffer (e.g., sodium phosphate, pH 7.4)

  • Na₂[PtCl₆] (for external referencing)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of cisplatin in D₂O.

    • Prepare a stock solution of the DNA oligonucleotide in phosphate buffer in D₂O.

    • In an NMR tube, mix the cisplatin and DNA oligonucleotide solutions to the desired final concentrations (typically in the millimolar range for direct ¹⁹⁵Pt detection).[6] The final volume should be sufficient for the NMR spectrometer (e.g., 500-600 µL).

    • Include a capillary containing a known concentration of Na₂[PtCl₆] in D₂O for external referencing.

  • NMR Data Acquisition:

    • Acquire a ¹⁹⁵Pt NMR spectrum of the initial reaction mixture immediately after preparation.

    • Incubate the sample at a controlled temperature (e.g., 37 °C) to allow the binding reaction to proceed.

    • Acquire ¹⁹⁵Pt NMR spectra at regular time intervals to monitor the progress of the reaction. The appearance of new signals and the decrease in the intensity of the cisplatin signal will indicate the formation of platinated DNA adducts.

  • Data Processing and Analysis:

    • Process the acquired FIDs (Free Induction Decays) with appropriate window functions and Fourier transformation.

    • Reference the spectra to the external Na₂[PtCl₆] standard.

    • Integrate the signals corresponding to unreacted cisplatin and the various cisplatin-DNA adducts to quantify the extent of the reaction over time.

Expected Outcome: The initial spectrum will show a single peak corresponding to cisplatin. As the reaction progresses, new peaks will appear at different chemical shifts, characteristic of the formation of various cisplatin-DNA adducts. The chemical shifts of these new peaks will provide information about the coordination environment of the platinum atom on the DNA.

Protocol 2: ¹⁹⁵Pt NMR Study of Platinum Drug Binding to a Protein

This protocol outlines the steps to investigate the binding of a platinum drug to a protein, such as human serum albumin (HSA), a known carrier of platinum drugs in the bloodstream.

Materials:

  • Platinum drug (e.g., cisplatin, oxaliplatin)

  • Protein (e.g., Human Serum Albumin)

  • Deuterated water (D₂O)

  • Physiological buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Na₂[PtCl₆] (for external referencing)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the platinum drug in D₂O.

    • Prepare a stock solution of the protein in the physiological buffer in D₂O. For NMR studies, protein concentrations are typically in the range of 0.1 to 1 mM.[7]

    • In an NMR tube, mix the platinum drug and protein solutions.

    • Include an external reference capillary of Na₂[PtCl₆].

  • NMR Data Acquisition:

    • Acquire an initial ¹⁹⁵Pt NMR spectrum.

    • Incubate the sample at 37 °C.

    • Acquire a series of ¹⁹⁵Pt NMR spectra over time to monitor the binding process.

  • Data Processing and Analysis:

    • Process the spectra as described in Protocol 1.

    • Analyze the changes in the ¹⁹⁵Pt chemical shifts to identify the formation of platinum-protein adducts. The appearance of signals in the characteristic regions for platinum-sulfur or platinum-nitrogen coordination will indicate binding to cysteine, methionine, or histidine residues.

Visualizations

Experimental Workflow for ¹⁹⁵Pt NMR Drug Binding Studies

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_drug Prepare Platinum Drug Solution mix Mix Drug and Biomolecule in NMR Tube prep_drug->mix prep_biomolecule Prepare Biomolecule Solution (DNA/Protein) prep_biomolecule->mix acquire_initial Acquire Initial ¹⁹⁵Pt NMR Spectrum (t=0) mix->acquire_initial incubate Incubate Sample at Controlled Temperature acquire_initial->incubate acquire_time Acquire Time-course ¹⁹⁵Pt NMR Spectra incubate->acquire_time process Process NMR Data (FT, Phasing, Baseline Correction) acquire_time->process reference Reference Spectra process->reference analyze Analyze Chemical Shifts and Signal Integrals reference->analyze identify Identify and Quantify Adducts analyze->identify

Caption: Experimental workflow for ¹⁹⁵Pt NMR drug binding studies.

Cisplatin-Induced DNA Damage Response Pathway

Upon binding to DNA, cisplatin induces a complex signaling cascade known as the DNA Damage Response (DDR). This pathway coordinates DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.[8][9][10][11]

dna_damage_response cluster_cellular Cellular Response to Cisplatin cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes cisplatin Cisplatin Enters Cell dna_binding Cisplatin Binds to DNA (Intra- and Interstrand Crosslinks) cisplatin->dna_binding atr ATR Activation dna_binding->atr Replication Stress atm ATM Activation dna_binding->atm Double-Strand Breaks repair DNA Repair (NER, HR) dna_binding->repair chk1 CHK1 Phosphorylation atr->chk1 chk2 CHK2 Phosphorylation atm->chk2 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) chk1->cell_cycle_arrest p53 p53 Stabilization and Activation chk2->p53 p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis repair->cell_cycle_arrest Successful Repair repair->apoptosis Failed Repair

Caption: Cisplatin-induced DNA damage response pathway.

Conclusion

¹⁹⁵Pt NMR spectroscopy is an invaluable tool for elucidating the mechanisms of action of platinum-based anticancer drugs. By providing direct, quantitative information about the binding of these drugs to their biological targets, ¹⁹⁵Pt NMR can significantly contribute to the development of more effective and less toxic cancer therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to apply this powerful technique in their own drug discovery and development efforts.

References

Application Notes and Protocols for Quantitative ¹⁹⁵Pt NMR in Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-195 (¹⁹⁵Pt) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the quantitative monitoring of reactions involving platinum complexes.[1] The ¹⁹⁵Pt nucleus possesses a spin of I = 1/2 and a significant natural abundance of 33.8%, making it readily observable by NMR.[1][2] A key feature of ¹⁹⁵Pt NMR is its exceptionally wide chemical shift range, spanning over 13,000 ppm. This vast range, coupled with the high sensitivity of the ¹⁹⁵Pt chemical shift to the electronic and steric environment of the platinum center, allows for the clear resolution and identification of different platinum species in a reaction mixture.[1][3] Consequently, even subtle changes in the coordination sphere of the platinum atom, such as ligand substitution or changes in oxidation state, result in large and easily distinguishable shifts in the NMR spectrum.[3] This characteristic makes ¹⁹⁵Pt NMR an ideal tool for real-time, non-invasive monitoring of reaction kinetics and mechanisms.

This document provides detailed application notes and protocols for utilizing quantitative ¹⁹⁵Pt NMR in reaction monitoring, with a focus on applications relevant to drug development and coordination chemistry.

Core Principles of Quantitative ¹⁹⁵Pt NMR

For an NMR experiment to be quantitative, the integrated area of a resonance signal must be directly proportional to the molar concentration of the corresponding nucleus in the sample. To achieve this for ¹⁹⁵Pt NMR, several key experimental parameters must be carefully controlled:

  • Longitudinal Relaxation (T₁): The time constant for the return of the nuclear spins to thermal equilibrium after an RF pulse is known as the spin-lattice or longitudinal relaxation time (T₁). To ensure complete relaxation between successive scans, a relaxation delay (D1) of at least five times the longest T₁ of any platinum species in the sample is required. Insufficient relaxation will lead to signal saturation and inaccurate quantification.

  • Nuclear Overhauser Effect (NOE): For ¹⁹⁵Pt NMR, especially when proton decoupling is employed, the Nuclear Overhauser Effect (NOE) can potentially alter signal intensities, leading to quantification errors. Using inverse-gated decoupling sequences can mitigate this effect by only applying the decoupler during the acquisition time.

  • Pulse Width: A 90° pulse angle is typically used to maximize the signal in a single scan.

Application: Monitoring the Hydrolysis of a Pt(IV) Complex

A critical application of quantitative ¹⁹⁵Pt NMR in drug development is monitoring the activation of platinum-based anticancer prodrugs. For instance, the reduction and hydrolysis of Pt(IV) complexes to their active Pt(II) counterparts is a key activation step. Here, we present a representative protocol for monitoring the hydrolysis of potassium hexachloroplatinate(IV) (K₂[PtCl₆]) in an aqueous solution.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 50 mM stock solution of K₂[PtCl₆] in D₂O.

  • In a clean 5 mm NMR tube, add 500 µL of the K₂[PtCl₆] stock solution.

  • To initiate the hydrolysis, add 100 µL of a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) to the NMR tube.

  • Thoroughly mix the solution by gentle inversion.

  • As a chemical shift reference, a sealed capillary containing a known concentration of a stable platinum salt (e.g., 1.2 M Na₂[PtCl₆] in D₂O) can be inserted into the NMR tube.[1][2]

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Temperature: Maintain a constant temperature, for example, 37 °C, to mimic physiological conditions and ensure reproducible kinetics.

  • ¹⁹⁵Pt T₁ Measurement: Before starting the kinetic run, it is crucial to determine the T₁ relaxation times for all expected platinum species. This can be achieved using an inversion-recovery pulse sequence. For many Pt(II) and Pt(IV) complexes, T₁ values can range from a few hundred milliseconds to several seconds.[2] A conservative starting point for the relaxation delay (D1) is 5 seconds.

  • Quantitative ¹⁹⁵Pt NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg) with inverse-gated proton decoupling is suitable.

    • Pulse Width (p1): Calibrate a 90° pulse.

    • Relaxation Delay (d1): Set to ≥ 5 × T₁(longest), as determined from the inversion-recovery experiment.

    • Acquisition Time (aq): Typically 0.1 to 0.5 seconds.

    • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio for the lowest concentration species to be quantified. This may range from 64 to 1024 scans or more, depending on the sample concentration and spectrometer sensitivity.

    • Spectral Width (sw): Set a wide spectral width (e.g., 200-300 ppm) to encompass all potential platinum species.

  • Kinetic Monitoring:

    • Acquire a ¹⁹⁵Pt NMR spectrum at regular time intervals (e.g., every 30 minutes) to monitor the progress of the reaction.

3. Data Processing and Analysis:

  • Apply a line broadening exponential multiplication (e.g., 10-20 Hz) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectra.

  • Integrate the signals corresponding to the reactant (K₂[PtCl₆]) and all hydrolysis products.

  • The relative concentration of each species at a given time point is proportional to its integral value. The molar concentration can be calculated if an internal or external standard of known concentration is used.

Data Presentation

The quantitative data obtained from the ¹⁹⁵Pt NMR spectra can be summarized in a table to clearly visualize the progress of the reaction over time.

Table 1: Time-course of K₂[PtCl₆] Hydrolysis Monitored by ¹⁹⁵Pt NMR

Time (hours)Integral of [PtCl₆]²⁻ (δ ≈ 0 ppm)Integral of [PtCl₅(OH)]²⁻ (δ ≈ 170 ppm)Integral of cis-[PtCl₄(OH)₂]²⁻ (δ ≈ 330 ppm)Integral of trans-[PtCl₄(OH)₂]²⁻ (δ ≈ 280 ppm)
01.000.000.000.00
10.850.120.020.01
20.720.210.050.02
40.510.350.100.04
80.260.480.180.08
160.070.550.270.11
240.020.500.350.13

Note: The chemical shifts (δ) are approximate and referenced to [PtCl₆]²⁻ at 0 ppm. The integral values are normalized to the initial integral of the starting material.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different species in a reaction.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Prepare 50 mM K₂[PtCl₆] in D₂O prep2 Add Buffer to Initiate Reaction prep1->prep2 prep3 Insert Reference Capillary prep2->prep3 acq1 Measure T₁ using Inversion-Recovery prep3->acq1 acq2 Set Quantitative Parameters (D1 ≥ 5xT₁, 90° pulse) acq1->acq2 acq3 Acquire ¹⁹⁵Pt Spectra over Time acq2->acq3 an1 Process Spectra (FT, Phasing, Baseline Correction) acq3->an1 an2 Integrate Signals of Pt Species an1->an2 an3 Calculate Relative Concentrations an2->an3 table table an3->table Generate Time-Course Data Table

Caption: Workflow for quantitative ¹⁹⁵Pt NMR reaction monitoring.

Hydrolysis_Pathway PtCl6 [PtCl₆]²⁻ PtCl5OH [PtCl₅(OH)]²⁻ PtCl6->PtCl5OH +H₂O -Cl⁻ cis_PtCl4OH2 cis-[PtCl₄(OH)₂]²⁻ PtCl5OH->cis_PtCl4OH2 +H₂O -Cl⁻ trans_PtCl4OH2 trans-[PtCl₄(OH)₂]²⁻ PtCl5OH->trans_PtCl4OH2 +H₂O -Cl⁻

References

Application Notes and Protocols for Solid-State ¹⁹⁵Pt NMR of Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of ¹⁹⁵Pt is a powerful technique for characterizing the local structure and electronic environment of platinum species in heterogeneous catalysts.[1][2] Due to the high sensitivity of the ¹⁹⁵Pt chemical shift to the coordination environment, oxidation state, and ligand identity, this method provides invaluable insights into the nature of active sites, which is crucial for establishing structure-activity relationships.[1][3][4][5] This document provides detailed application notes and experimental protocols for conducting solid-state ¹⁹⁵Pt NMR studies on heterogeneous catalytic materials.

Recent advancements in solid-state NMR, such as fast magic angle spinning (MAS), proton detection, and dynamic nuclear polarization surface-enhanced NMR spectroscopy (DNP-SENS), have significantly improved the feasibility and resolution of ¹⁹⁵Pt NMR experiments, even for catalysts with low platinum loadings (0.2-5 wt%).[1][2][6] These techniques help to overcome challenges associated with broad spectral lines and low sensitivity.[1][2]

Key Applications

  • Structural Elucidation of Active Sites: Determination of the coordination number, geometry, and nature of ligands surrounding platinum atoms.[1]

  • Identification of Different Platinum Species: Distinguishing between metallic platinum nanoparticles, single-atom catalysts (SACs), and various oxidized platinum species on a support.[7][8]

  • Probing Metal-Support Interactions: Understanding the influence of the support material on the electronic properties of the platinum centers.[8]

  • Monitoring Catalyst Synthesis and Treatment: Tracking changes in the platinum species during different stages of catalyst preparation, activation, and reaction.[7]

  • Correlating Structure with Catalytic Performance: Establishing relationships between specific platinum site structures and their catalytic activity and selectivity.

Experimental Protocols

A generalized protocol for acquiring solid-state ¹⁹⁵Pt NMR spectra of a heterogeneous catalyst is outlined below. This protocol may require optimization based on the specific catalyst system and available NMR hardware.

Sample Preparation
  • Catalyst Loading: Ensure the catalyst has a sufficient platinum loading for detection. While advanced techniques can analyze samples with < 1 wt% Pt, higher loadings (e.g., 3-5 wt%) are often beneficial.[2][6]

  • Sample Packing: Carefully pack the powdered catalyst into an appropriate MAS rotor (e.g., 1.3 mm, 2.5 mm, or 4 mm). The packing should be uniform and tight to ensure stable spinning.

  • Hydration/Solvent Content: The presence of adsorbed water or solvents can influence the spectra. Samples may need to be dried under vacuum or a flow of inert gas prior to analysis, depending on the experimental goals. For DNP-SENS experiments, the sample is typically impregnated with a solution containing a polarizing agent.

Spectrometer Setup and Calibration
  • Tuning and Matching: Tune and match the NMR probe to the ¹⁹⁵Pt frequency (approximately 21.4 MHz on a 100 MHz ¹H spectrometer).[5] If indirect detection methods are used, the probe must also be tuned for the spy nucleus (e.g., ¹H or ³¹P).

  • Reference Compound: Use a suitable reference compound for chemical shift calibration. The primary standard is 1.2 M Na₂PtCl₆ in D₂O.[5][9]

  • Magic Angle Spinning (MAS): Set the MAS rate. Fast MAS (≥ 25 kHz) is often employed to average out broadening interactions and improve spectral resolution.[1][10]

Data Acquisition

The choice of pulse sequence depends on the nature of the sample and the information desired.

A. Direct ¹⁹⁵Pt Detection (for samples with high Pt loading):

  • Pulse Sequence: A simple pulse-acquire sequence or a Carr-Purcell-Meiboom-Gill (CPMG) echo train can be used to enhance sensitivity for broad signals.

  • Recycle Delay: The recycle delay should be set to at least 1.3 times the spin-lattice relaxation time (T₁) of the ¹⁹⁵Pt nuclei. T₁ values for platinum can be long, requiring significant signal averaging time.

B. Indirect Detection via ¹H or ³¹P (for samples with low Pt loading):

  • Rationale: These methods exploit the higher sensitivity of nuclei like ¹H or ³¹P to indirectly detect the ¹⁹⁵Pt signal, significantly reducing acquisition time.[1][2][11]

  • Pulse Sequences:

    • Dipolar Heteronuclear Multiple Quantum Coherence (D-HMQC): A robust sequence for correlating ¹H and ¹⁹⁵Pt nuclei.[2][12]

    • J-Resolved and J-HMQC: These sequences are useful for measuring J-couplings between ¹⁹⁵Pt and other nuclei (e.g., ³¹P), providing through-bond connectivity information.[10][13]

  • Key Parameters:

    • Contact Time (for cross-polarization): Optimize the contact time to maximize signal transfer from the sensitive nucleus to ¹⁹⁵Pt.

    • Sideband-Selective Pulses: For very broad spectra, low-power, long-duration sideband-selective pulses can be used to excite different parts of the spectrum sequentially.[2][12] The full spectrum is then reconstructed by acquiring a series of 1D spectra with varying ¹⁹⁵Pt pulse offsets.[2]

C. Dynamic Nuclear Polarization (DNP):

  • Principle: DNP enhances the signal by transferring polarization from unpaired electrons to the nuclei of interest. This can lead to sensitivity gains of one to two orders of magnitude.

  • Procedure:

    • Impregnate the catalyst with a solution containing a stable radical (e.g., AMUPol, TEKPol).

    • Perform the NMR experiment at cryogenic temperatures (e.g., ~100 K).

    • Irradiate the sample with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency of the radical to enhance nuclear polarization.

Data Presentation: Quantitative ¹⁹⁵Pt NMR Parameters

The following tables summarize typical ¹⁹⁵Pt NMR parameters for different types of platinum species found in heterogeneous catalysts. These values are indicative and can vary based on the specific support, ligands, and catalyst preparation methods.

Table 1: ¹⁹⁵Pt Isotropic Chemical Shifts (δiso) for Various Platinum Species.

Platinum Species TypeCoordination EnvironmentSupport/Ligandsδiso (ppm)
Pt(0) NanoparticlesMetallic PtCarbon, Al₂O₃+4000 to +5000 (Knight Shift)
Pt Single-Atom CatalystPt-O₄Silica~ -2819
Pt(II) ComplexPt(acac)₂-~ -2844
Pt(II) Surface SpeciesHPt(PᵗBu₃)₂OSiSilica~ -4503
Pt(IV) Reference[PtCl₆]²⁻D₂O0

Data compiled from multiple sources.[12]

Table 2: ¹⁹⁵Pt Chemical Shift Anisotropy (CSA) Parameters for Supported Pt Species.

Catalyst Systemδiso (ppm)Span (Ω) (ppm)Skew (κ)
Pt(acac)₂ on Silica (3/SiO₂)-281912682-0.7
Pt(PᵗBu₃)₂ on Silica (4/SiO₂)-33274719-0.7
HPt(PᵗBu₃)₂OSi on Silica-4503630-0.4

The span (Ω) and skew (κ) describe the shape and asymmetry of the chemical shift tensor, providing detailed information about the local electronic symmetry.[12]

Table 3: ¹J(³¹P-¹⁹⁵Pt) Coupling Constants for Platinum-Phosphine Species.

Compound/Species¹J(³¹P-¹⁹⁵Pt) (Hz)
Pt(PᵗBu₃)₂3600
[HPt(PᵗBu₃)₂]⁺2500
cis-PtCl₂(PᵗBu₃)₂3300

J-coupling constants are sensitive to the bonding between the platinum and the coupled nucleus.[10][14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing heterogeneous catalysts using solid-state ¹⁹⁵Pt NMR, from sample preparation to data analysis and interpretation.

G catalyst Catalyst Synthesis/ Pre-treatment packing Rotor Packing catalyst->packing setup Spectrometer Setup (Tuning, MAS) packing->setup Insert into Spectrometer acquisition Data Acquisition (Pulse Sequence) setup->acquisition processing Spectral Processing (FT, Phasing) acquisition->processing reconstruction Spectrum Reconstruction (if sideband-selective) processing->reconstruction fitting Spectral Fitting & Simulation reconstruction->fitting dft DFT Calculations (Optional) fitting->dft correlation Structure-Property Correlation fitting->correlation dft->correlation

Caption: Workflow for solid-state ¹⁹⁵Pt NMR of heterogeneous catalysts.

Relationship between NMR Parameters and Catalyst Properties

This diagram shows how different ¹⁹⁵Pt NMR parameters are related to the physical and chemical properties of the catalyst.

G cluster_params NMR Observables cluster_props Catalyst Properties chem_shift Chemical Shift (δiso) oxidation Oxidation State chem_shift->oxidation coordination Coordination Environment chem_shift->coordination csa CSA (Ω, κ) csa->coordination symmetry Local Symmetry csa->symmetry j_coupling J-Coupling bonding Covalent Bonding j_coupling->bonding relaxation Relaxation Times (T1, T2) dynamics Molecular Dynamics relaxation->dynamics

Caption: Correlation of ¹⁹⁵Pt NMR parameters with catalyst properties.

References

Application Note: Platinum-195 as a High Mass Internal Standard for Accurate Quantification by ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the sensitive and selective quantification of trace and ultra-trace elements. In complex matrices, such as those encountered in pharmaceutical and biomedical research, variations in sample introduction, plasma conditions, and detector response can lead to analytical inaccuracies. Internal standardization is a widely adopted strategy to correct for these matrix effects and instrumental drift, thereby improving the precision and accuracy of quantitative analysis.[1] An ideal internal standard is an element that is not naturally present in the sample, has a similar mass and first ionization potential to the analyte of interest, and behaves similarly in the plasma.[1]

This application note details the use of Platinum-195 (¹⁹⁵Pt) as an internal standard for the quantification of heavy elements by ICP-MS. With a high atomic mass and a well-characterized ionization potential, ¹⁹⁵Pt is an excellent choice for correcting for signal fluctuations when analyzing other high-mass elements. This document provides detailed protocols for the preparation of ¹⁹⁵Pt internal standard solutions, sample preparation, and ICP-MS analysis, along with guidance on selecting appropriate analytes.

Advantages of Using this compound as an Internal Standard

The selection of an appropriate internal standard is critical for robust ICP-MS analysis. This compound offers several key advantages:

  • High Atomic Mass: With an atomic mass of approximately 195 amu, ¹⁹⁵Pt is well-suited for the internal standardization of other heavy elements, ensuring that the analyte and internal standard experience similar mass-dependent matrix effects.

  • Well-Defined Ionization Potential: The first ionization potential of platinum is approximately 8.96 eV, making it a suitable match for analytes with similar ionization energies.[2]

  • Low Natural Abundance in Many Matrices: Platinum is not typically found in high concentrations in biological and environmental samples, minimizing the risk of background interference.

  • Chemical Inertness: Platinum is a noble metal, exhibiting high chemical stability in acidic solutions commonly used for ICP-MS sample preparation.[3]

  • Commercially Available High-Purity Standards: High-purity ¹⁹⁵Pt standard solutions are readily available from various suppliers, ensuring the quality and traceability of the internal standard.

Selection of Analytes for ¹⁹⁵Pt Internal Standardization

The effectiveness of an internal standard is highly dependent on its proximity in mass and first ionization potential to the analyte. ¹⁹⁵Pt is therefore an ideal internal standard for heavy metals with similar physicochemical properties.

ElementSymbolAtomic Mass (amu)First Ionization Potential (eV)
GoldAu196.979.22
MercuryHg200.5910.44
ThalliumTl204.386.11
LeadPb207.27.42
BismuthBi208.987.29
ThoriumTh232.046.31
UraniumU238.036.19

Table 1: Potential analytes for which ¹⁹⁵Pt can be used as an internal standard, based on proximity of atomic mass and first ionization potential.

Experimental Protocols

Preparation of ¹⁹⁵Pt Internal Standard Stock and Working Solutions

4.1.1. Materials:

  • 1000 µg/mL Platinum (¹⁹⁵Pt) certified standard solution

  • Ultrapure (18.2 MΩ·cm) water

  • Trace metal grade nitric acid (HNO₃)

  • Trace metal grade hydrochloric acid (HCl)

  • Class A volumetric flasks

  • Pipettes and pipette tips

4.1.2. Protocol for 10 µg/mL ¹⁹⁵Pt Stock Solution:

  • Carefully pipette 1.0 mL of the 1000 µg/mL ¹⁹⁵Pt certified standard solution into a 100 mL Class A volumetric flask.

  • Add 2 mL of trace metal grade nitric acid and 1 mL of trace metal grade hydrochloric acid to the flask.

  • Dilute to the mark with ultrapure water.

  • Cap the flask and invert it at least 30 times to ensure thorough mixing.

  • Transfer the solution to a clean, labeled polypropylene (B1209903) bottle for storage. This stock solution is stable for up to three months when stored at 4°C.[4]

4.1.3. Protocol for 100 ng/mL ¹⁹⁵Pt Working Solution:

  • Pipette 1.0 mL of the 10 µg/mL ¹⁹⁵Pt stock solution into a 100 mL Class A volumetric flask.

  • Add 2 mL of trace metal grade nitric acid.

  • Dilute to the mark with ultrapure water.

  • Mix thoroughly as described above. This working solution should be prepared fresh daily.

Sample Preparation: Digestion of Biological Tissues

This protocol is a general guideline for the acid digestion of soft tissues for heavy metal analysis. The specific acid mixture and digestion parameters may need to be optimized for different sample matrices.

4.2.1. Materials:

  • Microwave digestion system with appropriate vessels

  • Concentrated trace metal grade nitric acid (HNO₃)

  • Concentrated trace metal grade hydrogen peroxide (H₂O₂)

  • Analytical balance

4.2.2. Protocol:

  • Accurately weigh approximately 0.25 g of the tissue sample into a clean microwave digestion vessel.

  • Carefully add 5 mL of concentrated nitric acid to the vessel.

  • Allow the sample to pre-digest for at least 30 minutes in a fume hood.

  • Add 2 mL of hydrogen peroxide to the vessel.

  • Seal the vessels according to the manufacturer's instructions and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Allow the vessels to cool to room temperature before opening.

  • Quantitatively transfer the digested sample to a 50 mL polypropylene centrifuge tube.

  • Rinse the digestion vessel with ultrapure water and add the rinsing to the centrifuge tube.

  • Bring the final volume to 50 mL with ultrapure water.

Preparation of Calibration Standards and Quality Controls

4.3.1. Protocol:

  • Prepare a series of multi-element calibration standards by diluting a certified multi-element stock solution with 2% nitric acid. The concentration range should bracket the expected analyte concentrations in the samples.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high) from a separate stock solution to verify the accuracy of the calibration.

  • To each calibration standard, QC, blank, and digested sample, add a precise volume of the ¹⁹⁵Pt working solution to achieve a final concentration of 10 ng/mL. It is crucial that the same amount of internal standard is added to every solution.

ICP-MS Instrumentation and Analysis

5.1. Typical ICP-MS Operating Parameters:

ParameterValue
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Sample Uptake Rate0.4 mL/min
Dwell Time100 ms
Isotopes Monitored¹⁹⁵Pt and analyte-specific isotopes

Table 2: Example of typical ICP-MS operating parameters. These should be optimized for the specific instrument and application.

5.2. Data Acquisition and Processing:

  • Aspirate the solutions and allow the signal to stabilize before data acquisition.

  • Measure the signal intensity for both the analyte and ¹⁹⁵Pt.

  • Calculate the ratio of the analyte signal to the ¹⁹⁵Pt signal.

  • Construct a calibration curve by plotting the analyte/¹⁹⁵Pt signal ratio against the analyte concentration of the calibration standards.

  • Determine the concentration of the analytes in the samples and QCs by interpolating their analyte/¹⁹⁵Pt signal ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis ICP-MS Analysis Pt_Stock ¹⁹⁵Pt Stock Solution (10 µg/mL) Pt_Working ¹⁹⁵Pt Working Solution (100 ng/mL) Pt_Stock->Pt_Working Cal_Standards Calibration Standards Add_IS Add ¹⁹⁵Pt Internal Standard Cal_Standards->Add_IS QCs Quality Controls QCs->Add_IS Tissue Tissue Sample Weigh Weighing Tissue->Weigh Digest Microwave Digestion Weigh->Digest Dilute Dilution Digest->Dilute Dilute->Add_IS ICPMS ICP-MS Measurement Add_IS->ICPMS Data Data Processing ICPMS->Data Results Final Concentrations Data->Results logical_relationship Analyte Analyte Ratio Analyte / IS Ratio Analyte->Ratio IS ¹⁹⁵Pt Internal Standard IS->Ratio Matrix Sample Matrix Effects (Viscosity, etc.) Matrix->Analyte Matrix->IS Plasma Plasma Fluctuations Plasma->Analyte Plasma->IS Detector Detector Drift Detector->Analyte Detector->IS Result Accurate Result Ratio->Result

References

Applications of ¹⁹⁵Pt in Mass Cytometry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹⁹⁵Pt in Mass Cytometry

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful single-cell analysis technique that utilizes heavy metal isotopes as reporters, enabling highly multiplexed proteomics studies.[1] The stable platinum isotope, ¹⁹⁵Pt, has emerged as a versatile tool in this field with several key applications. Its unique properties are leveraged for cell viability determination, as a stable isotope tag for antibodies, and in cellular barcoding strategies, significantly expanding the capabilities of mass cytometry experiments.[2][3] This document provides detailed application notes and protocols for the utilization of ¹⁹⁵Pt in mass cytometry.

Core Applications of ¹⁹⁵Pt

The primary applications of ¹⁹⁵Pt in mass cytometry include:

  • Cell Viability Analysis: Cisplatin (B142131), a platinum-containing compound, is widely used as a viability reagent. It preferentially enters and covalently binds to intracellular proteins in cells with compromised membranes (dead cells), resulting in a strong ¹⁹⁵Pt signal. Live cells, with intact membranes, largely exclude the cisplatin and thus exhibit a low ¹⁹⁵Pt signal.[4][5] This allows for the effective discrimination of live and dead cells, which is crucial for accurate downstream data analysis.[6]

  • Antibody Tagging: ¹⁹⁵Pt can be conjugated to antibodies, serving as a mass tag for the detection of specific cellular epitopes. This expands the available palette of metal isotopes for antibody labeling, allowing for the creation of larger and more comprehensive antibody panels.[7]

  • Cellular Barcoding: Antibodies conjugated with ¹⁹⁵Pt and other platinum isotopes can be used in live-cell barcoding protocols. This technique allows multiple samples to be stained and acquired simultaneously in a single tube, which minimizes sample-to-sample variation and increases throughput.[8][9]

Application Note 1: Cell Viability Assessment with ¹⁹⁵Pt-Cisplatin

Principle:

The mechanism of live/dead cell discrimination using cisplatin relies on the integrity of the cell membrane. In viable cells, the intact plasma membrane restricts the entry of cisplatin. In contrast, non-viable cells with compromised membranes allow cisplatin to enter freely. Once inside the cell, cisplatin covalently binds to intracellular proteins, leading to a significant accumulation of platinum and a high ¹⁹⁵Pt signal upon analysis by mass cytometry.[4]

cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Cell Membrane LowSignal Low Signal LiveCell->LowSignal Low ¹⁹⁵Pt Signal Cisplatin_out ¹⁹⁵Pt-Cisplatin Cisplatin_out->LiveCell Excluded DeadCell Compromised Cell Membrane HighSignal High Signal DeadCell->HighSignal High ¹⁹⁵Pt Signal Cisplatin_in ¹⁹⁵Pt-Cisplatin Cisplatin_in->DeadCell Enters Cell

Figure 1: Mechanism of ¹⁹⁵Pt-Cisplatin Viability Staining.
Experimental Protocol: ¹⁹⁵Pt-Cisplatin Viability Staining

This protocol is a general guideline; optimization of cisplatin concentration and incubation time may be necessary for different cell types and experimental conditions.[4]

Materials:

  • Cell suspension (1-10 x 10⁶ cells)

  • Serum-free cell culture medium or PBS

  • Cell-ID™ Cisplatin (containing ¹⁹⁵Pt) at a stock concentration of 5 mM

  • Maxpar® Cell Staining Buffer (or PBS with 2% BSA)

  • 15 mL conical tubes

Procedure:

  • Cell Preparation:

    • Wash cells once with serum-free medium or PBS to remove any residual protein.

    • Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in serum-free medium or PBS to a concentration of 1-10 x 10⁶ cells/mL.

  • Cisplatin Staining:

    • Prepare a fresh working solution of cisplatin. For a final concentration of 5 µM, dilute the 5 mM stock solution 1:1000 in serum-free medium or PBS.

    • Add an equal volume of the cisplatin working solution to the cell suspension. For example, add 1 mL of 10 µM cisplatin to 1 mL of cell suspension for a final concentration of 5 µM.

    • Mix gently and incubate for 1-5 minutes at room temperature.[2] A shorter incubation time (1 minute) is often sufficient and may minimize potential artifacts.[10]

  • Quenching:

    • To stop the reaction, add at least 5 volumes of Maxpar® Cell Staining Buffer (or a protein-containing buffer like PBS with 2% BSA).

    • Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Wash the cells twice with Maxpar® Cell Staining Buffer to remove any unbound cisplatin.

  • Downstream Processing:

    • The cells are now ready for fixation, permeabilization, and antibody staining according to your standard mass cytometry protocol. The ¹⁹⁵Pt signal will be detected in the CyTOF instrument.

Application Note 2: ¹⁹⁵Pt as an Antibody Mass Tag

Principle:

¹⁹⁵Pt can be used to label antibodies, expanding the number of available channels for multiparametric analysis. This is particularly useful for large panels where many common metal isotopes are already in use. The conjugation of platinum to an antibody allows for the detection and quantification of its specific target antigen.

Experimental Protocol: Antibody Conjugation with ¹⁹⁵Pt-Cisplatin (General)

This protocol is a generalized procedure for labeling antibodies with cisplatin. Commercial kits and specific antibodies may require different procedures.

Materials:

  • Purified, carrier-free antibody (100 µg)

  • Reducing agent (e.g., TCEP)

  • Cisplatin containing ¹⁹⁵Pt (e.g., Cell-ID™ Cisplatin-195Pt)

  • Reaction and washing buffers (e.g., C-buffer from Maxpar® kits)

  • Ultrafiltration spin columns (e.g., 50 kDa MWCO)

  • Antibody stabilization buffer

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in a suitable reaction buffer.

    • Add a reducing agent like TCEP to a final concentration of ~4 mM.

    • Incubate for 30 minutes at 37°C to partially reduce the antibody's disulfide bonds, creating free sulfhydryl groups for platinum binding.

  • Buffer Exchange:

    • Remove the reducing agent by buffer exchange using an ultrafiltration spin column. Wash the antibody twice with a C-buffer.

  • Platinum Conjugation:

    • Resuspend the reduced antibody in C-buffer.

    • Add the ¹⁹⁵Pt-cisplatin solution to the antibody. The optimal molar ratio of cisplatin to antibody should be determined empirically.

    • Incubate for 1 hour at 37°C with gentle mixing.

  • Purification:

    • Remove unconjugated platinum by repeated washing and concentration steps using an ultrafiltration spin column.

  • Stabilization and Storage:

    • Resuspend the labeled antibody in a stabilization buffer.

    • Determine the final antibody concentration and store at 4°C.

cluster_workflow Antibody Conjugation Workflow start Start: Purified Antibody reduction Antibody Reduction (TCEP) start->reduction buffer_exchange Buffer Exchange (remove TCEP) reduction->buffer_exchange conjugation ¹⁹⁵Pt-Cisplatin Conjugation buffer_exchange->conjugation purification Purification (remove free Pt) conjugation->purification end End: ¹⁹⁵Pt-labeled Antibody purification->end

Figure 2: General workflow for conjugating antibodies with ¹⁹⁵Pt-Cisplatin.

Application Note 3: Live-Cell Barcoding with ¹⁹⁵Pt-Conjugated Antibodies

Principle:

Live-cell barcoding enables the multiplexing of different samples for simultaneous processing and analysis. This is achieved by labeling each sample with a unique combination of antibodies conjugated to different metal isotopes, including ¹⁹⁵Pt. A common target for barcoding immune cells is the ubiquitously expressed CD45 antigen. By using a "n-choose-k" combinatorial approach, a small number of labeled antibodies can be used to barcode a large number of samples.[11]

Experimental Protocol: Live-Cell Barcoding with ¹⁹⁵Pt-CD45

This protocol outlines a general procedure for barcoding peripheral blood mononuclear cells (PBMCs) using a panel of metal-conjugated anti-CD45 antibodies, including one labeled with ¹⁹⁵Pt.

Materials:

  • Multiple single-cell suspensions (e.g., PBMCs from different donors or conditions)

  • A panel of anti-CD45 antibodies, each conjugated to a unique metal isotope (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt, and other metals like palladium isotopes).

  • Maxpar® Cell Staining Buffer

  • 96-well V-bottom plate

Procedure:

  • Sample Aliquoting:

    • Aliquot each cell sample into a separate well of a 96-well plate.

  • Barcoding:

    • For each sample, add a unique combination of the metal-conjugated anti-CD45 antibodies according to a pre-defined barcoding scheme (e.g., 3 out of 6 available antibodies).

    • Incubate for 30 minutes at room temperature.

  • Washing and Pooling:

    • Wash the cells in each well with Maxpar® Cell Staining Buffer.

    • After washing, pool all the barcoded samples into a single tube.

  • Downstream Staining:

    • The pooled sample can now be stained with the primary antibody panel as a single sample.

  • Data Analysis:

    • During data analysis, the unique combination of ¹⁹⁵Pt and other barcoding channels will be used to "debarcode" the data, assigning each cell back to its original sample.

cluster_barcoding Live-Cell Barcoding Workflow Sample1 Sample 1 Barcode1 Barcode 1 (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt) Sample1->Barcode1 Sample2 Sample 2 Barcode2 Barcode 2 (e.g., ¹⁹⁴Pt, ¹⁹⁶Pt) Sample2->Barcode2 SampleN Sample N BarcodeN Barcode N (e.g., ¹⁹⁶Pt, ¹⁹⁸Pt) SampleN->BarcodeN Pool Pool Samples Barcode1->Pool Barcode2->Pool BarcodeN->Pool Stain Stain with Antibody Panel Pool->Stain Acquire Acquire on CyTOF Stain->Acquire Debarcode Debarcode Data Acquire->Debarcode

Figure 3: Workflow for live-cell barcoding using metal-conjugated antibodies.

Quantitative Data Presentation

Table 1: Illustrative ¹⁹⁵Pt Signal Intensity for Viability Staining

Cell PopulationExpected ¹⁹⁵Pt Median Signal Intensity (Arbitrary Units)Expected Staining Index
Live CellsLow (< 10)N/A
Dead CellsHigh (> 500)> 50

Table 2: Illustrative ¹⁹⁵Pt Signal Intensity for Antibody Tagging (Anti-CD4)

Cell PopulationTarget Antigen ExpressionExpected ¹⁹⁵Pt Median Signal Intensity (Arbitrary Units)Expected Staining Index
CD4+ T-cellsHighHigh (200-1000)> 20
CD4- CellsNegativeLow (< 5)N/A

Table 3: Illustrative ¹⁹⁵Pt Signal Intensity for Live-Cell Barcoding (Anti-CD45)

Barcode StatusTarget Antigen ExpressionExpected ¹⁹⁵Pt Median Signal Intensity (Arbitrary Units)
¹⁹⁵Pt Positive BarcodeHigh (CD45+)High (100-500)
¹⁹⁵Pt Negative BarcodeHigh (CD45+)Low (< 5)

Note: The values in these tables are for illustrative purposes only and will vary depending on the cell type, instrument settings, antibody clone and concentration, and specific experimental conditions. It is crucial to perform appropriate titration and validation experiments to determine the optimal parameters for each application.

References

Application of ¹⁹⁵Pt NMR in Deciphering Platinum Binding in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based compounds, most notably cisplatin (B142131) and its analogs, are a cornerstone of cancer chemotherapy. Their therapeutic efficacy is primarily attributed to their ability to form adducts with DNA, thereby inducing apoptosis in rapidly dividing cancer cells. Understanding the precise molecular interactions of these platinum complexes with biological macromolecules is paramount for the development of new, more effective, and less toxic anticancer agents. ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for elucidating the structural and kinetic details of platinum binding to biological targets.[1][2][3]

The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, offers a wide chemical shift range of over 13,000 ppm.[1][4] This remarkable sensitivity to the local electronic environment makes ¹⁹⁵Pt NMR an ideal tool for distinguishing between different platinum species and characterizing their interactions with biomolecules such as DNA, RNA, amino acids, and proteins.[2][3] The chemical shift of the ¹⁹⁵Pt nucleus is highly dependent on the nature of the coordinating ligands, the coordination geometry, and the oxidation state of the platinum center.[1]

These application notes provide a comprehensive overview of the utility of ¹⁹⁵Pt NMR in studying platinum binding in biological systems. We present detailed protocols for key experiments, quantitative data on ¹⁹⁵Pt NMR parameters for various platinum-biomolecule adducts, and visual representations of relevant pathways and workflows to aid researchers in applying this technique to their own studies.

Key Applications of ¹⁹⁵Pt NMR in Biological Systems:

  • Monitoring Platinum Drug Activation: Cisplatin is administered in an inactive form and undergoes aquation in the low-chloride environment of the cell to form highly reactive aqua species that readily bind to biological nucleophiles. ¹⁹⁵Pt NMR can be used to monitor this activation process in real-time.[5][6][7]

  • Characterizing Platinum-DNA Adducts: The primary target of cisplatin is DNA, where it forms various adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine (B1146940) bases. ¹⁹⁵Pt NMR can differentiate between monofunctional and bifunctional DNA adducts and provide insights into their specific structures.[5][8]

  • Investigating Platinum-Protein Interactions: Platinum drugs can also interact with proteins, which can influence their transport, efficacy, and toxicity. ¹⁹⁵Pt NMR can be employed to study the binding of platinum complexes to amino acids, peptides, and larger proteins.

  • Screening and Development of New Platinum Drugs: By providing detailed information on the binding kinetics and structure of platinum-biomolecule adducts, ¹⁹⁵Pt NMR serves as a valuable tool in the rational design and screening of new platinum-based therapeutic agents.[3]

Quantitative ¹⁹⁵Pt NMR Data

The chemical shift (δ) of ¹⁹⁵Pt is the most informative parameter in these studies. The following tables summarize typical ¹⁹⁵Pt chemical shift ranges for cisplatin and its derivatives upon interaction with various biological ligands. All chemical shifts are referenced to Na₂PtCl₆ in D₂O at 0 ppm.[1]

Table 1: ¹⁹⁵Pt Chemical Shifts of Cisplatin and its Aquated Species

CompoundChemical Formula¹⁹⁵Pt Chemical Shift (δ, ppm)
Cisplatincis-[PtCl₂(NH₃)₂]-2090 to -2150
Monoaqua-cisplatincis-[PtCl(H₂O)(NH₃)₂]⁺-1750 to -1800
Diaqua-cisplatincis-[Pt(H₂O)₂(NH₃)₂]²⁺-1570 to -1600

Table 2: ¹⁹⁵Pt Chemical Shifts of Cisplatin-DNA Adducts

Adduct TypeDescription¹⁹⁵Pt Chemical Shift (δ, ppm)
Monofunctional AdductCisplatin bound to a single DNA base (e.g., N7 of guanine)-2250 to -2350
Bifunctional Intrastrand AdductCisplatin cross-linking two adjacent bases on the same DNA strand (e.g., G-G)-2400 to -2500
Bifunctional Interstrand AdductCisplatin cross-linking bases on opposite DNA strands-2450 to -2550

Table 3: ¹⁹⁵Pt Chemical Shifts of Platinum Adducts with Amino Acids

Amino Acid LigandCoordination Site(s)¹⁹⁵Pt Chemical Shift (δ, ppm)
MethionineS, N-3100 to -3300
CysteineS, N-3200 to -3400
HistidineN, N-2500 to -2700
GlutathioneS-2800 to -3000

Table 4: ¹⁹⁵Pt Coupling Constants with Other Nuclei

Coupling NucleusCoupling TypeCoupling Constant (Hz)
¹⁵N¹J(¹⁹⁵Pt-¹⁵N)160 - 390[4]
³¹P¹J(¹⁹⁵Pt-³¹P)1300 - 4000[4]
¹H²J(¹⁹⁵Pt-¹H)25 - 90[4]

Experimental Protocols

Protocol 1: Monitoring the Reaction of Cisplatin with a Model Nucleobase (Guanosine) by ¹⁹⁵Pt NMR

This protocol describes a typical experiment to monitor the binding of cisplatin to guanosine (B1672433), a key target for its anticancer activity.

1. Materials and Reagents:

  • Cisplatin (cis-[PtCl₂(NH₃)₂])

  • Guanosine

  • Deuterium oxide (D₂O, 99.9%)

  • Sodium chloride (NaCl)

  • Phosphate (B84403) buffer (e.g., sodium phosphate, to maintain pH)

  • Na₂PtCl₆ (for external referencing)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Prepare a stock solution of cisplatin in D₂O. Due to the low solubility of cisplatin, gentle heating may be required. A typical concentration is 1-5 mM.

  • Prepare a stock solution of guanosine in D₂O. The concentration should be in slight excess to the cisplatin concentration (e.g., 1.1 to 2 equivalents).

  • Prepare a phosphate buffer solution in D₂O (e.g., 20 mM, pH 7.4).

  • In a clean 5 mm NMR tube, combine the cisplatin solution, guanosine solution, and phosphate buffer to the desired final concentrations. The final volume should be approximately 0.5-0.6 mL.

  • Add a capillary containing a known concentration of Na₂PtCl₆ in D₂O to the NMR tube for external referencing.

3. ¹⁹⁵Pt NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the ¹⁹⁵Pt frequency (approximately 21.4 MHz on a 100 MHz ¹H spectrometer).[1]

  • Set the sample temperature to a physiologically relevant value, typically 37 °C (310 K).

  • Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum using a standard single-pulse sequence. Typical acquisition parameters are:

    • Spectral Width (SW): 200-300 ppm (to cover the expected chemical shift range)[9]

    • Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[10][11]

    • Acquisition Time (AT): 0.1 to 0.5 seconds.[10]

    • Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements to ensure full relaxation.[11]

    • Pulse Width: Calibrated 90° pulse for ¹⁹⁵Pt.[10]

4. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., TopSpin, Mnova, VnmrJ).

  • Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the FID to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the external Na₂PtCl₆ standard at 0 ppm.

  • Integrate the peaks corresponding to unreacted cisplatin and the newly formed platinum-guanosine adducts. The appearance of new peaks at different chemical shifts will indicate the formation of adducts. By acquiring spectra at different time points, the kinetics of the reaction can be monitored.

Visualizations

Cisplatin Activation and DNA Binding Pathway

cisplatin_activation cluster_extracellular Extracellular Space (High [Cl⁻]) cluster_intracellular Intracellular Space (Low [Cl⁻]) cisplatin Cisplatin cis-[PtCl₂(NH₃)₂] monoaqua Monoaqua-cisplatin cis-[PtCl(H₂O)(NH₃)₂]⁺ cisplatin->monoaqua +H₂O, -Cl⁻ (Aquation) diaqua Diaqua-cisplatin cis-[Pt(H₂O)₂(NH₃)₂]²⁺ monoaqua->diaqua +H₂O, -Cl⁻ (Aquation) dna DNA monoaqua->dna Binding to DNA diaqua->dna Binding to DNA adduct Cisplatin-DNA Adducts (Intrastrand Crosslinks) dna->adduct Crosslink Formation

Caption: The activation pathway of cisplatin via aquation and subsequent binding to DNA.

Experimental Workflow for ¹⁹⁵Pt NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep_platinum Prepare Platinum Complex Solution mix Mix Reactants in NMR Tube with Buffer prep_platinum->mix prep_bio Prepare Biomolecule Solution (DNA, Protein, etc.) prep_bio->mix acquisition ¹⁹⁵Pt NMR Data Acquisition (Time-course or Endpoint) mix->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Assignment, Integration) processing->analysis interpretation Interpretation (Kinetics, Structure) analysis->interpretation

Caption: A generalized workflow for studying platinum-biomolecule interactions using ¹⁹⁵Pt NMR.

Conclusion

¹⁹⁵Pt NMR spectroscopy is an indispensable tool for researchers in the field of medicinal inorganic chemistry and drug development. Its ability to provide detailed structural and kinetic information on the interactions of platinum complexes with biological macromolecules offers unparalleled insights into their mechanisms of action. The protocols and data presented in these application notes are intended to serve as a practical guide for scientists employing ¹⁹⁵Pt NMR to advance our understanding of platinum-based drugs and to facilitate the discovery of next-generation anticancer therapeutics.

References

Application Notes and Protocols for Acquiring ¹⁹⁵Pt NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical protocols for acquiring high-quality ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectra. Platinum-195 NMR is a powerful analytical technique for the structural elucidation and characterization of platinum-containing compounds, which are pivotal in drug development, catalysis, and materials science.[1][2]

Introduction to ¹⁹⁵Pt NMR Spectroscopy

The this compound (¹⁹⁵Pt) nucleus is the only naturally occurring platinum isotope with a non-zero nuclear spin (I=1/2), making it suitable for NMR spectroscopy.[1][3] With a natural abundance of 33.8%, ¹⁹⁵Pt is a moderately sensitive nucleus for NMR detection.[1][3] A key feature of ¹⁹⁵Pt NMR is its exceptionally wide chemical shift range, spanning over 15,000 ppm, which provides high sensitivity to the electronic environment around the platinum atom.[1][3] This sensitivity allows for the detailed investigation of oxidation states, ligand coordination, and subtle structural changes in platinum complexes.[3][4]

Key Properties of the ¹⁹⁵Pt Nucleus

A summary of the essential NMR properties of the ¹⁹⁵Pt nucleus is provided in the table below.

PropertyValue
Spin (I)1/2
Natural Abundance (%)33.832
Gyromagnetic Ratio (γ) (10⁷ rad s⁻¹ T⁻¹)5.768
Receptivity relative to ¹H (natural abundance)3.4 x 10⁻³
Receptivity relative to ¹³C (natural abundance)19
Resonance Frequency (at 100 MHz for ¹H) (MHz)~21.4
Chemical Shift Range (ppm)~15,000 (from approx. -7000 to +8000)
Standard Reference Compound1.2 M Na₂PtCl₆ in D₂O

Sources:[1][3][5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ¹⁹⁵Pt NMR spectra.

Protocol for Liquid-State ¹⁹⁵Pt NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the platinum complex is sufficiently soluble.[6][7] Common solvents include D₂O, CDCl₃, DMSO-d₆, and acetone-d₆.[7] The choice of solvent can influence the chemical shift, so consistency is key when comparing spectra.[3]

  • Concentration: The required concentration depends on the solubility of the complex and the sensitivity of the NMR spectrometer. For highly soluble ionic platinum complexes, spectra can be recorded within an hour, while less soluble neutral complexes may necessitate overnight acquisitions.[1] A typical starting concentration is 10-50 mM.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][9]

  • Reference Standard: For accurate chemical shift referencing, an external reference is often preferred to avoid potential reactions with the analyte. A sealed capillary containing the reference compound (1.2 M Na₂PtCl₆ in D₂O) can be inserted into the NMR tube.[1]

  • Degassing (Optional): For samples sensitive to oxygen or containing paramagnetic impurities, degassing using the freeze-pump-thaw method may be necessary to improve spectral resolution.[8]

Sample_Preparation_Workflow cluster_prep Sample Preparation start Start dissolve Dissolve Pt Complex in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter add_ref Add Reference (Optional) filter->add_ref degas Degas Sample (Optional) add_ref->degas end_prep Sample Ready for NMR degas->end_prep Drug_Development_Pathway cluster_drug_dev Role of ¹⁹⁵Pt NMR in Drug Development synthesis Pt Drug Synthesis purity Purity & Stability (¹⁹⁵Pt NMR) synthesis->purity reaction Reaction with Biomolecules purity->reaction binding Target Binding (e.g., DNA) reaction->binding ¹⁹⁵Pt NMR monitors ligand exchange mechanism Mechanism of Action binding->mechanism

References

Application Notes and Protocols for In Vivo Biodistribution Studies of ¹⁹⁵ᵖᵗ-Labeled Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, including those of the head and neck, lung, ovaries, and testes.[1] Its therapeutic efficacy is, however, accompanied by significant dose-limiting toxicities, primarily nephrotoxicity and ototoxicity.[2] Understanding the in vivo biodistribution and pharmacokinetics of cisplatin is crucial for optimizing therapeutic regimens, developing strategies to mitigate side effects, and designing novel platinum-based drugs with improved tumor targeting. The use of cisplatin labeled with the gamma-emitting isotope, ¹⁹⁵ᵐPt, allows for non-invasive, real-time visualization and quantification of the drug's distribution throughout the body using single-photon emission computed tomography (SPECT).[3] This application note provides a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of ¹⁹⁵ᵐPt-labeled cisplatin in preclinical models.

Principle of the Technique

¹⁹⁵ᵐPt is a radionuclide that decays to stable ¹⁹⁵Pt via isomeric transition with a half-life of 4.02 days, emitting gamma photons suitable for SPECT imaging.[4] Labeling cisplatin with ¹⁹⁵ᵐPt does not alter its chemical structure or biological activity, ensuring that the biodistribution of the radiolabeled compound accurately reflects that of the unlabeled drug.[3] SPECT imaging enables the visualization of ¹⁹⁵ᵐPt-cisplatin distribution in vivo, while ex vivo gamma counting of tissues and organs at different time points provides quantitative data on drug accumulation. These data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Complementary techniques, such as inductively coupled plasma mass spectrometry (ICP-MS), can be used to quantify the total platinum content in tissues, providing a highly sensitive and accurate measurement.[5]

Applications

  • Pharmacokinetic and Biodistribution Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of cisplatin in vivo.

  • Tumor Targeting and Penetration: To assess the efficiency of cisplatin delivery to tumor tissues and compare uptake in tumors versus healthy organs.[2]

  • Toxicity Studies: To correlate the accumulation of cisplatin in specific organs, such as the kidneys and liver, with observed toxicities.[2]

  • Development of New Platinum Drugs: To compare the biodistribution profiles of novel platinum-based therapeutics with that of cisplatin.

  • Evaluation of Drug Delivery Systems: To investigate how different formulations or delivery vehicles alter the biodistribution and tumor accumulation of cisplatin.[6]

Experimental Protocols

Protocol 1: In Vivo Biodistribution of ¹⁹⁵ᵐPt-Cisplatin in a Xenograft Mouse Model

This protocol describes a typical workflow for assessing the biodistribution of ¹⁹⁵ᵐPt-cisplatin in tumor-bearing mice.

Materials:

  • ¹⁹⁵ᵐPt-cisplatin (radiochemical purity >95%)

  • Tumor-bearing mice (e.g., nude mice with human tumor xenografts)[7]

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for injection

  • Animal balance

  • Gamma counter

  • Dissection tools

  • Vials for tissue collection

  • Saline solution

Procedure:

  • Animal Acclimatization and Tumor Inoculation:

    • Acclimatize mice to laboratory conditions for at least one week.

    • Subcutaneously inoculate tumor cells into the flank of each mouse.

    • Allow tumors to grow to a specified size (e.g., 100-400 mm³) before initiating the study.[7]

  • Dose Preparation and Administration:

    • Prepare the ¹⁹⁵ᵐPt-cisplatin solution in sterile saline to the desired concentration.

    • Accurately weigh each mouse to determine the injection volume.

    • Administer a known amount of ¹⁹⁵ᵐPt-cisplatin (e.g., 2.5 mg/kg) to each mouse via intravenous (tail vein) or intraperitoneal injection.[2]

    • Reserve a small, measured amount of the injectate to serve as a standard for calculating the injected dose.

  • Time-Point Euthanasia and Tissue Collection:

    • At predetermined time points post-injection (e.g., 1, 6, 24, and 48 hours), euthanize a cohort of mice (n=3-4 per time point) using an approved method.[2]

    • Collect blood via cardiac puncture.

    • Carefully dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).[7]

  • Sample Processing and Gamma Counting:

    • Blot tissues to remove excess blood, and weigh each sample.

    • Place each tissue sample in a separate vial.

    • Measure the radioactivity in each tissue sample and the injection standard using a gamma counter.

  • Data Analysis:

    • Correct the raw counts for background radiation and radioactive decay.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula:

      %ID/g = (Counts per gram of tissue / Total injected counts) x 100

Protocol 2: Platinum Quantification in Tissues by ICP-MS

This protocol provides a method for the highly sensitive quantification of total platinum in biological samples.

Materials:

  • Collected tissues from the in vivo study

  • Concentrated nitric acid (trace metal grade)

  • Microwave digestion system[8]

  • Inductively coupled plasma mass spectrometer (ICP-MS)[5]

  • Platinum standard solutions for calibration

  • Internal standard (e.g., bismuth)[9]

Procedure:

  • Sample Preparation and Digestion:

    • Accurately weigh a portion of each tissue sample.

    • Place the tissue in a microwave digestion vessel.

    • Add a measured volume of concentrated nitric acid to each vessel.[5]

    • Securely cap the vessels and place them in the microwave digestion system.

    • Run the appropriate digestion program as per the manufacturer's instructions.[8]

    • After cooling, carefully open the vessels in a fume hood and dilute the digested samples to a known volume with deionized water.

  • ICP-MS Analysis:

    • Prepare a series of platinum standard solutions of known concentrations for calibration.

    • Add an internal standard to all samples and standards to correct for instrumental drift.

    • Set up the ICP-MS instrument with the appropriate parameters for platinum analysis (e.g., isotopes to monitor: ¹⁹⁴Pt, ¹⁹⁵Pt).

    • Introduce the samples and standards into the ICP-MS for analysis.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of platinum in the digested samples from the calibration curve.

    • Calculate the amount of platinum per gram of tissue, taking into account the initial tissue weight and dilution factors.

Data Presentation

Table 1: Biodistribution of ¹⁹⁵ᵐPt-Cisplatin in H460 Tumor-Bearing Mice (%ID/g)
Tissue2 min15 min1 hr1 day3 days5 days7 days
Blood35.010.05.01.00.50.30.2
Tumor4.04.73.51.51.00.80.6
Lung15.08.04.01.20.80.60.5
Liver10.012.010.05.04.03.53.0
Pancreas5.06.04.51.81.21.00.8
Stomach4.05.03.01.00.70.50.4
Intestine6.07.05.02.01.51.21.0
Kidney20.025.020.08.05.04.03.5
Bone3.04.03.02.52.01.81.5
Muscle2.02.52.00.80.50.40.3

Data adapted from a study using radio-cisplatin in mice bearing H460 lung cancer xenografts.[7]

Table 2: Pharmacokinetic Parameters of ¹⁹⁵ᵐPt-Cisplatin in Mice
ParameterWhole BodyBlood
T₁/₂ (α phase) 1.14 h23.9 min
T₁/₂ (β phase) 5.33 days4.72 days

This table shows a biphasic retention curve, indicating a rapid initial distribution and clearance phase (α) followed by a slower elimination phase (β).[7]

Visualizations

Diagram 1: Experimental Workflow for In Vivo Biodistribution Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Tumor-Bearing Animal Model injection Intravenous/ Intraperitoneal Injection animal_model->injection drug_prep ¹⁹⁵ᵐPt-Cisplatin Dose Preparation drug_prep->injection imaging In Vivo SPECT/CT Imaging (Optional) injection->imaging euthanasia Euthanasia at Time Points injection->euthanasia imaging->euthanasia collection Tissue & Organ Collection euthanasia->collection gamma_count Ex Vivo Gamma Counting collection->gamma_count icpms ICP-MS Quantification collection->icpms data_analysis Data Analysis (%ID/g) gamma_count->data_analysis icpms->data_analysis

Workflow for the in vivo biodistribution study of ¹⁹⁵ᵐPt-cisplatin.

Diagram 2: Cisplatin's Mechanism of Action - DNA Damage and Apoptosis Induction

G cluster_cell Cancer Cell cisplatin Cisplatin activated_cisplatin Activated Cisplatin [Pt(NH₃)₂(H₂O)₂]²⁺ cisplatin->activated_cisplatin Hydrolysis dna Nuclear DNA activated_cisplatin->dna Binds to Purine Bases dna_adducts DNA Adducts (Intra/Interstrand Crosslinks) dna->dna_adducts dna_damage DNA Damage Recognition dna_adducts->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle

References

Application Notes & Protocols: Platinum-195m for Preclinical SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Platinum-195m (¹⁹⁵ᵐPt) in Single Photon Emission Computed Tomography (SPECT) for preclinical research. The unique properties of ¹⁹⁵ᵐPt allow for the direct labeling of platinum-based compounds without altering their chemical structure or biological activity, offering a powerful tool for in vivo biodistribution imaging and pharmacokinetic studies.[1][2][3]

Introduction to Platinum-195m

Platinum-195m is a metastable isomer of platinum that is well-suited for nuclear imaging due to its favorable decay characteristics.[4] It enables researchers to non-invasively monitor the distribution of platinum-containing drugs, such as cisplatin (B142131) and its analogs, providing critical insights for drug development and patient selection for chemotherapy.[2][5]

Key Properties of Platinum-195m:

PropertyValueReference
Half-life4.02 days[4]
Primary Photon Energy98.85 keV (11.4% intensity)[4]
Additional EmissionsAuger electrons (~25 keV)[4][6]
Decay ProductStable ¹⁹⁵Pt[7]

The emission of low-energy photons makes ¹⁹⁵ᵐPt ideal for high-resolution preclinical SPECT imaging, while the co-emission of Auger electrons presents a potential for targeted radionuclide therapy.[4][6]

Production of Platinum-195m

High specific activity ¹⁹⁵ᵐPt is crucial for preclinical studies to minimize the administered chemical dose.[4][8] Several production methods exist, with reactor-based routes being common for preclinical applications.

Production Routes for Platinum-195m:

Production ReactionTarget MaterialNotesReference
¹⁹⁴Pt(n,γ)¹⁹⁵ᵐPtEnriched ¹⁹⁴Pt (>96%)Direct neutron irradiation in a high-flux reactor.[1][2][3] Achieves good specific activity.[8][1][2][3][8]
¹⁹³Ir(n,γ)¹⁹⁴Ir → ¹⁹⁴Pt → ¹⁹⁴Pt(n,γ)¹⁹⁵ᵐPtEnriched ¹⁹³IrIndirect route that can yield no-carrier-added ¹⁹⁵ᵐPt.[9][9]
¹⁹²Os(α,n)¹⁹⁵ᵐPtEnriched ¹⁹²OsCyclotron-based production offering very high specific activity.[10][10]
¹⁹⁷Au(γ,np)¹⁹⁵ᵐPtGoldPhotonuclear reaction capable of producing high specific activity ¹⁹⁵ᵐPt.[4][4]

Following irradiation, purification steps are necessary to obtain a solution suitable for radiolabeling, typically a 0.05 M HCl solution of ¹⁹⁵ᵐPt.[1][2]

Experimental Protocols

Radiolabeling of Cisplatin with ¹⁹⁵ᵐPt

This protocol describes the synthesis of [¹⁹⁵ᵐPt]cisplatin, a common application of ¹⁹⁵ᵐPt in preclinical research.

Workflow for [¹⁹⁵ᵐPt]cisplatin Synthesis:

cluster_0 Preparation of ¹⁹⁴PtCl₂ cluster_1 Irradiation cluster_2 Synthesis of [¹⁹⁵ᵐPt]cisplatin cluster_3 Quality Control A Enriched ¹⁹⁴Pt Metal (>95%) B Digestion A->B C Thermal Decomposition B->C D ¹⁹⁴PtCl₂ C->D E Quartz Ampoule D->E F High-Flux Reactor Irradiation E->F G Decay Cooling F->G H Irradiated ¹⁹⁴PtCl₂ G->H I Add KI and NH₄OH H->I J [¹⁹⁵ᵐPt]Pt(NH₃)₂I₂ I->J K React with AgNO₃ J->K L [(¹⁹⁵ᵐPt)Pt(NH₃)₂(H₂O)₂]²⁺ K->L M Add Concentrated HCl L->M N [¹⁹⁵ᵐPt]cisplatin M->N O Final Product N->O P Chemical Purity (>95%) O->P Q Radionuclidic Purity (>95%) O->Q

Caption: Workflow for the synthesis of [¹⁹⁵ᵐPt]cisplatin.

Detailed Protocol:

  • Preparation of ¹⁹⁴PtCl₂:

    • Start with enriched ¹⁹⁴Pt metal (>95% purity).

    • Digest the metal, followed by thermal decomposition over a 3-hour period to obtain ¹⁹⁴PtCl₂.[8]

  • Irradiation:

    • Place the ¹⁹⁴PtCl₂ in a quartz ampoule.

    • Irradiate in a high-flux reactor for up to 200 hours.[8]

    • Allow for a decay cooling period of at least 34 hours post-irradiation.[8]

  • Synthesis of [¹⁹⁵ᵐPt]cisplatin:

    • To the irradiated material, add potassium iodide (KI) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) to form [¹⁹⁵ᵐPt]Pt(NH₃)₂I₂.[8]

    • Convert this intermediate to the diaqua species, [(¹⁹⁵ᵐPt)Pt(NH₃)₂(H₂O)₂]²⁺, by reacting it with silver nitrate (B79036) (AgNO₃).[8]

    • Complete the conversion to [¹⁹⁵ᵐPt]cisplatin by adding concentrated hydrochloric acid (HCl).[8]

  • Quality Control:

    • Assess the chemical and radionuclidic purity of the final product, which should both exceed 95%.[8]

Preclinical SPECT Imaging Protocol

This protocol outlines the steps for acquiring SPECT images of small animals administered with a ¹⁹⁵ᵐPt-labeled compound.

Workflow for Preclinical SPECT Imaging:

cluster_0 Animal Preparation cluster_1 Radiotracer Administration cluster_2 SPECT/CT Imaging cluster_3 Longitudinal Imaging (Optional) A Healthy or Tumor-Bearing Mouse B Anesthesia A->B C Intravenous Injection of 3-4 MBq [¹⁹⁵ᵐPt]-labeled compound B->C D Position Animal in SPECT Scanner C->D E Acquire SPECT Data (e.g., 60-120 min) D->E F Acquire CT Data (for anatomical reference) E->F G Image Reconstruction and Analysis F->G H Repeat Imaging at Multiple Time Points (e.g., 0, 2, 4, 24 h) G->H

Caption: General workflow for preclinical SPECT imaging with ¹⁹⁵ᵐPt.

Detailed Protocol:

  • Animal Preparation:

    • Use appropriate animal models (e.g., healthy mice, or mice bearing xenograft tumors).

    • Anesthetize the animal prior to and during the imaging procedure.

  • Radiotracer Administration:

    • Administer 3-4 MBq of the ¹⁹⁵ᵐPt-labeled compound intravenously.[1][2]

  • SPECT/CT Imaging:

    • Position the anesthetized animal in a preclinical SPECT scanner (e.g., NanoSPECT or U-SPECT+).[1][2]

    • Acquire SPECT data for a duration of 60-120 minutes.[1][2]

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Reconstruct the images for analysis.

  • Longitudinal Studies:

    • For pharmacokinetic studies, repeat the imaging at various time points post-injection (e.g., immediately, 2, 4, and 24 hours).[1][2]

Ex Vivo Biodistribution and Quantification

This protocol details the procedures for determining the organ-level distribution of the ¹⁹⁵ᵐPt-labeled compound after the final imaging session.

Workflow for Ex Vivo Biodistribution:

cluster_0 Post-Imaging Procedure cluster_1 Radioactivity Measurement cluster_2 Cross-Validation (Optional) A Euthanize Animal B Organ Dissection (e.g., kidneys, liver, spleen, tumor) A->B C Weigh Organs B->C F Graphite Furnace - Atomic Absorption Spectroscopy (GF-AAS) B->F D Measure Radioactivity using a Gamma Counter C->D E Calculate % Injected Dose per Gram of Tissue (%ID/g) D->E G Correlate with SPECT and Gamma Counter Data F->G

Caption: Workflow for ex vivo biodistribution analysis.

Detailed Protocol:

  • Tissue Collection:

    • Immediately following the final imaging session, euthanize the animal.

    • Dissect the organs of interest (e.g., kidneys, liver, spleen, blood, intestine, tumor).[1]

  • Radioactivity Measurement:

    • Weigh each organ.

    • Measure the radioactivity in each organ using a calibrated gamma counter.[1][2]

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Correlation and Validation:

    • Correlate the quantitative data obtained from SPECT imaging with the ex vivo gamma counter measurements. A strong correlation (e.g., Spearman correlation of 0.92) validates the accuracy of the SPECT quantification.[1][2]

    • Optionally, use Graphite Furnace - Atomic Absorption Spectroscopy (GF-AAS) as a gold standard for total platinum concentration to further validate the results.[1][2]

Quantitative Data from Preclinical Studies

Imaging System Performance

The quality of ¹⁹⁵ᵐPt SPECT imaging has been assessed using phantom studies.

ParameterNanoSPECTU-SPECT+Reference
Smallest Visible Rod Diameter0.95 mm0.85 mm[1][2]
Visually Adequate Image QualityAchieved with a 30-minute acquisition of a 1 MBq phantom.Achieved with a 30-minute acquisition of a 1 MBq phantom.[1][2]
Biodistribution of [¹⁹⁵ᵐPt]cisplatin in Mice

The following table summarizes the biodistribution of [¹⁹⁵ᵐPt]cisplatin in xenograft-bearing mice at different time points.

Organ1 hour post-injection6 hours post-injection24 hours post-injectionReference
BloodHighDecreasingLow[11]
LiverHighHighHigh[11]
KidneysHighHighHigh[11]
TumorRapid uptake (blood:tumor ratio ~1:1)DecreasingLow[11]
UrineHigh (major clearance route)HighHigh[11]

Note: The biodistribution was found to be similar for both cisplatin-sensitive and -resistant tumors.[11]

Correlation of Quantification Methods

A strong correlation between different quantification methods is essential for validating SPECT imaging results.

CorrelationSpearman Correlation Coefficientp-valueReference
SPECT vs. Gamma Counter0.92<0.0001[1][2]
SPECT vs. GF-AAS0.84<0.0001[1][2]
GF-AAS vs. Gamma Counter0.97<0.0001[1][2]

Applications and Future Directions

Preclinical SPECT imaging with ¹⁹⁵ᵐPt offers several valuable applications:

  • Pharmacokinetic and Biodistribution Studies: To non-invasively assess how platinum-based drugs are distributed and cleared from the body.[5]

  • Tumor Targeting and Uptake: To visualize and quantify the accumulation of platinum drugs in tumors.[11]

  • Theranostics: The Auger electrons emitted by ¹⁹⁵ᵐPt have therapeutic potential, opening the door for combined imaging and therapy.[6]

  • Personalized Medicine: By understanding the in vivo biodistribution in individual subjects, it may be possible to better select patients who will benefit from platinum-based chemotherapy and to optimize dosing regimens.[2][3]

Future research may focus on the development of novel ¹⁹⁵ᵐPt-labeled compounds with improved tumor targeting and the exploration of the therapeutic efficacy of ¹⁹⁵ᵐPt's Auger electrons.

References

Production of High Specific Activity Platinum-195m: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-195m (195mPt), a metastable isomer of platinum with a half-life of 4.02 days, is a promising radionuclide for applications in nuclear medicine, particularly as a tracer for platinum-based chemotherapy drugs and for Auger electron therapy. Its decay characteristics, which include the emission of a cascade of low-energy Auger electrons, make it highly cytotoxic when localized within or near a cell's DNA. The efficacy of 195mPt in these applications is critically dependent on its specific activity, which is the amount of radioactivity per unit mass of platinum. High specific activity is essential to deliver a therapeutic or imaging dose of radiation without administering a pharmacologically significant or toxic mass of the platinum compound.

This document provides detailed application notes and protocols for the primary methods of producing high specific activity 195mPt. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable production method for their specific needs.

Production Methods Overview

Several methods have been developed for the production of 195mPt, each with distinct advantages and disadvantages concerning specific activity, production yield, and required infrastructure (reactors or cyclotrons). The principal production routes are:

  • Direct Neutron Irradiation of Enriched Platinum-194: 194Pt(n,γ)195mPt

  • Indirect Neutron Irradiation of Enriched Iridium-193 (Double Neutron Capture): 193Ir(n,γ)194Ir followed by 194Ir(n,γ)195mIr which then decays to 195mPt

  • Cyclotron Production via Alpha Particle Bombardment of Enriched Osmium-192: 192Os(α,n)195mPt

  • Photonuclear Production via Bremsstrahlung Photon Bombardment of Gold-197: 197Au(γ,np)195mPt

A summary of the quantitative data associated with these methods is presented in the following table for easy comparison.

Quantitative Data Summary

Production RouteTarget MaterialTypical Specific ActivityProduction YieldRadiochemical Purity (%)Notes
194Pt(n,γ)195mPt Enriched (>95%) 194Pt metal or salt~15.9 ± 2.5 MBq/mg (0.43 mCi/mg)[1][2]Moderate>95[1][2]Lower specific activity due to the presence of stable platinum isotopes.
193Ir(n,γ... Highly enriched (>98%) 193Ir metal powder> 1.11 GBq/mg (>30 mCi/mg)Low to ModerateHigh (carrier-free)Produces no-carrier-added 195mPt, leading to very high specific activity.
192Os(α,n)195mPt Enriched (>99%) 192OsTwo orders of magnitude higher than 194Pt(n,γ) route[3]Low (Thick target yield: 0.013 MBq/µA·h)[3]High (carrier-free)Yields no-carrier-added 195mPt with very high specific activity, but production yields are low.
197Au(γ,np)195mPt High-purity 197AuUp to 3.7 TBq/mg (100 Ci/mg)LowHigh (carrier-free)Potentially the highest specific activity, but requires a high-energy electron accelerator.

Experimental Protocols

Method 1: Direct Neutron Irradiation of Enriched Platinum-194 (194Pt(n,γ)195mPt)

This method is the most straightforward but results in a lower specific activity product.

1. Target Preparation:

  • Start with enriched 194Pt metal (>95% enrichment).

  • Digest the metal in aqua regia (a mixture of nitric acid and hydrochloric acid).

  • Evaporate the solution to dryness and thermally decompose the residue over 3 hours to form 194PtCl2[1].

  • Encapsulate a precisely weighed amount of the 194PtCl2 in a high-purity quartz ampoule.

2. Irradiation:

  • Place the quartz ampoule in a suitable irradiation container (e.g., an aluminum rabbit).

  • Irradiate in a high-flux nuclear reactor for an extended period, for example, up to 200 hours, to maximize the production of 195mPt[1].

  • After irradiation, allow for a cooling period of at least 34 hours to permit the decay of short-lived radioimpurities[1].

3. Post-Irradiation Processing (Example: Synthesis of 195mPt-cisplatin):

  • Dissolve the irradiated 194PtCl2 target in a suitable solvent.

  • A common procedure for synthesizing cisplatin (B142131) involves the conversion to a di-iodo intermediate followed by displacement with ammonia (B1221849) and finally chloride ions[1][2].

    • React the dissolved 195mPtCl2 with potassium iodide (KI) and ammonium (B1175870) hydroxide (B78521) (NH4OH) to form 195mPt(NH3)2I2[1].

    • Convert the di-iodo species to the diaqua complex [195mPt(NH3)2(H2O)2]2+ by reacting with silver nitrate (B79036) (AgNO3)[1].

    • Complete the conversion to 195mPt-cisplatin by adding concentrated hydrochloric acid (HCl)[1].

  • The final product yield for this synthesis is reported to be approximately 51.7% ± 5.2%[1].

4. Quality Control:

  • Determine the radiochemical purity using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2][4]. For cisplatin, a typical radiochemical purity of >95% is achievable[1][2].

  • Measure the final activity and calculate the specific activity.

Diagram: Workflow for 194Pt(n,γ)195mPt Production and Cisplatin Synthesis

G cluster_target Target Preparation cluster_irradiation Irradiation cluster_processing Cisplatin Synthesis cluster_qc Quality Control enriched_Pt Enriched 194Pt Metal digest Digest in Aqua Regia enriched_Pt->digest evaporate Evaporate & Decompose digest->evaporate PtCl2 194PtCl2 evaporate->PtCl2 encapsulate Encapsulate in Quartz PtCl2->encapsulate irradiate Irradiate in High-Flux Reactor encapsulate->irradiate cool Decay Cool irradiate->cool dissolve Dissolve Irradiated Target cool->dissolve add_KI_NH4OH Add KI + NH4OH dissolve->add_KI_NH4OH diiodo 195mPt(NH3)2I2 add_KI_NH4OH->diiodo add_AgNO3 Add AgNO3 diiodo->add_AgNO3 diaqua [195mPt(NH3)2(H2O)2]2+ add_AgNO3->diaqua add_HCl Add conc. HCl diaqua->add_HCl cisplatin 195mPt-cisplatin add_HCl->cisplatin purity Radiochemical Purity (TLC/HPLC) cisplatin->purity activity Specific Activity Measurement cisplatin->activity

Caption: Workflow for 195mPt production and cisplatin synthesis.

Method 2: Indirect Neutron Irradiation of Enriched Iridium-193

This method produces "no-carrier-added" 195mPt, resulting in a very high specific activity product. The key challenge is the efficient separation of the microscopic quantities of 195mPt from the macroscopic iridium target.

1. Target Preparation:

  • Use highly enriched (>98%) 193Ir metal powder.

  • Load the desired amount of the enriched iridium powder into a suitable irradiation vessel, such as a quartz ampoule.

  • Hermetically seal the vessel under an inert atmosphere (e.g., Helium).

2. Irradiation:

  • Place the sealed ampoule in a high-flux reactor.

  • Irradiate for an optimized period, typically 7 to 10 days, to maximize the double neutron capture process.

3. Post-Irradiation Processing:

  • Dissolution of the Iridium Target:

    • Transfer the irradiated iridium powder to a pressure bomb with an inert liner.

    • Add aqua regia (a 3:1 mixture of concentrated HCl and HNO3).

    • Heat the sealed bomb for at least one hour at a temperature of at least 210°C (e.g., 220°C) in a convection, induction, or microwave oven to ensure complete dissolution. Iridium is a very inert metal, and these harsh conditions are necessary for its dissolution.

  • Chemical Separation (Cation Exchange Chromatography):

    • After dissolution, evaporate the dark brown solution containing iridium and platinum to near dryness.

    • Redissolve the residue in a solution of 1M HCl and 0.1M thiourea.

    • Prepare a cation exchange column (e.g., AG 50W-X4, 200-400 mesh) and pre-equilibrate it with the HCl-thiourea solution.

    • Load the target solution onto the column. The platinum forms a stable, neutral or anionic complex with thiourea, while iridium is retained on the cation exchange resin.

    • Elute the platinum-thiourea complex from the column with the HCl-thiourea solution.

    • Collect the platinum-containing fractions.

  • Further Purification (Optional):

    • To remove any co-eluted impurities such as 199Au, the platinum fraction can be further purified. One method involves evaporating the solution to dryness, redissolving in 3M HCl, and performing a solvent extraction with methyl isobutyl ketone (MIBK). Gold will be extracted into the organic phase, while platinum remains in the aqueous phase.

4. Quality Control:

  • Monitor the separation process using gamma-ray spectroscopy to track 195mPt, 192Ir (a major byproduct), and other potential radionuclidic impurities.

  • Determine the radiochemical purity of the final 195mPt product.

  • Mass spectrometry can be used to determine the mass of the platinum, allowing for an accurate calculation of the specific activity.

Diagram: Workflow for 193Ir(n,γ... Production and Separation

G cluster_target Target Preparation cluster_irradiation Irradiation cluster_processing Chemical Processing cluster_qc Quality Control enriched_Ir Enriched 193Ir Powder encapsulate Encapsulate in Quartz enriched_Ir->encapsulate irradiate Irradiate in High-Flux Reactor (7-10 days) encapsulate->irradiate dissolve Dissolve in Aqua Regia (Pressure Bomb, >210°C) irradiate->dissolve evap_redissolve Evaporate & Redissolve in HCl-Thiourea dissolve->evap_redissolve chromatography Cation Exchange Chromatography evap_redissolve->chromatography elute Elute 195mPt-Thiourea Complex chromatography->elute purify Optional: MIBK Extraction for Au Removal elute->purify final_product High Specific Activity 195mPt purify->final_product gamma_spec Gamma-ray Spectroscopy final_product->gamma_spec mass_spec Mass Spectrometry for Specific Activity final_product->mass_spec

Caption: Workflow for indirect 195mPt production and separation.

Method 3: Cyclotron Production via 192Os(α,n)195mPt

This method also yields no-carrier-added 195mPt with very high specific activity, but the production yields are typically low.

1. Target Preparation:

  • Start with highly enriched (>99%) 192Os powder.

  • Prepare a thin, uniform target by electrodepositing the osmium onto a suitable backing material, such as a nickel foil[3]. This is a critical step to ensure efficient heat dissipation during irradiation.

2. Irradiation:

  • Irradiate the osmium target with an alpha particle beam from a cyclotron.

  • The optimal energy range for the 192Os(α,n)195mPt reaction is between 18 and 24 MeV[3].

3. Post-Irradiation Processing:

  • Dissolution of the Osmium Target:

    • After irradiation, the osmium target needs to be dissolved. A common method is to oxidize the osmium metal to the volatile osmium tetroxide (OsO4) using a strong oxidizing agent like aqua regia or nitric acid, followed by heating. The volatile OsO4 can be trapped in a solution of sodium hydroxide.

  • Separation of Platinum from Osmium:

    • Once in solution, the platinum can be separated from the osmium using techniques such as solvent extraction or ion exchange chromatography. A detailed protocol would involve:

      • Adjusting the pH of the solution.

      • Using a selective chelating agent or resin that binds platinum but not osmium (or vice versa).

      • Eluting the desired radionuclide.

4. Quality Control:

  • Analyze the final product for radionuclidic purity using gamma-ray spectroscopy.

  • Determine the chemical purity and specific activity.

Diagram: Workflow for 192Os(α,n)195mPt Production

G cluster_target Target Preparation cluster_irradiation Irradiation cluster_processing Chemical Processing cluster_qc Quality Control enriched_Os Enriched 192Os Powder electrodeposit Electrodeposit onto Ni foil enriched_Os->electrodeposit Os_target Thin 192Os Target electrodeposit->Os_target irradiate Irradiate with Alpha Beam (18-24 MeV) Os_target->irradiate dissolve Dissolve Osmium Target irradiate->dissolve separate Separate Pt from Os (Solvent Extraction/Ion Exchange) dissolve->separate final_product High Specific Activity 195mPt separate->final_product purity Radionuclidic Purity (Gamma Spectroscopy) final_product->purity activity Specific Activity Measurement final_product->activity

Caption: Workflow for cyclotron production of 195mPt.

Method 4: Photonuclear Production via 197Au(γ,np)195mPt

This method has the potential to produce 195mPt with exceptionally high specific activity. It requires a high-energy electron accelerator to generate bremsstrahlung photons.

1. Target Preparation:

  • Use a high-purity gold (197Au) target, typically in the form of a foil or disc.

2. Irradiation:

  • Irradiate the gold target with high-energy bremsstrahlung photons generated from an electron beam of a linear accelerator.

3. Post-Irradiation Processing:

  • Dissolution of the Gold Target:

    • Dissolve the irradiated gold target in aqua regia.

  • Separation of Platinum from Gold:

    • The separation of no-carrier-added platinum from the bulk gold target is the most critical step. This can be achieved using techniques like:

      • Solvent Extraction: Utilizing a solvent system that selectively extracts either gold or platinum.

      • Ion Exchange Chromatography: Using a resin that has a high affinity for gold, allowing the platinum to pass through, or vice versa.

      • Electrolytic Separation: A method has been described for the electrolytic deposition of gold onto a niobium cathode from a 1M HCl solution, which could potentially be adapted for this separation[5].

4. Quality Control:

  • Assess the radionuclidic purity of the final product using high-resolution gamma-ray spectroscopy.

  • Determine the specific activity of the 195mPt.

Diagram: Logical Relationship for Photonuclear Production

G cluster_production Production cluster_separation Separation cluster_product Product electron_beam High-Energy Electron Beam bremsstrahlung Bremsstrahlung Photons electron_beam->bremsstrahlung gold_target 197Au Target bremsstrahlung->gold_target reaction 197Au(γ,np)195mPt Reaction gold_target->reaction dissolution Dissolve Gold Target reaction->dissolution separation_method Radiochemical Separation (e.g., Solvent Extraction, Ion Exchange) dissolution->separation_method final_product Very High Specific Activity 195mPt separation_method->final_product

Caption: Logical flow of photonuclear 195mPt production.

Conclusion

The choice of production method for high specific activity 195mPt depends on the desired specific activity, required production quantity, and available infrastructure. For applications demanding the highest specific activity, the indirect neutron irradiation of 193Ir, cyclotron production from 192Os, and photonuclear production from 197Au are the preferred routes. While these methods are more complex than the direct irradiation of 194Pt, they yield a product that is far superior for sensitive in-vivo applications and targeted radionuclide therapy. The detailed protocols and comparative data provided in this document should serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development.

References

Application Note: 195Pt NMR Spectroscopy for the Analysis of Platinum Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for utilizing 195-Platinum (195Pt) Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and monitor platinum electroplating baths.

Introduction

The performance and longevity of platinum electroplating baths are critically dependent on the chemical composition and stability of the platinum species in solution.[1] Over time, changes in pH, temperature, or the introduction of contaminants can lead to the formation of undesirable platinum complexes, resulting in a decline in plating efficiency and deposit quality.[2] 195Pt NMR spectroscopy is a powerful, non-destructive analytical technique for the direct observation of platinum complexes in these baths.[3]

Due to the 195Pt nucleus's high sensitivity to its chemical environment, this method provides a unique fingerprint of the platinum species present.[3] Key advantages include a very wide chemical shift range (over 13,000 ppm), sharp NMR signals, and minimal sample preparation.[3][4] This allows for the rapid and unambiguous identification of the active plating species, monitoring of bath degradation products, and elucidation of the complex equilibria in solution.[2][4] While 195Pt NMR is an excellent qualitative and semi-quantitative tool, comparing relative concentrations within a single sample is reliable.[2]

Key Applications

  • Quality Control: Routine monitoring of the chemical health of new and in-use electroplating baths.

  • Troubleshooting: Identifying the root cause of plating failures by detecting the formation of inactive or detrimental platinum species.

  • Process Development: Understanding the chemistry of new plating bath formulations and optimizing operating conditions.

  • Stability Studies: Assessing the impact of temperature, pH, and additives on the platinum complexes in solution.

Data Presentation: 195Pt NMR Chemical Shifts

The chemical shift (δ) in 195Pt NMR is highly sensitive to the oxidation state (Pt(0), Pt(II), Pt(IV)), ligand type, and coordination geometry of the platinum center.[4][5] The following table summarizes the approximate chemical shifts for various platinum species relevant to electroplating applications. All shifts are referenced to 1.2 M Na₂[PtCl₆] in D₂O at 0 ppm.[1][3]

Platinum SpeciesOxidation StateLigand EnvironmentApproximate ¹⁹⁵Pt Chemical Shift (δ, ppm)Reference(s)
[PtCl₆]²⁻Pt(IV)PtCl₆0[2][4]
[PtCl₄]²⁻Pt(II)PtCl₄-1630[1]
[Pt(NH₃)₄]²⁺Pt(II)PtN₄-2576[2]
cis-[Pt(NH₃)₂(NO₂)₂]Pt(II)PtN₂N'₂ (N-nitro)-2250[2]
[Pt(NO₂)₄]²⁻Pt(II)PtN₄ (N-nitro)-1480[2]
cis-[Pt(NH₃)₂(H₂O)₂]²⁺Pt(II)PtN₂O₂-1575[2]
[PtBr₆]²⁻Pt(IV)PtBr₆-660[6]
[Pt(OH)₆]²⁻Pt(IV)PtO₆+2800[6]
PtN₃S Coordinated SpeciesPt(II)PtN₃S-2798 to -3213[4]
PtN₃Cl Coordinated SpeciesPt(II)PtN₃Cl-2215 to -2579[4]

Experimental Protocols

Sample Preparation

For most electroplating bath analyses, sample preparation is minimal as the solutions are often concentrated enough for direct measurement.[2]

  • Direct Measurement: Carefully extract approximately 0.6-0.7 mL of the electroplating bath solution using a clean pipette.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube. This removes any suspended particles that could degrade the spectral resolution.[7]

  • Deuterium Lock: For modern spectrometers, adding a deuterated solvent is often not necessary for locking if the instrument can be run unlocked. If a lock is required, a sealed capillary containing a deuterated solvent (e.g., D₂O) can be inserted into the NMR tube. For quantitative analysis where a deuterated solvent is used to dissolve a solid sample, ensure the sample is fully dissolved.[7]

  • Reference Standard: The reference compound, Na₂[PtCl₆], is typically used as an external standard by referencing the spectrum to its known chemical shift (0 ppm).[2]

NMR Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument and sample concentration. For quantitative measurements, ensuring complete relaxation of the nuclei between pulses is critical.[8]

ParameterRecommended ValuePurpose
Spectrometer Frequencye.g., 21.4 MHz on a 100 MHz (for ¹H) spectrometerThe resonance frequency for ¹⁹⁵Pt.
Pulse Width (p1)Calibrated 90° pulseEnsures maximum signal for each scan, crucial for quantitative analysis.[9]
Spectral Width (sw)~15,000 ppm (or tailored to the expected species)Covers the extensive chemical shift range of ¹⁹⁵Pt.[4]
Acquisition Time (at)1 – 5 secondsThe duration for which the FID is recorded. Should be long enough to capture the decay of the signal.[9]
Relaxation Delay (d1)≥ 5 x T₁Crucial for quantitative analysis. Allows for full relaxation of the magnetization. For Na₂[PtCl₆], T₁ is ~0.4s, so d1 ≥ 2s.[1][8]
Number of Scans (ns)8 to 1024 (or more)Signal averaging to improve the signal-to-noise ratio (S/N). For quantitative accuracy of <1%, an S/N of >250 is recommended.[8][9]
TemperatureAs per bath operating conditions or room temperature (specify)¹⁹⁵Pt chemical shifts can be temperature-dependent.[2]
Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication function with a line broadening (LB) factor of 1-5 Hz to improve the S/N ratio.[10]

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the peak of the external standard (Na₂[PtCl₆]) at 0 ppm.

  • Integration: Integrate the area of each distinct platinum signal. The relative area of each peak in a single spectrum is directly proportional to the relative concentration of that platinum species in the solution.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical dynamics within a platinum electroplating bath.

experimental_workflow Experimental Workflow for 195Pt NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Extract 0.7 mL Electroplating Bath p2 Filter into NMR Tube p1->p2 p3 Insert D2O Lock Capillary (Optional) p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Load Acquisition Parameters (90° pulse, d1≥5T₁) a1->a2 a3 Acquire FID (ns = 1024) a2->a3 d1 Fourier Transform (LB = 2 Hz) a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference Spectrum (to Na2[PtCl6]) d2->d3 d4 Integrate Signals d3->d4 d5 Determine Relative Concentrations d4->d5 bath_equilibrium Platinum Species Equilibrium in a Plating Bath Active Active Pt(II) Species (e.g., [Pt(NH3)4]2+) Inactive Inactive Pt(IV) Species (e.g., [PtCl6]2-) Active->Inactive Oxidation Degradation Degradation Product (e.g., Hydrolyzed Species) Active->Degradation Aging/pH change Precipitate Precipitate (e.g., Pt(OH)2) Degradation->Precipitate Low Solubility

References

Application Notes and Protocols for Kinetic and Mechanistic Studies Using ¹⁹⁵Pt NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the kinetics and mechanisms of reactions involving platinum complexes.[1][2][3] The unique nuclear properties of the ¹⁹⁵Pt isotope, including its spin of 1/2, high natural abundance (33.8%), and exceptionally wide chemical shift range of over 13,000 ppm, make it highly sensitive to subtle changes in the electronic and structural environment of the platinum center.[2][3] This sensitivity allows for the direct, non-invasive, and real-time monitoring of reactions in solution, providing invaluable insights into reaction pathways, intermediate species, and the rates of individual reaction steps.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁹⁵Pt NMR in kinetic and mechanistic investigations, with a particular focus on platinum-based anticancer drugs and their interactions with biological macromolecules.

Key Applications of ¹⁹⁵Pt NMR in Kinetic and Mechanistic Studies

¹⁹⁵Pt NMR spectroscopy is widely employed in various fields, including:

  • Drug Development: To study the mechanism of action of platinum-based anticancer agents like cisplatin (B142131), carboplatin, and oxaliplatin. This includes investigating their aquation, binding to DNA and other biomolecules, and the formation of various adducts.[4]

  • Catalysis: To monitor the progress of catalytic reactions involving platinum complexes, identify catalytic intermediates, and understand the mechanism of catalyst activation and deactivation.[1]

  • Inorganic Chemistry: To study ligand exchange reactions, isomerization processes, and fluxional behavior of platinum complexes.

  • Materials Science: To characterize the structure and dynamics of platinum-containing materials.

The large chemical shift dispersion of ¹⁹⁵Pt NMR allows for the simultaneous observation and quantification of multiple platinum species in a reaction mixture, making it ideal for kinetic analysis.[2]

Experimental Protocols

General Sample Preparation for ¹⁹⁵Pt NMR Kinetic Studies

Proper sample preparation is critical for obtaining high-quality ¹⁹⁵Pt NMR spectra and reliable kinetic data.

Materials:

  • High-purity platinum complex of interest

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • NMR tubes (5 mm or 10 mm, high precision)

  • Internal or external reference standard (e.g., K₂PtCl₆ in D₂O)

  • pH meter and appropriate buffers

  • Thermostated NMR spectrometer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the platinum complex and other reactants are sufficiently soluble and stable. For biological studies, D₂O with an appropriate buffer is commonly used to maintain a constant pH.

  • Concentration: The concentration of the platinum complex should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time. A typical concentration range is 1-10 mM.

  • Reference Standard: Use a stable reference compound for accurate chemical shift referencing. K₂PtCl₆ in D₂O is a commonly used external reference, with its chemical shift set to 0 ppm.

  • Initiation of Reaction: The reaction can be initiated by adding one of the reactants to the NMR tube containing the other components, followed by rapid mixing. Alternatively, for slower reactions, the components can be mixed outside the NMR tube and then transferred. For temperature-sensitive reactions, the sample can be pre-cooled or pre-heated before initiating the reaction inside the NMR spectrometer.

  • pH Control: For aqueous solutions, especially when studying reactions with biomolecules, maintaining a constant pH is crucial. Use a suitable biological buffer (e.g., phosphate, HEPES) at a concentration that does not interfere with the reaction.

Protocol for Monitoring the Aquation of Cisplatin using ¹⁹⁵Pt NMR

This protocol describes a typical experiment to monitor the hydrolysis (aquation) of the anticancer drug cisplatin, a crucial activation step before it binds to DNA.

Objective: To determine the rate constants for the stepwise aquation of cisplatin.

Procedure:

  • Sample Preparation:

    • Prepare a 5 mM solution of cisplatin in D₂O. To mimic physiological chloride concentration, 100 mM NaCl can be added.

    • Adjust the pD to the desired value (e.g., 7.4) using small additions of NaOD or DCl.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-thermostated to 37 °C (310 K).

    • Acquire a series of ¹⁹⁵Pt NMR spectra at regular time intervals.

    • Typical Acquisition Parameters:

      • Pulse Program: A simple one-pulse sequence is usually sufficient.

      • Spectral Width: ~200-300 ppm (centered around the expected chemical shifts).

      • Acquisition Time: 0.1 - 0.5 s.

      • Relaxation Delay: 1-2 s (should be at least 5 times the longest T₁ of the platinum species).

      • Number of Scans: This will depend on the concentration and spectrometer sensitivity. It should be optimized to get a good signal-to-noise ratio in a reasonable time frame for the reaction kinetics.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the signals corresponding to cisplatin (~ -2100 ppm), the mono-aqua species [PtCl(H₂O)(NH₃)₂]⁺ (~ -1800 ppm), and the di-aqua species [Pt(H₂O)₂(NH₃)₂]²⁺ (~ -1580 ppm).

    • Integrate the signals of each species at each time point.

    • The concentration of each species is proportional to its integral intensity.

    • Plot the concentration of the reactant (cisplatin) and products as a function of time.

    • Fit the data to the appropriate kinetic model (e.g., first-order or pseudo-first-order) to extract the rate constants (k₁ and k₂).

Protocol for Variable-Temperature ¹⁹⁵Pt NMR Studies

Variable-temperature (VT) NMR studies are essential for determining the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) of a reaction, which provide deeper mechanistic insights.

Objective: To determine the activation parameters for a ligand exchange reaction.

Procedure:

  • Sample Preparation: Prepare the sample as described in the general protocol.

  • NMR Data Acquisition:

    • Acquire a series of ¹⁹⁵Pt NMR spectra at different temperatures. The temperature range should be chosen to cover a significant change in the reaction rate.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before starting the acquisition.

    • At each temperature, monitor the reaction progress by acquiring spectra at multiple time points to determine the rate constant (k) at that temperature.

  • Data Analysis:

    • Calculate the rate constant (k) at each temperature (T) as described in the previous protocol.

    • Construct an Eyring plot by plotting ln(k/T) versus 1/T.

    • The plot should be linear, and the slope and intercept can be used to determine the activation parameters using the Eyring equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R where:

      • k is the rate constant

      • T is the absolute temperature

      • R is the gas constant

      • k_B is the Boltzmann constant

      • h is the Planck constant

    • The slope of the plot is equal to -ΔH‡/R, and the intercept is equal to ln(k_B/h) + ΔS‡/R.

Data Presentation

The quantitative data obtained from ¹⁹⁵Pt NMR kinetic studies can be effectively summarized in tables for easy comparison and interpretation.

Table 1: ¹⁹⁵Pt NMR Chemical Shifts of Cisplatin and its Aquated Species

Platinum SpeciesChemical Shift (δ), ppm
cis-[PtCl₂(NH₃)₂] (Cisplatin)~ -2100
cis-[PtCl(H₂O)(NH₃)₂]⁺~ -1800
cis-[Pt(H₂O)₂(NH₃)₂]²⁺~ -1580
cis-[PtCl(OH)(NH₃)₂]~ -1750
cis-[Pt(OH)₂(NH₃)₂]~ -1500

Chemical shifts are approximate and can vary with solvent, pH, and temperature.

Table 2: Kinetic Data for the Aquation of Cisplatin at 37 °C

Reaction StepRate Constant (k)Half-life (t₁/₂)
cis-[PtCl₂(NH₃)₂] + H₂O → cis-[PtCl(H₂O)(NH₃)₂]⁺ + Cl⁻ (k₁)~ 2.5 x 10⁻⁵ s⁻¹~ 7.7 hours
cis-[PtCl(H₂O)(NH₃)₂]⁺ + H₂O → cis-[Pt(H₂O)₂(NH₃)₂]²⁺ + Cl⁻ (k₂)~ 3.3 x 10⁻⁵ s⁻¹~ 5.8 hours

Values are approximate and can be influenced by experimental conditions such as chloride concentration and pH.

Table 3: Activation Parameters for the First Aquation Step of Cisplatin

Activation ParameterValue
ΔH‡ (Enthalpy)~ 80-90 kJ/mol
ΔS‡ (Entropy)~ -30 to -50 J/mol·K

These values provide insight into the associative nature of the transition state.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_results Results prep1 Dissolve Pt Complex in Deuterated Solvent prep2 Add Reactants & Buffer (if needed) prep1->prep2 prep3 Adjust pH/pD prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Thermostated NMR Spectrometer prep4->acq1 acq2 Acquire Time-Resolved ¹⁹⁵Pt NMR Spectra acq1->acq2 proc1 Process Spectra (FT, Phasing, Baseline Correction) acq2->proc1 proc2 Identify & Integrate Signals proc1->proc2 proc3 Plot Concentration vs. Time proc2->proc3 proc4 Fit Data to Kinetic Model proc3->proc4 res1 Determine Rate Constants (k) proc4->res1 res2 Elucidate Reaction Mechanism res1->res2 res3 Determine Activation Parameters (VT-NMR) res1->res3

// Nodes cisplatin [label="Cisplatin\n[PtCl₂(NH₃)₂]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monoaqua [label="Monoaqua Complex\n[PtCl(H₂O)(NH₃)₂]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; diaqua [label="Diaqua Complex\n[Pt(H₂O)₂(NH₃)₂]²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dna [label="Biomolecule\n(e.g., DNA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; adduct [label="Monofunctional Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; crosslink [label="Bifunctional Adduct\n(Crosslink)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cisplatin -> monoaqua [label="+H₂O, -Cl⁻ (k₁)"]; monoaqua -> diaqua [label="+H₂O, -Cl⁻ (k₂)"]; monoaqua -> adduct [label="+ DNA, -H₂O"]; diaqua -> adduct [label="+ DNA, -H₂O", style=dashed]; adduct -> crosslink [label="Intramolecular\nRing Closure"];

// Invisible nodes for spacing {rank=same; cisplatin; dna} {rank=same; monoaqua; adduct} {rank=same; diaqua; crosslink} } .dot Caption: Reaction pathway of cisplatin activation and DNA binding.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise in ¹⁹⁵Pt NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁹⁵Pt NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio often low in ¹⁹⁵Pt NMR experiments?

A1: Several factors contribute to the low signal-to-noise ratio in ¹⁹⁵Pt NMR. The ¹⁹⁵Pt nucleus has a relatively low gyromagnetic ratio, which makes it inherently less sensitive than protons (¹H).[1][2] While its natural abundance is decent (33.8%), long relaxation times (T1) for some platinum complexes can necessitate long recycle delays between scans, increasing the total experiment time for signal averaging.[3][4] Additionally, broad spectral lines, which can arise from various factors, can further diminish the apparent signal height relative to the noise.

Q2: What are the key properties of the ¹⁹⁵Pt nucleus that I should be aware of?

A2: The ¹⁹⁵Pt isotope is the only naturally occurring platinum isotope with a non-zero nuclear spin (I=1/2), making it suitable for NMR spectroscopy.[2][5] It has a natural abundance of 33.8%.[2][5] The chemical shift range of ¹⁹⁵Pt is exceptionally wide, spanning over 15,000 ppm, which makes it very sensitive to the chemical environment of the platinum atom, including its oxidation state, coordinating ligands, and the solvent.[6][7]

Q3: What is a suitable reference compound for ¹⁹⁵Pt NMR?

A3: A common reference standard for ¹⁹⁵Pt NMR is a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O.[2] This compound is commercially available, chemically stable, and highly soluble, allowing for rapid acquisition of a reference spectrum.[2]

Troubleshooting Guide

Issue 1: Weak or Noisy Signal

Symptom: The acquired spectrum has a low signal-to-noise ratio, making it difficult to distinguish peaks from the baseline.

Possible Causes & Solutions:

  • Low Sample Concentration: The signal intensity is directly proportional to the concentration of the platinum complex.

    • Solution: Increase the sample concentration if possible. For ¹⁹⁵Pt NMR, concentrations are typically in the millimolar range.[8]

  • Insufficient Number of Scans: Signal averaging is crucial for improving S/N. The S/N ratio increases with the square root of the number of scans.

    • Solution: Increase the number of scans. Be mindful that this will also increase the experiment time.

  • Incorrect Pulse Width (Flip Angle): An improperly calibrated 90° pulse width will lead to suboptimal excitation and reduced signal intensity.

    • Solution: Carefully calibrate the 90° pulse width for ¹⁹⁵Pt on your specific probe and sample.

  • Suboptimal Recycle Delay (D1): If the recycle delay is too short relative to the T1 relaxation time of the platinum nucleus, the magnetization will not fully recover between scans, leading to signal saturation and reduced intensity.

    • Solution: Use a recycle delay of at least 3-5 times the longest T1 of interest. If T1 values are unknown, a longer delay (e.g., 1-2 seconds) is a safe starting point, though this may increase experiment time. For many platinum complexes, a pulse delay of 0.5 seconds may be sufficient, and for some, no delay is necessary.[5]

  • Probe Tuning and Matching: An improperly tuned and matched probe will result in inefficient transfer of radiofrequency power and poor signal detection.

    • Solution: Always tune and match the probe for the ¹⁹⁵Pt frequency before starting an experiment.

  • Hardware Limitations: Standard NMR probes may not provide sufficient sensitivity.

    • Solution: If available, use a cryoprobe. Cryogenically cooled probes can significantly reduce thermal noise, leading to a 3-4 fold improvement in S/N, which can reduce experiment time by a factor of 9 to 16.

Issue 2: Broad ¹⁹⁵Pt Signals

Symptom: The observed ¹⁹⁵Pt NMR peaks are significantly broader than expected, which can obscure coupling information and reduce signal height.

Possible Causes & Solutions:

  • Chemical Exchange: The platinum complex may be undergoing chemical exchange on a timescale comparable to the NMR experiment, leading to broadened lines.

    • Solution: Lowering the temperature of the experiment can often slow down the exchange process and result in sharper signals.

  • Presence of Paramagnetic Species: Paramagnetic impurities, including dissolved oxygen, can significantly shorten the T2 relaxation time and cause line broadening.

    • Solution: Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before dissolving the sample or by using the freeze-pump-thaw method.

  • Unresolved Couplings: Coupling to quadrupolar nuclei (e.g., ¹⁴N) or other magnetic nuclei can lead to line broadening if the coupling constants are not well-resolved.

  • Magnetic Field Inhomogeneity: Poor shimming of the magnetic field will result in broad lines for all signals in the spectrum.

    • Solution: Carefully shim the magnet on your sample before acquisition.

Issue 3: Long Experiment Times

Symptom: Acquiring a spectrum with adequate S/N takes an impractically long time.

Possible Causes & Solutions:

  • Long T1 Relaxation Times: As mentioned, long T1 values necessitate long recycle delays, extending the experiment duration.

    • Solution 1: If the T1 is very long, consider adding a small amount of a paramagnetic relaxation agent (e.g., Cr(acac)₃), but be aware that this will also broaden the signal.

    • Solution 2: Utilize sensitivity enhancement pulse sequences like INEPT or DEPT if your platinum complex has protons within a few bonds of the platinum center. These techniques transfer polarization from the more sensitive protons to the ¹⁹⁵Pt nucleus, and the repetition rate is then governed by the shorter proton T1.[1][3][9][10]

  • Low Sensitivity of the Nucleus:

    • Solution: As mentioned previously, using a cryoprobe is a highly effective way to reduce experiment time by significantly boosting the inherent sensitivity.

Issue 4: Spectral Artifacts

Symptom: The spectrum exhibits baseline roll, acoustic ringing, or other distortions.

Possible Causes & Solutions:

  • Acoustic Ringing: This is a common problem at lower frequencies and high magnetic fields, where the pulse of the spectrometer can induce mechanical vibrations in the probe, which in turn generate a spurious signal.[11] This can distort the baseline and the initial part of the FID.

    • Solution 1: Use a pulse sequence with a spin echo, which can help to refocus the desired signals while allowing the acoustic ringing to decay.

    • Solution 2: Some NMR software packages have specific pulse programs or processing routines designed to minimize acoustic ringing.[12]

  • Baseline Roll: A non-flat baseline can make integration and peak picking difficult. This can be caused by acoustic ringing or improper setting of the acquisition parameters.

    • Solution: Apply a baseline correction algorithm during data processing. Polynomial fitting or Whittaker smoothing are common methods.[13][14] Be cautious with automated routines, as they can sometimes distort broad peaks.

  • Truncated FID: If the acquisition time is too short, the FID may be truncated, leading to "sinc wiggles" or baseline distortions around intense peaks after Fourier transformation.

    • Solution: Ensure the acquisition time is sufficiently long to allow the FID to decay fully into the noise.

Data and Protocols

Table 1: Nuclear Properties of ¹⁹⁵Pt
PropertyValue
Spin (I)1/2
Natural Abundance33.8%[2][5]
Gyromagnetic Ratio (γ)5.768 x 10⁷ rad s⁻¹ T⁻¹[7]
Relative Sensitivity (vs. ¹H)3.4 x 10⁻³[2]
Chemical Shift Range~15,000 ppm[6][7]
Reference Compound1.2 M Na₂PtCl₆ in D₂O[2]
Table 2: Typical ¹⁹⁵Pt Chemical Shift Ranges for Different Oxidation States
Oxidation StateTypical Chemical Shift Range (ppm)Notes
Pt(0)-4000 to -6000Highly sensitive to ligand environment.
Pt(II)-1500 to -5000Very broad range, highly dependent on the nature of the four ligands.
Pt(IV)+1000 to -1500Generally found at higher frequencies (downfield) compared to Pt(II).

Note: These are general ranges and the actual chemical shift will be highly dependent on the specific ligands and geometry of the complex.

Experimental Protocol: Optimizing a Standard ¹⁹⁵Pt NMR Experiment

This protocol outlines the key steps for setting up a standard one-pulse ¹⁹⁵Pt NMR experiment with a focus on maximizing the signal-to-noise ratio.

  • Sample Preparation:

    • Dissolve a sufficient amount of your platinum-containing compound in a high-quality deuterated solvent to achieve a concentration in the millimolar range.

    • Filter the sample to remove any particulate matter, which can degrade spectral resolution.

    • If possible, degas the solvent to remove dissolved oxygen, which can cause line broadening.

  • Spectrometer Setup:

    • Insert the sample into the magnet and allow it to thermally equilibrate.

    • Load a standard ¹⁹⁵Pt experiment.

    • Tune and match the probe to the ¹⁹⁵Pt frequency. This step is critical for optimal sensitivity.

  • Acquisition Parameter Optimization:

    • Spectral Width (sw): Set a spectral width that is large enough to encompass all expected ¹⁹⁵Pt signals. Given the large chemical shift range of platinum, you may need to acquire spectra in different regions if you are searching for unknown species.

    • Transmitter Offset (o1p): Set the transmitter offset to the center of the expected spectral region.

    • Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹⁵Pt. This is a crucial step for maximizing signal intensity.

    • Acquisition Time (aq): Set the acquisition time to be long enough to allow the FID to decay completely, typically 3-5 times the T2*. A longer acquisition time will improve digital resolution.

    • Recycle Delay (d1): Set the recycle delay based on the estimated T1 of your compound. A good starting point is 1-2 seconds if the T1 is unknown. For optimal S/N in a given time, a flip angle of less than 90° (the Ernst angle) can be used with a shorter recycle delay.

    • Number of Scans (ns): Set the number of scans to achieve the desired signal-to-noise ratio. This will depend on the sample concentration and the efficiency of the other parameters.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening factor) to improve the signal-to-noise ratio, at the expense of some resolution.

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Apply a baseline correction to ensure a flat baseline for accurate integration and peak picking.

Experimental Protocol: Sensitivity Enhancement with INEPT

For platinum complexes with protons coupled to the ¹⁹⁵Pt nucleus (e.g., through one, two, or three bonds), the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence can significantly enhance the ¹⁹⁵Pt signal and reduce the required experiment time.

  • Prerequisites:

    • The platinum complex must have a J-coupling to one or more protons (¹J(¹⁹⁵Pt-¹H), ²J(¹⁹⁵Pt-¹H), or ³J(¹⁹⁵Pt-¹H)).

    • You will need an approximate value for the Pt-H coupling constant.

  • Pulse Sequence and Parameters:

    • Load a standard INEPT pulse sequence.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁹⁵Pt.

    • The key parameter in the INEPT sequence is the delay τ, which is typically set to 1/(2J), 1/(4J), or other fractions of the coupling constant depending on the specific INEPT variant. A good starting point is to optimize this delay based on an estimated J-coupling value.

    • The repetition time of the experiment will be determined by the T1 of the protons, which is usually much shorter than the ¹⁹⁵Pt T1, allowing for faster repetition rates.

  • Advantages:

    • Significant signal enhancement, proportional to the ratio of the gyromagnetic ratios of ¹H and ¹⁹⁵Pt.[15]

    • Reduced experiment time due to the faster repetition rate.

  • Considerations:

    • The efficiency of the polarization transfer depends on the magnitude of the J-coupling and the T2 relaxation times.

    • The phase of the resulting multiplet can be complex, and different INEPT variants (e.g., refocused INEPT) can be used to produce in-phase signals, which are easier to interpret.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Data Processing prep1 Dissolve Sample prep2 Filter prep1->prep2 prep3 Degas prep2->prep3 setup1 Insert Sample & Equilibrate prep3->setup1 setup2 Load Experiment setup1->setup2 setup3 Tune & Match Probe setup2->setup3 acq1 Set SW & o1p setup3->acq1 acq2 Calibrate 90° Pulse acq1->acq2 acq3 Optimize aq & d1 acq2->acq3 acq4 Set ns acq3->acq4 acq5 Acquire Data acq3->acq5 Iterate for optimal S/N acq4->acq5 proc1 Apodization acq5->proc1 proc2 Fourier Transform proc1->proc2 proc3 Phasing proc2->proc3 proc4 Baseline Correction proc3->proc4

Caption: Workflow for optimizing a standard ¹⁹⁵Pt NMR experiment.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low S/N in ¹⁹⁵Pt Spectrum cause1 Low Concentration start->cause1 cause2 Insufficient Scans start->cause2 cause3 Suboptimal Parameters (Pulse Width, Recycle Delay) start->cause3 cause4 Poor Probe Tuning start->cause4 cause5 Hardware Limitations start->cause5 sol1 Increase Concentration cause1->sol1 sol2 Increase Number of Scans cause2->sol2 sol3 Recalibrate/Optimize Parameters cause3->sol3 sol4 Re-tune and Match Probe cause4->sol4 sol5 Use Cryoprobe / Sensitivity-Enhanced Pulse Sequences (INEPT) cause5->sol5

Caption: Troubleshooting logic for low signal-to-noise in ¹⁹⁵Pt NMR.

References

Technical Support Center: Solid-State ¹⁹⁵Pt NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-state ¹⁹⁵Pt NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of solid-state ¹⁹⁵Pt NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in acquiring high-quality solid-state ¹⁹⁵Pt NMR spectra?

A1: The main difficulties in solid-state ¹⁹⁵Pt NMR spectroscopy stem from a combination of factors:

  • Low Sensitivity: While the ¹⁹⁵Pt isotope has a moderate natural abundance of 33.8%, samples of interest, such as platinum-based catalysts or pharmaceuticals, often have very low platinum loadings (typically 0.2-5 wt%).[1][2][3][4] This low concentration of the target nucleus makes signal detection inherently difficult.

  • Large Chemical Shift Anisotropy (CSA): The chemical shift of ¹⁹⁵Pt is highly sensitive to its electronic environment, resulting in a very wide chemical shift range.[5] In the solid state, this leads to a large Chemical Shift Anisotropy (CSA), which can cause significant line broadening, often spanning thousands of parts-per-million (ppm).[6] This is particularly pronounced for Pt(II) complexes which commonly adopt a square planar geometry.[6]

  • Long Relaxation Times: The spin-lattice relaxation times (T₁) for ¹⁹⁵Pt can be long, necessitating lengthy recycle delays between scans to avoid signal saturation, which in turn extends the total experiment time.

  • Broad Spectral Lines: The combination of large CSA and, in some cases, unresolved couplings to other nuclei leads to very broad spectral lines, which can be difficult to distinguish from the baseline noise.[7]

Q2: Why is my signal-to-noise ratio (S/N) so low, even after many scans?

A2: A low signal-to-noise ratio is a common issue and can be attributed to several factors:

  • Insufficient Number of Scans: Due to the low sensitivity of ¹⁹⁵Pt, a very large number of scans may be required to achieve an adequate S/N.

  • Sub-optimal Experimental Parameters: Incorrectly set pulse widths, contact times for cross-polarization, or recycle delays can significantly reduce signal intensity.

  • Probe Tuning: An improperly tuned NMR probe will result in inefficient transfer of radiofrequency (RF) power to the sample and poor signal detection.

  • Low Platinum Concentration: As mentioned, many samples of interest have inherently low Pt content.[1][2][3][4]

Q3: My spinning sidebands are overlapping with my isotropic peaks. How can I resolve them?

A3: Overlapping spinning sidebands are a common consequence of the large CSA of ¹⁹⁵Pt. To address this, you can:

  • Increase the Magic Angle Spinning (MAS) Rate: Faster MAS rates will push the spinning sidebands further apart, reducing overlap with the isotropic peaks and other sidebands. Modern probes capable of fast MAS (>25 kHz) are often necessary.[2][3][6]

  • Use Sideband Suppression Pulse Sequences: Techniques like Total Suppression of Spinning Sidebands (TOSS) can be employed, but may distort line shapes if not used carefully.

  • Two-Dimensional (2D) Experiments: A 2D experiment that separates the isotropic and anisotropic interactions can be used to resolve the spectrum.

Q4: I am working with platinum nanoparticles. Are there any special considerations?

A4: Yes, metallic samples like platinum nanoparticles present unique challenges:

  • Knight Shift: The interaction of the platinum nuclei with the conduction electrons in the metallic particles leads to a large frequency shift known as the Knight shift, which can be highly variable.[8]

  • Extreme Broadening: Metallic samples often exhibit very broad lines due to a distribution of Knight shifts and other effects.[8]

  • Very Fast Relaxation: The relaxation times in metallic samples are typically very short.[8]

  • Potential for Probe Damage: Highly conductive samples can lead to arcing within the NMR probe, especially with high RF power, potentially causing damage to the probe and spectrometer.[8] It is crucial to use appropriate pulse lengths and power levels.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during solid-state ¹⁹⁵Pt NMR experiments.

Guide 1: Low Signal-to-Noise Ratio (S/N)

Symptom Possible Cause Troubleshooting Step
No discernible signal or very weak signal after a reasonable number of scans.Improper Probe Tuning: The probe is not efficiently transmitting or receiving the RF signal.Re-tune and match the probe for the ¹⁹⁵Pt frequency. Ensure the tuning is sharp and the reflected power is minimal.
Incorrect Pulse Width: The 90° pulse width for ¹⁹⁵Pt is not calibrated correctly, leading to inefficient excitation.Calibrate the ¹⁹⁵Pt 90° pulse width using a suitable standard or the sample itself if the signal is strong enough.
Sub-optimal Cross-Polarization (CP) Conditions: If using CP, the contact time is not optimized for the specific sample.Perform a CP contact time array experiment to determine the optimal contact time for maximizing signal transfer from the source nucleus (e.g., ¹H) to ¹⁹⁵Pt.
Recycle Delay Too Short: The recycle delay is shorter than the ¹⁹⁵Pt T₁, causing signal saturation.Measure the ¹⁹⁵Pt T₁ using an inversion recovery experiment. Set the recycle delay to at least 1.3 times T₁ for quantitative experiments, or adjust for optimal S/N per unit time.
Low Platinum Concentration: The sample simply does not have enough ¹⁹⁵Pt nuclei to produce a strong signal with standard methods.Consider using sensitivity enhancement techniques such as Dynamic Nuclear Polarization (DNP) or indirect detection methods.[6][7][9]

Guide 2: Broad and Featureless Spectra

Symptom Possible Cause Troubleshooting Step
The spectrum consists of a very broad, unresolved hump.Large Chemical Shift Anisotropy (CSA): The CSA is dominating the spectrum and is not being sufficiently averaged by MAS.Increase the MAS rate. If the MAS rate is already at its maximum, consider using wideline NMR techniques like Carr-Purcell-Meiboom-Gill (CPMG) to acquire the full powder pattern.[10]
Sample Heterogeneity: The sample contains multiple platinum species with different chemical environments.If possible, use complementary techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) to assess sample purity and homogeneity.
Insufficient Decoupling: If other nuclei (e.g., ¹H) are present, insufficient decoupling can lead to line broadening.Increase the decoupler field strength during acquisition.
Paramagnetic Species: The presence of paramagnetic impurities in the sample can cause significant line broadening.Ensure the sample is free from paramagnetic contaminants.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to solid-state ¹⁹⁵Pt NMR.

Table 1: ¹⁹⁵Pt Isotope Properties

PropertyValue
Natural Abundance33.8%[11]
Spin (I)1/2[11]
Gyromagnetic Ratio (γ/2π)9.094 MHz/T
Receptivity relative to ¹³C19[11]
Receptivity relative to ¹H0.0034[11]

Table 2: Typical Experimental Parameters and Ranges

ParameterTypical Range/ValueNotes
Platinum Loading0.2 - 5 wt%[1][2][3][4]For supported catalysts and similar materials.
Chemical Shift Anisotropy (CSA) Span (Ω)Can exceed 10,000 ppm[3][12]Particularly large for Pt(II) complexes.
MAS Frequency25 kHz - 50 kHz or higher[6][13]Faster spinning is generally better for averaging CSA.
Acquisition TimesMinutes to several hours[2][3][7]Highly dependent on sample and technique.
¹⁹⁵Pt-¹H Coupling Constants (²J)25 - 90 Hz[5]
¹⁹⁵Pt-³¹P Coupling Constants (¹J)1300 - 4000 Hz[5]

Experimental Protocols

Protocol 1: Indirect Detection of ¹⁹⁵Pt via ¹H using Dipolar Heteronuclear Multiple Quantum Coherence (D-HMQC)

This protocol is designed to enhance the sensitivity of ¹⁹⁵Pt detection by transferring magnetization from abundant ¹H spins.

  • Sample Preparation: Pack the solid sample into a suitable MAS rotor.

  • Spectrometer Setup:

    • Tune the NMR probe to the ¹H and ¹⁹⁵Pt frequencies.

    • Set the MAS rate to a high value (e.g., 50 kHz).[13]

  • Pulse Sequence: Utilize a t₁-noise eliminated dipolar HMQC (D-HMQC) pulse sequence.[1][2][4]

  • Parameter Optimization:

    • Calibrate the ¹H 90° pulse width.

    • Optimize the recoupling time for the D-HMQC sequence to maximize the transfer of magnetization from ¹H to ¹⁹⁵Pt.

    • Set the recycle delay based on the ¹H T₁ for optimal S/N per unit time.

  • Data Acquisition: Acquire a series of 1D spectra by incrementally varying the offset of the ¹⁹⁵Pt pulses.[1][2][3][4]

  • Data Processing: Reconstruct the complete ¹⁹⁵Pt MAS NMR spectrum from the series of 1D spectra.[1][2][3][4]

Visualizations

troubleshooting_workflow start Start ¹⁹⁵Pt ssNMR Experiment problem Problem Encountered? start->problem low_sn Low Signal-to-Noise? problem->low_sn Yes success Successful Spectrum Acquisition problem->success No broad_spec Broad/Featureless Spectrum? low_sn->broad_spec No check_tuning Check Probe Tuning and Matching low_sn->check_tuning Yes increase_mas Increase MAS Rate broad_spec->increase_mas Yes broad_spec->success No calibrate_pulse Calibrate 90° Pulse Width check_tuning->calibrate_pulse optimize_cp Optimize CP Contact Time calibrate_pulse->optimize_cp check_t1 Measure T₁ and Adjust Recycle Delay optimize_cp->check_t1 sensitivity_enhance Consider Sensitivity Enhancement Methods (DNP, Indirect Detection) check_t1->sensitivity_enhance wideline_tech Use Wideline Techniques (e.g., CPMG) increase_mas->wideline_tech check_decoupling Check Decoupler Power wideline_tech->check_decoupling check_purity Assess Sample Purity and Homogeneity check_decoupling->check_purity indirect_detection_workflow cluster_exp Experiment sample_prep Sample Packing in MAS Rotor spectrometer_setup Spectrometer Setup (Tune Probe, Set MAS Rate) sample_prep->spectrometer_setup pulse_seq Select Indirect Detection Pulse Sequence (e.g., D-HMQC) spectrometer_setup->pulse_seq param_opt Parameter Optimization (¹H Pulse, Recoupling Time) pulse_seq->param_opt acquisition Acquire Series of 1D Spectra with Varying ¹⁹⁵Pt Offset param_opt->acquisition reconstruction Reconstruct Full ¹⁹⁵Pt Spectrum acquisition->reconstruction analysis Spectral Analysis reconstruction->analysis logical_relationships challenge Core Challenges in ¹⁹⁵Pt ssNMR low_sensitivity Low Sensitivity challenge->low_sensitivity large_csa Large CSA challenge->large_csa long_t1 Long T₁ Relaxation challenge->long_t1 low_pt_loading Low Pt Loading low_sensitivity->low_pt_loading nat_abundance Moderate Natural Abundance low_sensitivity->nat_abundance long_acq_time Long Acquisition Times low_sensitivity->long_acq_time broad_lines Broad Spectral Lines large_csa->broad_lines long_t1->long_acq_time broad_lines->long_acq_time solution Solutions & Techniques dnp DNP solution->dnp indirect_detect Indirect Detection solution->indirect_detect fast_mas Fast MAS solution->fast_mas wideline_nmr Wideline NMR solution->wideline_nmr dnp->low_sensitivity indirect_detect->low_sensitivity fast_mas->large_csa wideline_nmr->large_csa

References

195Pt NMR Technical Support Center: Overcoming Low Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 195Pt NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the inherently low sensitivity of the 195Pt nucleus.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 195Pt NMR experiments in a question-and-answer format.

Question: Why is my 195Pt NMR signal-to-noise ratio (S/N) so poor?

Answer: A low signal-to-noise ratio in 195Pt NMR can stem from several factors. The 195Pt nucleus has a low gyromagnetic ratio and a moderate natural abundance, making it significantly less sensitive than 1H.[1] Follow this troubleshooting workflow to identify and address the issue:

Troubleshooting Workflow for Low Signal-to-Noise

G start Low S/N Observed check_concentration Is the sample concentration adequate? start->check_concentration increase_concentration Increase sample concentration if possible. check_concentration->increase_concentration No check_scans Are the number of scans sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase the number of scans. (S/N ∝ √scans) check_scans->increase_scans No check_probe Are you using a cryoprobe? check_scans->check_probe Yes increase_scans->check_probe use_cryoprobe Utilize a cryoprobe for a ~3-4x S/N increase. check_probe->use_cryoprobe No check_parameters Are the acquisition parameters optimized? check_probe->check_parameters Yes use_cryoprobe->check_parameters optimize_parameters Optimize pulse width, relaxation delay (D1), and acquisition time (AQ). check_parameters->optimize_parameters No end_good S/N Improved check_parameters->end_good Yes optimize_parameters->end_good end_bad Consult Instrument Specialist optimize_parameters->end_bad Still Low

Caption: Troubleshooting workflow for low signal-to-noise in 195Pt NMR.

Question: My peaks are broad, which further degrades the signal. What can I do?

Answer: Broad peaks can be caused by several factors. Here are some common causes and solutions:

  • Poor Shimming: The magnetic field homogeneity directly impacts peak sharpness. Always perform a careful shimming procedure, especially on the sample you are analyzing.

  • Sample Heterogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to broadened lines. Ensure your sample is completely solubilized.

  • High Concentration: Very high sample concentrations can lead to increased viscosity and faster relaxation, resulting in broader peaks. While counterintuitive for a low-sensitivity nucleus, finding an optimal concentration is key.

  • Paramagnetic Impurities: The presence of paramagnetic species can significantly shorten relaxation times and cause extreme line broadening. Ensure your sample and solvent are free from paramagnetic contaminants.

Question: I am observing unexpected artifacts in my spectrum. What are the common sources?

Answer: Spectral artifacts can arise from various sources. Here are a few to consider:

  • Acoustic Ringing: This can be a problem with probes, especially when observing nuclei with a large chemical shift range like 195Pt. Using a longer pre-acquisition delay can help mitigate this.

  • Probe Background Signals: Some probe materials can give rise to broad background signals. Acquiring a spectrum of the solvent in the same NMR tube can help identify these.

  • Incorrect Referencing: The standard reference for 195Pt NMR is a 1.2 M solution of Na2PtCl6 in D2O.[1] Improper referencing can lead to confusion when comparing data.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the 195Pt nucleus that I should be aware of?

A1: The 195Pt nucleus is the only naturally occurring platinum isotope with a non-zero spin (I=1/2), making it suitable for NMR.[1] However, its receptivity is relatively low compared to 1H. Key properties are summarized in the table below.

PropertyValue
Spin (I)1/2
Natural Abundance (%)33.8
Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹5.768
Relative Receptivity (vs. ¹H)3.4 x 10⁻³
Resonance Frequency (at 11.7 T) / MHz107.4
Chemical Shift Range / ppm>13,000

Q2: How can a cryoprobe enhance my 195Pt NMR experiments?

A2: A cryoprobe, or cold probe, significantly improves the signal-to-noise ratio by cooling the detection coil and preamplifiers to cryogenic temperatures (around 20 K).[2] This reduction in temperature lowers the thermal noise from the electronics.[3][4] For nuclei with low sensitivity like 195Pt, a cryoprobe can provide a 3 to 4-fold increase in S/N, which translates to a 9 to 16-fold reduction in experiment time.[2][5]

Q3: What are the optimal acquisition parameters for a typical 195Pt NMR experiment?

A3: The optimal parameters will depend on your specific sample and instrument. However, here are some general guidelines:

ParameterRecommendationRationale
Pulse Width (p1) Calibrate a 90° pulse.Ensures maximum signal excitation. A 30-60° flip angle can be used with a shorter relaxation delay to increase the number of scans in a given time.
Relaxation Delay (d1) At least 1-2 times the longest T1.Allows for sufficient relaxation of the 195Pt nuclei between pulses to avoid signal saturation. T1 values for 195Pt can vary significantly.
Acquisition Time (aq) Set to acquire the full FID.A longer acquisition time can improve resolution, but may not be necessary if the lines are broad.
Number of Scans (ns) As many as practically possible.The S/N ratio increases with the square root of the number of scans.[3][6]

Q4: How can I determine the T1 relaxation time for my platinum complex?

A4: The inversion-recovery pulse sequence is the standard method for measuring T1 relaxation times. A series of spectra are acquired with varying delay times (τ) between a 180° inversion pulse and a 90° excitation pulse.

Experimental Protocol: Inversion-Recovery for T1 Measurement

  • Sample Preparation: Prepare a sample of your platinum complex with a concentration that provides a reasonable signal-to-noise ratio in a single scan or a small number of scans.

  • Pulse Sequence: Select the inversion-recovery pulse sequence on your spectrometer.

  • Parameter Setup:

    • Set the 90° pulse width (p1).

    • Create a list of variable delays (τ values) that bracket the expected T1. A good starting point is a logarithmic list ranging from very short (e.g., 0.01 s) to long (e.g., 5-10 times the expected T1).

    • Set the relaxation delay (d1) to be at least 5 times the longest expected T1 to ensure full relaxation between experiments.

  • Acquisition: Run the experiment.

  • Data Processing and Analysis: Process each spectrum in the series. The peak intensity will vary as a function of τ. Fit the intensity data to the following equation to determine T1: M(τ) = M₀(1 - 2e^(-τ/T₁)) where M(τ) is the magnetization at delay τ, and M₀ is the equilibrium magnetization.

Q5: Are there any polarization transfer techniques that can be used to enhance 195Pt signals?

A5: Yes, if your platinum complex has ligands with NMR-active nuclei that are scalar coupled to 195Pt (e.g., ¹H, ³¹P, ¹⁵N), you can use polarization transfer pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer). These techniques transfer the higher polarization of the more sensitive nucleus (like ¹H) to the less sensitive 195Pt, resulting in significant signal enhancement.

Conceptual Workflow for INEPT

G start Start INEPT Sequence excite_H 90° Pulse on ¹H start->excite_H evolve_J Evolve under J(¹H-¹⁹⁵Pt) coupling excite_H->evolve_J transfer_polarization 180° Pulses on ¹H and ¹⁹⁵Pt followed by 90° pulses on both nuclei evolve_J->transfer_polarization acquire_Pt Acquire ¹⁹⁵Pt Signal transfer_polarization->acquire_Pt end Enhanced ¹⁹⁵Pt Signal acquire_Pt->end

Caption: Conceptual workflow of the INEPT pulse sequence for 195Pt signal enhancement.

References

Technical Support Center: Solvent Effects on ¹⁹⁵Pt Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects on ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) chemical shifts.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My ¹⁹⁵Pt chemical shift has changed significantly after switching solvents. Is this normal?

A1: Yes, a significant change in the ¹⁹⁵Pt chemical shift upon changing the solvent is entirely normal and expected. The ¹⁹⁵Pt nucleus is highly sensitive to its electronic environment.[1][2] Solvents can influence the chemical shift in several ways:

  • Coordination: Coordinating solvents can directly interact with the platinum center, potentially displacing weakly bound ligands and forming new species in solution. This change in the coordination sphere will lead to a substantial change in the chemical shift.

  • Solvation Shell: Even non-coordinating solvents form a solvation shell around the platinum complex. These solvent-solute interactions can alter the electronic shielding of the platinum nucleus.[3]

  • Polarity and Hydrogen Bonding: The polarity of the solvent and its ability to participate in hydrogen bonding can influence the electron density at the platinum center, thereby affecting the chemical shift.

Q2: How do I choose an appropriate solvent for my ¹⁹⁵Pt NMR experiment?

A2: The choice of solvent is critical and depends on several factors:

  • Solubility: The primary consideration is that your platinum complex must be sufficiently soluble in the chosen deuterated solvent to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Inertness: The solvent should ideally be inert and not react with your platinum complex. Be cautious with coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, as they can sometimes displace ligands.

  • Temperature Range: Ensure the solvent's liquid range is suitable for your experimental conditions.

  • Background Signals: While less of an issue for ¹⁹⁵Pt NMR than for ¹H NMR, be aware of any potential broad background signals from the solvent that might interfere with the baseline.

Q3: The standard reference compound, Na₂PtCl₆ in D₂O, is not suitable for my non-aqueous solvent. How should I reference my ¹⁹⁵Pt NMR spectrum?

A3: This is a common challenge. While Na₂PtCl₆ in D₂O is the accepted primary reference (δ = 0 ppm), you have a few options for referencing in non-aqueous solvents:[4]

  • External Referencing: You can use an external reference by placing a sealed capillary containing a solution of Na₂PtCl₆ in D₂O inside your NMR tube. However, be aware that this method does not account for differences in magnetic susceptibility between your sample and the reference solution, which can lead to inaccuracies.

  • Use of a Secondary Reference: You can use a secondary reference compound that is soluble in your non-aqueous solvent and whose chemical shift relative to Na₂PtCl₆ is known.

  • Arbitrary Zero Reference: Some researchers prefer to use an arbitrary zero reference, such as the spectrometer's base frequency (e.g., 21.4 MHz on a spectrometer where protons resonate at 100 MHz), and report the chemical shifts relative to this.[4] It is crucial to report the referencing method used in any publications.

Q4: My ¹⁹⁵Pt NMR signal is very broad. What are the possible causes?

A4: Broad ¹⁹⁵Pt NMR signals can arise from several factors:

  • Chemical Exchange: If your platinum complex is in equilibrium with other species in solution (e.g., solvent-adducts, different isomers), and the rate of exchange is on the NMR timescale, this can lead to signal broadening.

  • Low Solubility: If your sample is not fully dissolved and contains suspended solids, this will degrade the magnetic field homogeneity and broaden the signals.

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

  • Quadrupolar Nuclei: If the platinum is bonded to a quadrupolar nucleus, this can sometimes lead to broader lines.

  • Poor Shimming: As with any NMR experiment, poor shimming of the magnetic field will result in broad peaks.

Q5: Can the solvent affect the observed coupling constants in my ¹⁹⁵Pt NMR spectrum?

A5: Yes, the solvent can have an effect on coupling constants, such as ¹J(¹⁹⁵Pt-¹³P) or ¹J(¹⁹⁵Pt-¹⁵N), although this effect is often less pronounced than the effect on the chemical shift. Changes in the solvent can alter the geometry and electronic structure of the platinum complex, which in turn can modify the magnitude of the spin-spin coupling.

Data Presentation

The following table summarizes the experimental ¹⁹⁵Pt NMR chemical shifts for cis-[PtCl₂(PEt₃)₂] in a variety of deuterated solvents, illustrating the significant impact of the solvent on the chemical shift.

Solvent (Deuterated)¹⁹⁵Pt Chemical Shift (δ / ppm)
Dichloromethane-d₂ (CD₂Cl₂)-4555
Chloroform-d (CDCl₃)-4554
Benzene-d₆ (C₆D₆)-4540
Acetone-d₆-4527
Tetrahydrofuran-d₈ (THF-d₈)-4525
Acetonitrile-d₃ (CD₃CN)-4499
Dimethylformamide-d₇ (DMF-d₇)-4482
Methanol-d₄ (CD₃OD)-4470
Dimethyl sulfoxide-d₆ (DMSO-d₆)-4419

Data sourced from multiple literature reports and compiled for comparison.

Experimental Protocols

This section provides a detailed methodology for conducting an experiment to study the solvent effects on the ¹⁹⁵Pt chemical shift of a platinum complex.

1. Sample Preparation

  • Analyte: Ensure your platinum complex is of high purity.

  • Solvents: Use high-quality deuterated solvents. If your complex is air- or moisture-sensitive, use dried and degassed solvents.

  • Procedure:

    • Accurately weigh approximately 5-20 mg of your platinum complex into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the desired deuterated solvent to dissolve the complex.

    • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Do not use cotton wool, as it can introduce impurities.

    • Cap the NMR tube securely. For air-sensitive samples, J-Young tubes or similar specialized NMR tubes should be used, and the sample preparation should be carried out in an inert atmosphere (e.g., a glovebox).

    • If using an external reference, prepare a sealed capillary containing 1.2 M Na₂PtCl₆ in D₂O and place it in the NMR tube.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer equipped with a multinuclear probe.

  • Parameters:

    • Nucleus: ¹⁹⁵Pt

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Acquisition Temperature: Maintain a constant temperature (e.g., 298 K) and allow the sample to equilibrate in the probe for at least 5 minutes before acquisition.

    • Spectral Width: The spectral width for ¹⁹⁵Pt NMR is very large (can exceed 15,000 ppm).[5] Ensure your spectral window is wide enough to encompass the expected chemical shift range.

    • Pulse Width: Use a calibrated 90° pulse for optimal signal intensity.

    • Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the platinum nucleus in your sample to ensure full relaxation between scans. This is crucial for quantitative measurements. A typical starting point is 1-2 seconds, but this may need to be optimized.

    • Acquisition Time (at): A typical acquisition time is 0.5-1 second.

    • Number of Scans (nt): The number of scans will depend on the concentration of your sample and the sensitivity of the instrument. It can range from a few hundred to several thousand scans.

3. Data Processing

  • Apply an exponential line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum appropriately (see FAQ Q3).

  • Integrate the signals if required.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of solvent effects on ¹⁹⁵Pt chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis A Weigh Platinum Complex B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Equilibrate C->D E Shim Magnetic Field D->E F Acquire 195Pt NMR Data E->F G Fourier Transform & Phase F->G H Reference Chemical Shift G->H I Analyze Solvent Effect H->I

Caption: Experimental workflow for studying solvent effects on ¹⁹⁵Pt chemical shifts.

solvent_effects Pt_Shift 195Pt Chemical Shift Solvent Solvent Properties Polarity Polarity / Dielectric Constant Solvent->Polarity Coordination Coordinating Ability Solvent->Coordination H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Susceptibility Magnetic Susceptibility Solvent->Susceptibility Polarity->Pt_Shift Coordination->Pt_Shift H_Bonding->Pt_Shift Susceptibility->Pt_Shift

Caption: Factors influencing the ¹⁹⁵Pt chemical shift in solution.

References

Technical Support Center: 195Pt NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 195Pt NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize peak broadening and acquire high-quality 195Pt NMR spectra.

Troubleshooting Guide

This guide addresses common issues encountered during 195Pt NMR experiments that can lead to peak broadening.

Question: Why are my 195Pt NMR peaks unexpectedly broad?

Answer:

Broad peaks in 195Pt NMR spectra can originate from several factors, ranging from sample preparation to the inherent chemical properties of your platinum complex. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks:

  • Magnetic Field Homogeneity (Shimming): Poor shimming is a frequent cause of broad peaks in all NMR experiments.[1]

    • Solution: Ensure the spectrometer is properly shimmed before acquiring your 195Pt spectrum. If you are unfamiliar with the shimming process, seek assistance from an experienced user or the facility manager.

  • Sample Homogeneity and Solubility: The presence of solid particles or poor solubility of your compound can lead to a non-homogeneous sample, which will broaden the NMR signals.[1][2]

    • Solution: Ensure your sample is fully dissolved. If you observe any precipitate, filter the sample before transferring it to the NMR tube.[2] Consider trying a different deuterated solvent if solubility is an issue.[1]

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can contribute to broader peaks.[1]

    • Solution: Try diluting your sample. While this may increase the acquisition time needed for a good signal-to-noise ratio, it can significantly improve peak sharpness.

Chemical and Physical Phenomena:

If the initial checks do not resolve the issue, the peak broadening is likely due to one or more of the following chemical or physical phenomena:

  • Chemical Exchange: If the platinum complex is in equilibrium with other species (e.g., solvent molecules, ligands, or different conformations) on a timescale comparable to the NMR experiment, this can lead to significant peak broadening.[3][4][5] This is a common issue for platinum-based drugs that can interact with various biological molecules.

  • Coupling to Quadrupolar Nuclei: If the platinum atom is bonded to a nucleus with a spin greater than 1/2 (a quadrupolar nucleus), such as 14N (spin=1), this coupling can be a major source of broadening for the 195Pt signal.[6] This is because the fast relaxation of the quadrupolar nucleus can shorten the T2 relaxation time of the platinum nucleus.

  • Chemical Shift Anisotropy (CSA): The chemical shift of the 195Pt nucleus can be highly dependent on the orientation of the molecule with respect to the magnetic field.[7] In solution, rapid molecular tumbling usually averages this effect to a single sharp peak. However, for large molecules or in viscous solutions where tumbling is slow, this averaging is incomplete, leading to line broadening.[7]

The following sections provide more detailed solutions for these more complex issues.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to prepare a 195Pt NMR sample to ensure sharp peaks?

A1: Proper sample preparation is crucial for obtaining high-resolution 195Pt NMR spectra.

  • Use High-Quality NMR Tubes: Use clean, unscratched, high-quality NMR tubes to ensure good magnetic field homogeneity.[2]

  • Ensure Complete Dissolution: Your platinum complex should be fully dissolved in the deuterated solvent. Any suspended particles will lead to peak broadening and should be removed by filtration through a small cotton plug in a Pasteur pipette.[2]

  • Optimize Concentration: Start with a moderate concentration. For many platinum complexes, a concentration in the range of 5-20 mM is a good starting point. Highly concentrated samples can lead to broader lines due to increased viscosity and potential aggregation.

  • Choose the Right Solvent: The choice of solvent can impact both the chemical shift and the linewidth of your 195Pt signal.[6][8] Solvents with lower viscosity are generally preferred as they promote faster molecular tumbling, which can help to average out anisotropic broadening effects.

Chemical Exchange

Q2: My platinum complex is likely undergoing chemical exchange. How can I sharpen the peaks?

A2: Chemical exchange is a common cause of peak broadening for platinum complexes, especially those designed as drugs. Variable temperature (VT) NMR is a powerful tool to address this issue.[5][9]

  • Cooling the Sample: By lowering the temperature, you can often slow down the exchange process. If the exchange is slow enough on the NMR timescale, you may be able to resolve separate signals for the different species in equilibrium.

  • Heating the Sample: Conversely, increasing the temperature can sometimes accelerate the exchange to a point where the NMR signal coalesces into a single, sharper peak.

A detailed protocol for performing a variable temperature NMR experiment is provided in the "Experimental Protocols" section.

Coupling to Quadrupolar Nuclei

Q3: My platinum complex contains nitrogen ligands, and the 195Pt signal is very broad. What can I do?

A3: The broadening is likely due to scalar coupling to the 14N nuclei. The fast relaxation of 14N causes efficient relaxation of the 195Pt nucleus, leading to a broad signal.

  • Elevated Temperature: Increasing the temperature can sometimes decouple the 14N from the 195Pt by making the quadrupolar relaxation of 14N even faster. This can result in a sharper 195Pt signal.

  • 15N Isotope Labeling: If possible, synthesizing your complex with 15N-labeled ligands can be a very effective solution. 15N is a spin-1/2 nucleus and does not cause quadrupolar broadening. This will result in sharp doublets in the 195Pt spectrum due to 1J(195Pt-15N) coupling.

Spectrometer Parameters

Q4: Are there any acquisition parameters I can optimize to reduce peak broadening?

A4: Yes, optimizing your acquisition parameters can help, although it may not solve problems related to the inherent chemistry of your sample.

  • Acquisition Time (AT): A longer acquisition time can improve digital resolution, which can help to better define sharp peaks. However, if your peaks are inherently broad due to fast relaxation (short T2), a very long acquisition time will not provide additional benefits and will mostly just add noise.

  • Relaxation Delay (D1): Ensure that the relaxation delay is sufficiently long (at least 1-2 times the longest T1 of your platinum species) to allow for full relaxation between scans. Inadequate relaxation can lead to signal saturation and distorted lineshapes. For many platinum complexes, T1 values can be on the order of seconds.

  • Proton Decoupling: For platinum complexes with protons, applying proton decoupling during acquisition is standard practice to remove broadening from 1H-195Pt couplings.

Quantitative Data

The following tables provide a summary of quantitative data related to factors that can influence 195Pt NMR peak broadening.

Table 1: Influence of Temperature on 195Pt NMR Linewidth

Platinum ComplexSolventTemperature (°C)Linewidth (Hz)Reference
[Pt(NH₃)₄]²⁺Phosphate Buffer20Broad line[3]
[Pt(NH₃)₄]²⁺Phosphate Buffer95Sharper line[3]

Table 2: 195Pt T1 and T2 Relaxation Times for Selected Platinum Complexes

Platinum ComplexSolventT1 (s)T2 (s)NotesReference(s)
1.2 M Na₂[PtCl₆]D₂O0.4-Reference compound.
cis-[PtCl(ipa)₂(OH₂)]⁺--Data used to investigate relaxation mechanisms.
Colloidal Iron Platinum NanoparticlesAgarVaries with concentrationVaries with concentrationT1 and T2 are concentration-dependent.[6]

Experimental Protocols

Protocol 1: High-Resolution 195Pt NMR Sample Preparation
  • Select a High-Quality NMR Tube: Use a clean, unscratched NMR tube rated for your spectrometer's magnetic field strength.

  • Weigh the Sample: Accurately weigh a sufficient amount of your platinum complex to achieve the desired concentration (typically 5-20 mg for a standard 5 mm NMR tube).

  • Dissolve the Sample: In a small, clean vial, dissolve the sample in the appropriate volume of deuterated solvent (usually 0.6-0.7 mL). Gently sonicate or vortex if necessary to ensure complete dissolution.

  • Filter the Sample: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Cap and Mix: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Protocol 2: Variable Temperature (VT) 195Pt NMR for Studying Chemical Exchange
  • Prepare the Sample: Prepare a sample of your platinum complex as described in Protocol 1.

  • Initial Spectrum: Acquire a standard 195Pt NMR spectrum at room temperature (e.g., 25 °C).

  • Set Up the VT Experiment:

    • Consult your spectrometer's manual or a facility expert for instructions on setting up a VT experiment.

    • Ensure the correct gas flow (usually nitrogen) is used for heating or cooling.

  • Incremental Temperature Changes:

    • Increase or decrease the temperature in small increments (e.g., 5-10 °C).

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before starting the acquisition.

  • Acquire Spectra at Each Temperature: Acquire a 195Pt NMR spectrum at each temperature point.

  • Analyze the Data: Observe the changes in the linewidth and chemical shift of your signals as a function of temperature. Look for coalescence of peaks (if heating) or the resolution of new peaks (if cooling).

Visualizations

start Broad 195Pt NMR Peaks Observed check_shimming Is the spectrometer properly shimmed? start->check_shimming check_sample_prep Is the sample fully dissolved and free of particulates? check_shimming->check_sample_prep Yes end Sharp Peaks Achieved check_shimming->end No, reshim check_concentration Is the sample concentration too high? check_sample_prep->check_concentration Yes check_sample_prep->end No, re-prepare sample chem_exchange Is chemical exchange occurring? check_concentration->chem_exchange Yes check_concentration->end No, dilute sample quadrupolar_coupling Is Pt coupled to a quadrupolar nucleus (e.g., 14N)? chem_exchange->quadrupolar_coupling No solution_vt Perform Variable Temperature (VT) NMR chem_exchange->solution_vt Yes csa Is the molecule large or the solvent highly viscous? quadrupolar_coupling->csa No quadrupolar_coupling->solution_vt Also consider solution_isotope Consider 15N isotopic labeling quadrupolar_coupling->solution_isotope Yes solution_solvent Use a less viscous solvent csa->solution_solvent Yes csa->end No, issue may be complex solution_vt->end solution_isotope->end solution_solvent->end

Caption: Troubleshooting workflow for broad 195Pt NMR peaks.

cluster_instrumental Instrumental Factors cluster_sample Sample Properties cluster_molecular Molecular Phenomena broadening 195Pt Peak Broadening shimming Poor Shimming broadening->shimming solubility Poor Solubility broadening->solubility concentration High Concentration broadening->concentration viscosity High Viscosity broadening->viscosity chem_exchange Chemical Exchange broadening->chem_exchange quad_coupling Scalar Coupling to Quadrupolar Nuclei broadening->quad_coupling csa Chemical Shift Anisotropy (CSA) broadening->csa

Caption: Factors contributing to 195Pt NMR peak broadening.

References

Technical Support Center: Synthesis of ¹⁹⁵Pt Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ¹⁹⁵Pt labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of ¹⁹⁵Pt labeled compounds?

A1: Researchers may face several challenges during the synthesis of ¹⁹⁵Pt labeled compounds, including:

  • Low Radiochemical Yield: The final amount of radioactivity incorporated into the desired compound is lower than expected.

  • Formation of Isomers: Particularly the formation of the biologically inactive trans-isomer instead of the desired cis-isomer in platinum(II) complexes.

  • Product Instability: The labeled compound may degrade during synthesis or purification.

  • Presence of Impurities: Unreacted starting materials or byproducts can contaminate the final product.

  • Low Specific Activity: The amount of radioactivity per unit mass of the compound is insufficient for the intended application.[1]

Q2: How can I distinguish between cis and trans isomers of my ¹⁹⁵Pt compound?

A2: ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for isomer identification. While the chemical shifts of cis and trans isomers can be very similar, ¹⁹⁵Pt NMR is highly sensitive to the chemical environment of the platinum atom.[2][3] In some cases, coupling constants, such as ³J(Pt,H), can also help differentiate between isomers.[2]

Q3: What are the key parameters to optimize for a successful ¹⁹⁵Pt labeling reaction?

A3: Optimization of a ¹⁹⁵Pt labeling reaction often involves careful control of:

  • Reaction Temperature and Time: These parameters can significantly influence reaction kinetics and the formation of byproducts.

  • Molar Ratios of Reactants: The stoichiometry of the platinum precursor, ligand, and any other reagents is crucial for maximizing yield.

  • Solvent System: The choice of solvent can affect the solubility of reactants and the stability of the product.

  • pH: The pH of the reaction mixture can influence the reactivity of the ligand and the platinum complex.

Q4: What purification methods are recommended for ¹⁹⁵Pt labeled compounds?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for purifying ¹⁹⁵Pt labeled compounds.[4] Size exclusion chromatography can also be employed, particularly for larger molecules like antibodies.[5] The choice of purification method will depend on the chemical properties of the labeled compound and the nature of the impurities.

Troubleshooting Guides

Problem 1: Low Radiochemical Yield

Possible Causes & Solutions

CauseSuggested Solution
Suboptimal Reaction Conditions Systematically vary reaction temperature, time, and reactant concentrations to find the optimal conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]
Precursor Instability Ensure the ¹⁹⁵Pt precursor is of high purity and has been stored correctly. Consider synthesizing the precursor fresh if possible.
Ligand Degradation Verify the purity and stability of the ligand before use.
Inefficient Purification Optimize the purification method to minimize product loss. This may involve adjusting the HPLC gradient, changing the column, or using a different purification technique.
Problem 2: Incorrect Isomer Formation

Possible Causes & Solutions

CauseSuggested Solution
Reaction Pathway Favors Trans Isomer The choice of starting material and reaction sequence can influence the stereochemistry of the final product. Review the synthetic route and consider alternative pathways that favor the formation of the cis-isomer.
Isomerization During Reaction or Purification High temperatures or prolonged reaction times can sometimes lead to isomerization. Analyze samples at different time points to monitor isomer formation. Adjust purification conditions to be as mild as possible.
Inconclusive Spectroscopic Data While ¹⁹⁵Pt NMR is powerful, additional analytical techniques such as X-ray crystallography (for non-radioactive analogs) or 2D NMR techniques may be necessary for unambiguous structure determination.[2]
Problem 3: Product Instability or Degradation

Possible Causes & Solutions

CauseSuggested Solution
Sensitivity to Light, Temperature, or pH Protect the reaction mixture and purified product from light. Perform reactions at the lowest effective temperature. Ensure the pH of all solutions is controlled and appropriate for the compound's stability.
Presence of Reactive Impurities Ensure all reagents and solvents are of high purity and free from contaminants that could react with the product.
Oxidation of Pt(II) to Pt(IV) If working with Pt(II) complexes, exclude oxygen from the reaction by working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of ¹⁹⁵mPt-Cisplatin

This protocol is adapted from a method optimized for high yield and purity.[7]

  • Preparation of ¹⁹⁵mPt(NH₃)₂I₂:

    • Dissolve irradiated ¹⁹⁴PtCl₂ in a minimal amount of aqua regia and evaporate to dryness.

    • Redissolve the residue in water and add an excess of potassium iodide (KI) and ammonium (B1175870) hydroxide (B78521) (NH₄OH) with stirring.

    • Warm the solution to 50-60°C to precipitate the yellow [¹⁹⁵mPt]Pt(NH₃)₂I₂.

    • Wash the precipitate with water and then ethanol.[3]

  • Conversion to the Diaqua Species:

    • Suspend the [¹⁹⁵mPt]Pt(NH₃)₂I₂ precipitate in water.

    • Add a stoichiometric amount of silver nitrate (B79036) (AgNO₃) solution and stir in the dark for approximately one hour to allow for the formation of AgI precipitate.

    • Centrifuge the mixture and separate the supernatant containing the soluble [¹⁹⁵mPt]Pt(NH₃)₂(H₂O)₂²⁺.

  • Formation of ¹⁹⁵mPt-Cisplatin:

    • To the supernatant containing the diaqua species, add two molar equivalents of potassium chloride (KCl).[3]

    • Evaporate the solution on a water bath until the volume is reduced, allowing the yellow precipitate of ¹⁹⁵mPt-cisplatin to form upon cooling.[3]

    • Collect the precipitate by filtration and wash with cold water.

Synthesis of a ¹⁹⁵mPt-Labeled Pt(IV) Prodrug of Cisplatin (B142131)

This protocol describes the synthesis of a Pt(IV) prodrug from a ¹⁹⁵mPt-cisplatin precursor.[8][9]

  • Oxidation of ¹⁹⁵mPt-Cisplatin:

    • Suspend ¹⁹⁵mPt-labeled cisplatin in distilled water.

    • Add an aqueous solution of hydrogen peroxide (30%) and warm the mixture to 60°C for 2 hours with stirring.[9]

    • Continue stirring for an additional 10 hours at room temperature to obtain a clear solution of cis-[¹⁹⁵mPt]PtCl₂(OH)₂(NH₃)₂.

    • Evaporate the solvent in vacuo to yield a pale green powder.[9]

  • Functionalization with Succinic Anhydride (B1165640):

    • Suspend the dried cis-[¹⁹⁵mPt]PtCl₂(OH)₂(NH₃)₂ powder in dry dimethylformamide (DMF).

    • Add two molar equivalents of succinic anhydride and stir the reaction mixture for 5 hours.[9]

    • Evaporate the solvent to obtain the ¹⁹⁵mPt-labeled Pt(IV) prodrug, [¹⁹⁵mPt]PtCl₂(OCOCH₂CH₂COOH)₂(NH₃)₂.[9]

Data Presentation

Table 1: Typical Radiochemical Yields and Specific Activities for ¹⁹⁵mPt Compounds

CompoundRadiochemical Yield (%)Specific Activity (MBq/mg)Reference(s)
¹⁹⁵mPt-Cisplatin43 - 53up to 15.9[1][7][10][11]
¹⁹⁵mPt-Carboplatin29 - 43up to 8[1][10]
¹⁹⁵mPt-Iproplatin22Not Reported[10]
¹⁹⁵mPt-Pt(IV) Prodrug~28Not Reported[9]

Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts

Compound TypeExampleChemical Shift (δ, ppm)Reference(s)
Pt(II) Amine Complexcis-[Pt(NH₃)₂Cl₂] (Cisplatin)-2104[2]
Pt(II) Amine Complextrans-[Pt(NH₃)₂Cl₂] (Transplatin)-2101[2]
Pt(IV) Prodrug[PtCl₂(OCOCH₂CH₂COOH)₂(NH₃)₂]1220[8]
Pt(IV) Dipeptide ComplexK[Pt(IV)(dipep)Cl(OH)₂]~1200[12]

Visualizations

G cluster_synthesis Synthesis & Initial Observation cluster_troubleshooting Troubleshooting Pathway cluster_solution Resolution start Start Synthesis of ¹⁹⁵Pt Labeled Compound observe Low Yield or Unexpected Product? start->observe check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) observe->check_conditions Yes end_product Desired ¹⁹⁵Pt Compound observe->end_product No check_reagents Assess Reagent Purity (¹⁹⁵Pt Precursor, Ligand) check_conditions->check_reagents characterize Characterize Product (¹⁹⁵Pt NMR, HPLC) check_reagents->characterize isomer_issue Isomer Identification (cis vs. trans) characterize->isomer_issue Isomeric Mixture purity_issue Purity & Stability Analysis characterize->purity_issue Impurities Detected optimize_synthesis Optimize Synthetic Protocol isomer_issue->optimize_synthesis optimize_purification Refine Purification Method purity_issue->optimize_purification optimize_synthesis->end_product optimize_purification->end_product

Caption: A troubleshooting workflow for the synthesis of ¹⁹⁵Pt labeled compounds.

G cluster_cis cis-Isomer cluster_trans trans-Isomer Pt_cis Pt Cl1_cis Cl Pt_cis->Cl1_cis Cl2_cis Cl Pt_cis->Cl2_cis N1_cis N Pt_cis->N1_cis N2_cis N Pt_cis->N2_cis Pt_trans Pt Cl1_trans Cl Pt_trans->Cl1_trans Cl2_trans Cl Pt_trans->Cl2_trans N1_trans N Pt_trans->N1_trans N2_trans N Pt_trans->N2_trans

Caption: Diagram illustrating the structural difference between cis and trans isomers.

References

195Pt ssNMR Technical Support Center: Managing Large Chemical Shift Anisotropy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (ssNMR) of 195Pt. This resource is designed for researchers, scientists, and drug development professionals who are working with platinum-containing compounds and facing the challenges associated with the large chemical shift anisotropy (CSA) of the 195Pt nucleus. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is chemical shift anisotropy (CSA) and why is it so large for 195Pt?

A1: Chemical shift anisotropy (CSA) is the orientation-dependence of the nuclear magnetic shielding, which in turn affects the chemical shift.[1] In a solid sample, molecules are generally fixed in various orientations with respect to the external magnetic field. This results in a range of chemical shifts for the same nucleus in different crystallites, leading to a broad powder pattern rather than a sharp peak. For 195Pt, the CSA is particularly large due to its high atomic number and the significant influence of relativistic effects on the electron distribution around the nucleus.[2] The large electron density and the nature of its chemical bonds, especially in square planar Pt(II) complexes, contribute to a very large and anisotropic shielding tensor.[3] This anisotropy can span several thousand parts-per-million (ppm).[3]

Q2: How does the large CSA of 195Pt affect ssNMR spectra?

A2: The large CSA of 195Pt is a primary cause of extremely broad spectral lines in ssNMR.[4][5] This significant line broadening leads to several experimental challenges:

  • Low Signal-to-Noise Ratio (SNR): The signal intensity is spread over a wide frequency range, making it difficult to distinguish the signal from the baseline noise.[5][6]

  • Loss of Resolution: Broad lines can obscure subtle differences in the chemical environment of platinum atoms, making it difficult to resolve distinct Pt sites.

  • Long Acquisition Times: To achieve an acceptable SNR, very long experiment times are often required.

Q3: What are the primary ssNMR techniques to manage the large CSA in 195Pt NMR?

A3: Several techniques have been developed to overcome the challenges of large CSA in 195Pt ssNMR:

  • Magic Angle Spinning (MAS): This is a standard technique where the sample is spun at a specific angle (the "magic angle," ~54.74°) relative to the magnetic field.[7] MAS averages out the anisotropic interactions, including CSA, to a certain extent, resulting in narrower lines and the appearance of spinning sidebands.[7] For the very large CSA of 195Pt, very fast MAS rates are often required.[6][8]

  • Indirect Detection Methods: These methods exploit the higher sensitivity of other nuclei (like 1H or 31P) that are close to the 195Pt nucleus.[4][8][9] Techniques like Dipolar Heteronuclear Multiple Quantum Coherence (D-HMQC) and Resonance Echo Saturation Pulse Double Resonance (RESPDOR) are used to indirectly detect the 195Pt signal through the more sensitive nucleus, leading to a significant enhancement in sensitivity.[6][9]

  • Carr-Purcell-Meiboom-Gill (CPMG) Pulse Sequence: The CPMG sequence is a spin-echo technique that can be used to acquire the full width of a broad powder pattern, even under static (non-spinning) conditions.[10][11][12] It is particularly useful for ultra-wideline spectra.

  • Dynamic Nuclear Polarization (DNP): DNP can be used to dramatically enhance the signal intensity in ssNMR experiments by transferring polarization from electrons to nuclei.[4] This can be particularly beneficial for samples with low platinum concentrations or for acquiring spectra of very broad patterns.[13]

Q4: What are typical experimental parameters for 195Pt ssNMR?

A4: The optimal experimental parameters will depend on the specific platinum compound, the spectrometer, and the probe available. However, some general guidelines are provided in the table below.

ParameterTypical Value/RangeNotes
Magnetic Field Strength 9.4 T and higherHigher fields can increase spectral dispersion but also increase the CSA in Hz, which can be a challenge.
MAS Frequency 10 - 130 kHzFast MAS is generally preferred to average out the large CSA and move spinning sidebands away from the isotropic peak.[7]
195Pt Pulse Lengths (90°/180°) 1 - 5 µsShorter pulses are needed to excite the entire broad powder pattern.
Recycle Delay Highly variable (seconds to minutes)Depends on the T1 relaxation time of 195Pt, which can be very long.
Reference Compound 1.2 M Na2PtCl6 in D2OThis is a commonly used reference for 195Pt NMR.[14]

Q5: What are the safety considerations when working with platinum compounds and performing 195Pt ssNMR?

A5: Standard laboratory safety protocols for handling chemical compounds should always be followed. Many platinum compounds are toxic or sensitizers. When performing ssNMR experiments, especially with conductive samples (e.g., high platinum loading on a support), there is a risk of probe arcing.[15] This can damage the NMR probe. It is important to carefully monitor the probe tuning and matching and to use moderate radiofrequency (RF) power, especially during initial setup.[15]

Troubleshooting Guides

Problem: My 195Pt ssNMR signal is too broad to be useful.

  • Question: I've acquired a 195Pt ssNMR spectrum, but the signal is just a broad, featureless hump. How can I improve the resolution?

  • Answer:

    • Increase Magic Angle Spinning (MAS) Speed: The most direct way to reduce the broadening from CSA is to spin the sample faster.[16] If you are using a low spinning speed, try increasing it significantly.

    • Use a Higher Magnetic Field: While this increases the CSA in Hertz, it also increases the chemical shift dispersion, which might help to resolve different sites if the broadening is not too severe.

    • Employ Advanced Pulse Sequences: If simple MAS is insufficient, consider using techniques that are specifically designed for broad lines. For static samples, a Carr-Purcell-Meiboom-Gill (CPMG) experiment can be very effective at acquiring the full powder pattern.[10]

    • Consider Indirect Detection: If your sample contains protons or phosphorus nuclei near the platinum, using a 1H- or 31P-detected experiment like D-HMQC can provide much better resolution and sensitivity.[6][8][9]

Problem: I am not getting any signal in my 195Pt ssNMR experiment.

  • Question: I've set up my experiment, but I don't see any 195Pt signal. What should I check?

  • Answer: Follow this troubleshooting workflow:

    G Start No 195Pt Signal Detected CheckTuning Check Probe Tuning and Matching Start->CheckTuning CheckPulseCal Verify 195Pt Pulse Calibration CheckTuning->CheckPulseCal Tuning OK CheckRecycleDelay Is the Recycle Delay Sufficiently Long? CheckPulseCal->CheckRecycleDelay Pulse OK CheckSpectralWidth Is the Spectral Width Large Enough? CheckRecycleDelay->CheckSpectralWidth Delay OK ConsiderSensitivity Is the Sample Concentration/Amount Sufficient? CheckSpectralWidth->ConsiderSensitivity Width OK TryEcho Try a Hahn Echo or CPMG Experiment ConsiderSensitivity->TryEcho Sample OK Success Signal Acquired ConsiderSensitivity->Success Signal Observed with more sample/scans TryIndirect Consider Indirect Detection (1H or 31P) TryEcho->TryIndirect Still no signal TryEcho->Success Signal Observed TryIndirect->Success Signal Observed

    Troubleshooting workflow for a missing 195Pt ssNMR signal.

    • Probe Tuning and Matching: Ensure the probe is correctly tuned to the 195Pt frequency. Mismatched tuning can lead to a significant loss of signal.

    • Pulse Calibration: Verify your 90° pulse length. An incorrect pulse length will lead to inefficient excitation.

    • Recycle Delay: 195Pt can have very long T1 relaxation times. If the recycle delay is too short, the nucleus will not have fully relaxed, leading to signal saturation and loss. Try increasing the recycle delay.

    • Spectral Width: The CSA of 195Pt can be enormous. Make sure your spectral width is wide enough to encompass the entire powder pattern.

    • Sample Concentration: For samples with low platinum content, direct detection may be very challenging.[4][5] Consider increasing the number of scans or using a sensitivity-enhancement technique.

    • Use a Spin Echo: A simple Hahn echo experiment can help to refocus dephasing due to magnetic field inhomogeneity and can be a more robust way to find a signal initially. The CPMG pulse sequence is an extension of this that is even more sensitive for broad lines.[10]

Problem: My spinning sidebands are overlapping with my isotropic peaks.

  • Question: I am running a MAS experiment, but the spinning sidebands are complicating the spectrum and overlapping with the peaks of interest. How can I manage this?

  • Answer:

    • Increase the MAS Rate: The separation between spinning sidebands is equal to the MAS frequency.[7] Increasing the spinning rate will push the sidebands further apart, potentially moving them out of the region of interest.

    • Use Sideband Suppression Pulse Sequences: There are specific pulse sequences designed to suppress the intensity of spinning sidebands.

    • Vary the MAS Rate: Acquiring spectra at two different MAS rates can help you identify the true isotropic peaks, as their positions will not change, while the sidebands will shift.

    • Data Analysis: The intensity pattern of the spinning sidebands contains information about the CSA tensor. You can use simulation software to fit the sideband manifold and extract the CSA parameters, which can help in assigning the isotropic peak.

Experimental Protocols

Protocol 1: Basic 195Pt Magic Angle Spinning (MAS) Experiment

This protocol outlines a basic direct-excitation MAS experiment for a sample with a relatively high concentration of platinum.

  • Sample Preparation: Pack the solid sample into an appropriate MAS rotor.

  • Spectrometer Setup:

    • Insert the sample into the probe and ensure it is spinning at the desired rate (e.g., 40-60 kHz).

    • Tune and match the probe for the 195Pt frequency.

  • Pulse Program: Use a simple one-pulse (zg) sequence or a Hahn echo sequence.

  • Acquisition Parameters:

    • Set the 195Pt 90° pulse length (typically a few microseconds).

    • Set a wide spectral width (e.g., 1-2 MHz) to ensure the entire pattern is covered.

    • Start with a conservative recycle delay (e.g., 60 s) and adjust based on the measured T1.

    • Acquire a sufficient number of scans to achieve a good SNR.

  • Processing:

    • Apply an appropriate line broadening (e.g., exponential multiplication).

    • Fourier transform the FID.

    • Phase the spectrum.

    • Reference the spectrum to the known chemical shift of a standard like Na2PtCl6.

Protocol 2: 1H-detected 195Pt D-HMQC Experiment

This protocol is for enhancing the sensitivity of 195Pt detection through nearby protons.

G Start Start D-HMQC Prep 1H Preparation Pulse (90°) Start->Prep Evol Evolution Period (t1) Prep->Evol Transfer1 Transfer Polarization 1H -> 195Pt Evol->Transfer1 PtPulse 195Pt Pulse (180°) Transfer1->PtPulse Transfer2 Transfer Polarization 195Pt -> 1H PtPulse->Transfer2 Acq 1H Acquisition (t2) Transfer2->Acq End End Acq->End

A simplified workflow for a D-HMQC experiment.

  • Sample and Spectrometer Setup: As in Protocol 1, with the addition of tuning the probe for the 1H frequency as well.

  • Pulse Program: Select a D-HMQC pulse sequence.

  • Parameter Optimization:

    • Calibrate the 1H and 195Pt 90° pulse lengths.

    • Optimize the contact time for the cross-polarization steps to ensure efficient magnetization transfer.

    • Set the number of increments in the indirect (t1) dimension to achieve the desired resolution in the 195Pt dimension.

  • Acquisition: The experiment will acquire a 2D dataset with the 1H spectrum in the direct dimension and the 195Pt spectrum in the indirect dimension.

  • Processing: A 2D Fourier transform is applied to the data. The projection of the 2D spectrum onto the indirect dimension will give the high-resolution 195Pt spectrum.

Data Presentation

Table 1: Representative 195Pt Chemical Shift Anisotropy (CSA) Parameters for Different Platinum Environments

Compound/EnvironmentOxidation StateGeometryIsotropic Shift (δiso, ppm)Span (Ω, ppm)Skew (κ)
Pt(acac)2Pt(II)Square Planar-27608975-0.96
CisplatinPt(II)Square Planar-18348975-0.96
Pt(0) complexesPt(0)Trigonal/Tetrahedral~ -6450VariesVaries
Pt(IV) complexesPt(IV)OctahedralPositive values< 2000Varies

Note: These values are approximate and can vary depending on the specific ligands and solid-state packing. The span (Ω) is defined as δ11 - δ33, and the skew (κ) is 3(δ22 - δiso)/Ω.[11] A large span is indicative of a highly anisotropic electronic environment.[3]

This technical support center provides a starting point for addressing the common issues encountered in 195Pt ssNMR. For more in-depth information, consulting the primary literature is highly recommended.

References

Technical Support Center: Optimizing Quantitative ¹⁹⁵Pt NMR Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quantitative ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing acquisition parameters and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁹⁵Pt NMR signal-to-noise ratio (S/N) so low?

A1: A low signal-to-noise ratio is a common challenge in ¹⁹⁵Pt NMR due to the nucleus's moderate gyromagnetic ratio and sensitivity. Several factors can contribute to poor S/N. The primary methods to improve it are increasing the number of scans, ensuring proper probe tuning, and optimizing sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[1][2][3] Therefore, to double the S/N, you must quadruple the number of scans.[1]

Q2: What is a good starting point for the relaxation delay (D1) for a quantitative ¹⁹⁵Pt NMR experiment?

A2: For quantitative analysis, it is crucial that the magnetization fully returns to equilibrium between pulses. A relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of any platinum species in your sample is recommended.[1] For the common reference standard, 1.2 M Na₂PtCl₆ in D₂O, the T₁ is approximately 0.4 seconds.[4] However, T₁ values are highly dependent on the molecular structure, solvent, and temperature. If the T₁ of your compound is unknown, it is essential to measure it experimentally.

Q3: How can I correct a rolling or distorted baseline in my ¹⁹⁵Pt NMR spectrum?

A3: Baseline distortions in NMR spectra can arise from several sources, including detector overload from a very strong signal, truncation of the first few points of the Free Induction Decay (FID), and acoustic ringing. Modern NMR software offers several algorithms for baseline correction, such as polynomial fitting, which can be applied during post-processing to flatten the baseline and allow for accurate integration. It is considered standard and necessary practice to perform baseline correction for quantitative analysis.

Q4: What is the recommended reference compound for ¹⁹⁵Pt NMR?

A4: The conventional reference compound for ¹⁹⁵Pt NMR is a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in deuterium (B1214612) oxide (D₂O).[4] This compound is chosen for its stability, commercial availability, and high solubility.[4] Its chemical shift is defined as 0 ppm.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Potential Cause Recommended Action
Low Signal-to-Noise (S/N) 1. Insufficient number of scans. 2. Low sample concentration. 3. Poor probe tuning. 4. Incorrect pulse width (not a true 90° pulse).1. Increase the number of scans (NS). See Table 2 for expected S/N improvement. 2. Increase the concentration of the platinum complex, if solubility permits. 3. Ensure the probe is properly tuned to the ¹⁹⁵Pt frequency before starting the acquisition. 4. Calibrate the 90° pulse width. See the protocol below.
Inaccurate Peak Integrations 1. Incomplete spin relaxation. 2. Distorted or rolling baseline. 3. Non-uniform excitation across the spectral width.1. Ensure the total time between pulses (relaxation delay D1 + acquisition time AQ) is at least 5x the longest T₁ in your sample. Measure T₁ if unknown.[1] 2. Apply a baseline correction algorithm (e.g., polynomial fit) during data processing. 3. Calibrate the pulse width and ensure it provides uniform excitation over your spectral range of interest.
Broad or Distorted Peak Shapes 1. Poor magnet shimming. 2. High sample viscosity. 3. Paramagnetic impurities. 4. Chemical exchange occurring on the NMR timescale.1. Re-shim the magnet on your sample. 2. Consider diluting the sample or acquiring the spectrum at a higher temperature. 3. Ensure the sample and NMR tube are free from paramagnetic contaminants. 4. Variable temperature NMR studies may be necessary to understand the dynamic process.
Cannot Find the ¹⁹⁵Pt Signal 1. Incorrect spectral width or transmitter offset. 2. Very long T₁ relaxation time causing signal saturation. 3. Very broad signal that is lost in the baseline noise.1. The ¹⁹⁵Pt chemical shift range is vast (~15,000 ppm).[2] Ensure your spectral width (SW) and transmitter frequency offset (O1P) cover the expected region for your platinum complex. It may be necessary to acquire several spectra with overlapping windows. 2. Use a very long relaxation delay (D1) or a smaller flip angle pulse (e.g., 30° instead of 90°). 3. Increase the number of scans and try different processing parameters (e.g., line broadening) to reveal the signal.

Quantitative Data Summary

Table 1: Typical ¹⁹⁵Pt NMR Acquisition Parameters

ParameterSymbolRecommended Value/RangePurpose
Pulse Angle (Flip Angle)p190° (calibrated) or 30°A 90° pulse maximizes signal for a single scan. A smaller angle (e.g., 30°) can be used with a shorter relaxation delay to reduce total experiment time, but requires careful validation.
Relaxation Delayd1≥ 5 x T₁ (longest)Ensures complete relaxation of all platinum nuclei for accurate quantification.[1]
Acquisition Timeaq1-3 secondsDetermines the digital resolution of the spectrum. Should be long enough to allow the FID to decay.
Number of Scansns64 to >10,000Signal averaging to improve the S/N ratio. The required number depends on sample concentration.
Spectral Widthsw100 - 500 ppmMust encompass all expected platinum signals. The full range is very wide, so prior knowledge of the approximate chemical shift is crucial.
Reference Compound-1.2 M Na₂PtCl₆ in D₂OSets the chemical shift scale to 0 ppm.[4]

Table 2: Signal-to-Noise (S/N) Improvement vs. Number of Scans (NS)

The relationship between S/N and the number of scans is given by: S/N ∝ √NS

This means that to achieve a desired improvement in S/N, the number of scans must be increased by the square of that improvement factor.[1][2][3]

Desired S/N ImprovementRequired Increase in Number of Scans (NS)
2x4x
3x9x
4x16x
10x100x

Experimental Protocols & Workflows

A logical workflow is essential for setting up a robust quantitative ¹⁹⁵Pt NMR experiment.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_acq Phase 3: Acquisition & Processing A Prepare Sample (Dissolve in D₂O or other suitable solvent) B Insert Sample & Lock A->B C Tune & Match Probe (to ¹⁹⁵Pt frequency) B->C D Calibrate 90° Pulse Width (p1) (See Protocol 1) C->D E Measure T₁ Relaxation Time (Inversion-Recovery, See Protocol 2) D->E F Set Quantitative Parameters (D1 ≥ 5xT₁, AQ, NS, etc.) E->F G Acquire Spectrum F->G H Process Data (FT, Phasing, Baseline Correction) G->H I Integrate Peaks & Quantify H->I

Caption: General workflow for quantitative ¹⁹⁵Pt NMR experiments.
Protocol 1: 90° Pulse Width Calibration

Accurate quantification requires a precise 90° pulse to ensure uniform excitation. It is often more reliable to find the 360° null and calculate the 90° pulse from that value.

G A Load a standard 1D pulse sequence (e.g., zg) B Set acquisition parameters: - Small number of scans (NS=1) - Short relaxation delay (D1=1s) A->B C Create an array for the pulse width (p1) (e.g., from 1 to 50 µs in 2 µs steps) B->C D Run the arrayed experiment C->D E Process and view the arrayed spectra D->E F Identify the 360° null (pulse width where the signal crosses from negative to positive) E->F G Calculate the 90° pulse width: p1(90°) = p1(360°) / 4 F->G

Caption: Workflow for ¹⁹⁵Pt 90° pulse width calibration.
Protocol 2: T₁ Measurement using Inversion-Recovery

The inversion-recovery experiment is the standard method for measuring T₁ relaxation times.

  • Pulse Sequence : Use a standard inversion-recovery pulse sequence (t1ir).

  • Setup Parameters :

    • Set the calibrated 90° pulse width (p1) and the corresponding 180° pulse width (p2 = 2*p1).

    • Set the receiver gain automatically (rga).

    • Set a relaxation delay (d1) that is at least 5 times your longest expected T₁. If T₁ is completely unknown, start with a conservative value like 10 seconds.

  • Create a Variable Delay List (vd) : Create a list of recovery delays (τ values). This list should bracket the expected T₁ value and typically includes a very short delay and a very long delay (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s).

  • Acquire Data : Run the experiment. The pulse sequence will be repeated for each value in the vd list, creating a pseudo-2D dataset.

  • Process and Analyze :

    • Process the data to obtain a series of 1D spectra.

    • Phase the spectrum with the longest delay to be positive and absorptive. Apply this phase correction to all other spectra.

    • Use the spectrometer's built-in relaxation analysis tool. Select the peak(s) of interest.

    • The software will fit the integral intensity vs. the delay time (τ) to an exponential decay function to calculate the T₁ value for each selected peak.

G A Load inversion-recovery sequence (t1ir) B Set 90° (p1) and 180° (p2) pulses A->B C Set relaxation delay D1 > 5x expected T₁ B->C D Define list of variable delays (vd list) C->D E Acquire pseudo-2D data D->E F Process data (FT, Phasing) E->F G Use T₁ analysis software to fit peak intensities vs. vd times F->G H Obtain T₁ value G->H

Caption: T₁ measurement via the inversion-recovery method.

References

correcting for isotopic impurities in Platinum-195 samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Platinum-195 (¹⁹⁵Pt) samples. The focus is on identifying and correcting for isotopic and elemental impurities that can affect experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for isotopic impurities in my ¹⁹⁵Pt sample?

A1: While ¹⁹⁵Pt is often the isotope of interest, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, commercially available platinum contains a mixture of six naturally occurring isotopes.[1][2] In mass spectrometry-based techniques, the presence of other isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) can interfere with the detection and quantification of your target molecule, leading to inaccurate measurements.[3][4] For quantitative experiments, knowing the precise isotopic abundance is critical for converting measured signal intensity into an accurate concentration.

Q2: How do I know if my experimental data is being affected by isotopic distribution?

A2: In mass spectrometry, you will observe a characteristic isotopic pattern or cluster of peaks for your platinum-containing molecule.[3] The relative intensities of these peaks are predictable based on the natural abundance of all platinum isotopes.[3] If you are using an enriched ¹⁹⁵Pt tracer, any deviation from the expected enrichment level in your data suggests interference from naturally abundant isotopes, which can lead to an overestimation of labeled species.[3] In NMR, while only ¹⁹⁵Pt is directly observed, its ~34% natural abundance means that in the spectra of other coupled nuclei (e.g., ¹H, ¹³C, ³¹P), you will see satellite peaks flanking the main signal, which can be used to confirm the presence of platinum and study bonding.[5]

Q3: What are the most common analytical techniques used to assess and correct for platinum isotopic impurities?

A3: The primary techniques are mass spectrometry-based. Multiple Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a highly precise method for determining stable isotope ratios.[6] For this technique, the double-spike method is considered the most accurate approach for correcting instrumental mass fractionation.[7][8] Software tools can also be used to perform deconvolution and subtract the contribution of naturally abundant isotopes from mass spectrometry data.[3]

Q4: Can elemental impurities (non-platinum atoms) also affect my results?

A4: Yes. Elemental impurities can cause significant issues. In mass spectrometry, certain elements can cause isobaric interference, where an isotope of an impurity element has the same mass-to-charge ratio as a platinum isotope (e.g., ¹⁹²Os interferes with ¹⁹²Pt).[6] In materials science applications, impurities can alter the physical properties of platinum alloys, increasing the probability of brittle fracture at high temperatures.[9][10] Techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can be used to determine the concentration of various elemental impurities.[11]

Q5: What is the "double-spike" method and when should I use it?

A5: The double-spike technique is a high-precision method used in MC-ICP-MS to correct for instrumental mass-dependent isotope fractionation. It involves adding a precisely calibrated mixture of two artificially enriched isotopes (e.g., a ¹⁹⁶Pt-¹⁹⁸Pt spike) to the sample before analysis.[6][7] This internal standard allows for the accurate determination of the true isotopic ratios in the sample. It is the recommended method for high-precision studies that aim to resolve subtle variations in isotopic composition.[7][12]

Troubleshooting Guide

Issue 1: My mass spectrometry data shows unexpected peaks around my target platinum species.

  • Possible Cause: Natural isotopic abundance of platinum. The additional peaks are likely from molecules containing other platinum isotopes (¹⁹²Pt, ¹⁹⁴Pt, ¹⁹⁶Pt, ¹⁹⁸Pt).

  • Troubleshooting Steps:

    • Verify Isotopic Pattern: Compare the observed cluster of peaks and their relative intensities to the known natural abundance of platinum isotopes (see Table 1).

    • Apply Isotope Correction: Use a deconvolution algorithm or specialized software (e.g., IsoCor) to subtract the contributions from naturally abundant isotopes.[3] This will isolate the signal corresponding to your specific isotopically labeled species.

    • Check for Interferences: Ensure that no other elements in your sample could be causing isobaric interferences. For example, if osmium is present, it can interfere with the detection of ¹⁹²Pt.[6]

Issue 2: Quantitative results from my ¹⁹⁵Pt-enriched sample are higher than expected.

  • Possible Cause: Overestimation due to the contribution of naturally occurring isotopes that were not accounted for in the calculations.

  • Troubleshooting Steps:

    • Determine True Enrichment: If possible, analyze your enriched ¹⁹⁵Pt starting material using MC-ICP-MS to determine its actual isotopic composition. Do not assume 100% purity.[3]

    • Recalculate Concentrations: Use the measured isotopic abundances to correct your quantitative data. This involves solving a system of linear equations that accounts for the contribution of each isotope to the measured signal.[4][13]

    • Address Matrix Effects: In complex samples, ion suppression or enhancement from matrix components can distort the true isotopic pattern.[3] Employ sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched standards to mitigate these effects.[3]

Issue 3: NMR signal-to-noise is poor or inconsistent for a ¹⁹⁵Pt-containing compound.

  • Possible Cause: While not a direct impurity issue, factors related to the sample can affect NMR results. The spin-lattice relaxation times (T₁) for ¹⁹⁵Pt can vary significantly (from 0.014 to over 8 seconds), which impacts signal acquisition.

  • Troubleshooting Steps:

    • Optimize Acquisition Parameters: Ensure your pulse sequence and relaxation delay are optimized for the specific platinum complex you are studying.

    • Check Sample Concentration: ¹⁹⁵Pt has only 0.34% of the sensitivity of ¹H.[5] Low concentrations may require longer acquisition times. Neutral complexes that are sparingly soluble may require overnight measurements.[5]

    • Verify Compound Stability: Ensure your platinum complex is stable in the NMR solvent over the course of the experiment, as degradation could lead to signal loss or the appearance of new, unexpected signals.

Quantitative Data

Table 1: Natural Isotopic Abundance of Platinum

The following table summarizes the natural abundance and atomic masses of the six naturally occurring platinum isotopes. These values are essential for performing isotopic correction calculations.

IsotopeNatural Abundance (%)Atomic Mass (Da)
¹⁹⁰Pt0.012 - 0.014189.959932
¹⁹²Pt0.782191.961038
¹⁹⁴Pt32.864 - 32.967193.9626803
¹⁹⁵Pt33.775 - 33.832194.9647911
¹⁹⁶Pt25.211195.9649515
¹⁹⁸Pt7.356197.967893
Data compiled from multiple sources.[1][2][14][15]
Table 2: Determination Ranges for Elemental Impurities in Platinum by ICP-AES

This table shows the determination ranges for common elemental impurities in a high-purity platinum sample using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) with a background equivalent concentration subtraction correction method.[11]

ElementDetermination Range (%)
Mg, Mn, Cu, Ag, Fe, Zn0.00010 - 0.0050
Au, Ir, Ni, Pb0.00030 - 0.015
Rh, Al0.00050 - 0.025
Pd0.00080 - 0.040

Experimental Protocols

Protocol 1: General Workflow for Isotopic Correction of Mass Spectrometry Data

This protocol outlines the general steps for correcting mass spectrometry data for the natural abundance of isotopes using a software-based approach.[3]

  • Data Acquisition: Acquire mass spectrometry data with sufficient resolution to clearly distinguish the individual isotope peaks of the platinum-containing analyte.

  • Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for the analyte of interest. This can be done using the software provided with the mass spectrometer.

  • Software Setup: Install and launch a suitable isotope correction software package (e.g., IsoCor).

  • Input Data: Import the extracted peak intensities into the software.

  • Define Elemental Composition: Provide the software with the elemental formula of the non-platinum portion of your molecule and specify that it contains one platinum atom. The software uses this information along with the known natural abundances of all elements to calculate the theoretical isotopic distribution.

  • Correction Execution: Run the correction algorithm. The software will perform a deconvolution to subtract the contribution of naturally abundant isotopes from the measured data.[3]

  • Analyze Corrected Data: The output will be the corrected isotopologue distribution, representing the true extent of isotopic labeling in your sample. This corrected data can then be used for accurate downstream quantitative analysis.

Protocol 2: High-Precision Isotope Ratio Measurement using the Double-Spike Method

This protocol describes the key steps for using a ¹⁹⁶Pt-¹⁹⁸Pt double-spike with MC-ICP-MS for highly accurate isotope ratio determination.[6]

  • Sample Preparation: Digest the sample containing platinum. Anion exchange techniques can be used to purify the platinum from the sample matrix.[8]

  • Double-Spike Addition: Before the purification process, add a precisely calibrated amount of a ¹⁹⁶Pt-¹⁹⁸Pt double-spike solution to the sample. Spiking before chemical separation accounts for any mass-dependent fractionation that may occur during the purification process.[8]

  • MC-ICP-MS Analysis: Introduce the purified, spiked sample into the MC-ICP-MS instrument.

  • Data Acquisition: Measure the ion beam intensities for the relevant platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt).

  • Data Processing: Use a data reduction scheme (an iterative algorithm) to solve for the instrumental mass fractionation and the true, corrected isotopic composition of the sample. The ¹⁹⁶Pt-¹⁹⁸Pt spike is recommended as it avoids the isobaric interference on ¹⁹²Pt from ¹⁹²Os.[6]

  • Data Reporting: Express the results relative to a certified isotope standard, such as IRMM-010.[6]

Visualizations

IsotopeCorrectionWorkflow cluster_prep Sample Preparation & Analysis cluster_correction Correction Algorithm cluster_analysis Final Analysis A Acquire High-Resolution Mass Spectrum B Extract Isotopic Peak Intensities A->B C Input Data into Correction Software B->C D Define Elemental Composition C->D E Execute Deconvolution Algorithm D->E F Obtain Corrected Isotopologue Distribution E->F G Perform Accurate Quantitative Analysis F->G

Caption: General workflow for correcting mass spectrometry data for natural isotope abundance.[3]

DoubleSpikeLogic cluster_input Inputs cluster_measurement Measurement cluster_calculation Calculation Sample Sample with Unknown Pt Isotope Ratio Mix Mix Sample and Spike Sample->Mix Spike Double Spike with Known ¹⁹⁶Pt/¹⁹⁸Pt Ratio Spike->Mix MS Analyze Mixture with MC-ICP-MS Mix->MS MeasuredRatios Measure Raw Isotope Ratios (e.g., ¹⁹⁴Pt/¹⁹⁶Pt, ¹⁹⁵Pt/¹⁹⁶Pt, ¹⁹⁸Pt/¹⁹⁶Pt) MS->MeasuredRatios Solve Iteratively Solve for: 1. Instrumental Mass Fractionation 2. True Sample Isotope Ratios MeasuredRatios->Solve Corrected Accurate, Fractionation-Corrected Pt Isotope Ratios Solve->Corrected

Caption: Logical flow of the double-spike method for correcting instrumental mass fractionation.

TroubleshootingFlowchart Start Unexpected Result in Pt Experiment CheckTechnique Is the technique Mass Spec or NMR? Start->CheckTechnique MS_Issue Mass Spec Issue: Inaccurate Quantification or Unexpected Peaks CheckTechnique->MS_Issue Mass Spec NMR_Issue NMR Issue: Low Signal or Inconsistent Results CheckTechnique->NMR_Issue NMR CheckPattern Does the peak pattern match Pt natural abundance? MS_Issue->CheckPattern ApplyCorrection Apply software-based isotope correction CheckPattern->ApplyCorrection No CheckInterference Check for isobaric interferences (e.g., Os) CheckPattern->CheckInterference Yes ApplyCorrection->CheckInterference PurifySample Use anion exchange or SPE to purify sample CheckInterference->PurifySample Yes End Problem Resolved CheckInterference->End No PurifySample->End CheckParams Are acquisition parameters (e.g., relaxation delay) optimized? NMR_Issue->CheckParams OptimizeParams Optimize NMR parameters CheckParams->OptimizeParams No CheckConcentration Is sample concentration >1 mM and compound stable? CheckParams->CheckConcentration Yes OptimizeParams->CheckConcentration IncreaseConcentration Increase concentration or acquisition time CheckConcentration->IncreaseConcentration No CheckConcentration->End Yes IncreaseConcentration->End

Caption: Troubleshooting flowchart for common issues in experiments involving ¹⁹⁵Pt.

References

Technical Support Center: Platinum-195 ICP-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing interferences in Platinum-195 (¹⁹⁵Pt) Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectral interferences when analyzing ¹⁹⁵Pt by ICP-MS?

The most significant spectral interference on ¹⁹⁵Pt is the polyatomic ion ¹⁷⁹Hf¹⁶O⁺, formed from hafnium (Hf) present in the sample matrix.[1][2] Tantalum-based oxides, such as ¹⁷⁹Ta¹⁶O⁺, can also pose a risk.[1] While ¹⁹⁵Pt is the most abundant platinum isotope (33.83%), other platinum isotopes also suffer from similar oxide interferences, which can complicate the use of alternative isotopes for quantification.[1]

Q2: Why is Hafnium Oxide (HfO⁺) such a prevalent interference for Platinum?

Hafnium is often present in geological and certain industrial materials. During the high-temperature plasma ionization process, hafnium atoms from the sample can combine with oxygen from the water in the sample, the plasma gas, or the atmosphere to form hafnium oxide (HfO⁺) ions.[3][4] Several isotopes of HfO⁺ have mass-to-charge ratios that overlap with platinum isotopes, making this a challenging interference to resolve.[1]

Q3: What are the primary strategies for managing these interferences?

There are three main strategies to manage spectral interferences in ¹⁹⁵Pt analysis:

  • Collision/Reaction Cell (CRC) Technology: A hardware-based approach that uses a cell filled with a specific gas to either break apart polyatomic interferences (collision mode) or react with them to shift their mass (reaction mode).[3][5][6]

  • Mathematical Correction: A software-based method that corrects for the interference by measuring an interference-free isotope of the problematic element (e.g., Hf) and calculating its contribution to the analyte signal.[7][8]

  • Matrix Removal/Separation: A chemical approach to remove the interfering element (e.g., Hafnium) from the sample before it is introduced into the ICP-MS.[8][9]

Q4: When should I choose Collision/Reaction Cell technology versus a mathematical correction?

The choice depends on the concentration of the interference and the complexity of the sample matrix.

  • Use CRC Technology when dealing with high or unknown concentrations of interfering elements, or when analyzing samples with complex and variable matrices.[5] Reaction mode in a triple quadrupole (ICP-QQQ) system is particularly powerful for removing known, severe interferences.[1][10]

  • Use Mathematical Correction for simpler matrices where the interference signal is not overwhelmingly larger than the analyte signal.[7] This method is effective but requires careful validation and relies on consistent isotopic abundance ratios.[8]

Troubleshooting Guide

Issue: Unexpectedly high or variable signal at m/z 195.

This is a common problem indicating a potential spectral interference. Follow this step-by-step troubleshooting workflow to identify and resolve the issue.

G start High or Variable Signal at m/z 195 Detected check_matrix 1. Review Sample Matrix: Is Hafnium (Hf) or Tantalum (Ta) expected? start->check_matrix check_isotopes 2. Monitor Other Isotopes: - ¹⁹⁴Pt, ¹⁹⁶Pt, ¹⁹⁸Pt - ¹⁷⁷Hf, ¹⁷⁸Hf (for HfO⁺) - ¹⁸¹Ta (for TaO⁺) check_matrix->check_isotopes interference_confirmed Interference Confirmed: Signal at ¹⁷⁷Hf correlates with excess signal at ¹⁹⁵Pt. check_isotopes->interference_confirmed no_correlation No Correlation Found: Investigate other issues (contamination, instrument drift). interference_confirmed->no_correlation No choose_strategy 3. Select Mitigation Strategy interference_confirmed->choose_strategy Yes strategy_crc Option A: Collision/Reaction Cell (CRC) choose_strategy->strategy_crc strategy_math Option B: Mathematical Correction choose_strategy->strategy_math strategy_matrix Option C: Matrix Removal choose_strategy->strategy_matrix implement_crc Implement CRC Method (See Protocol 1) strategy_crc->implement_crc implement_math Apply Correction Equation (See Protocol 2) strategy_math->implement_math implement_matrix Perform offline sample separation strategy_matrix->implement_matrix validate 4. Validate Method: Analyze spiked samples and certified reference materials. implement_crc->validate implement_math->validate implement_matrix->validate

Caption: Troubleshooting workflow for high ¹⁹⁵Pt signals.

Data & Protocols

Common Interferences on Platinum Isotopes

The table below summarizes the primary oxide interferences affecting the most abundant platinum isotopes. Monitoring multiple isotopes of both the analyte (Pt) and the interfering element (Hf) is crucial for accurate diagnosis.

Analyte IsotopeAbundance (%)Interfering IonMass (amu)Required Resolution (M/ΔM)Notes
¹⁹⁴Pt 32.97¹⁷⁸Hf¹⁶O⁺193.95> 9,500Useful for confirming Hf-based interference.
¹⁹⁵Pt 33.83¹⁷⁹Hf¹⁶O⁺ 194.95> 10,000 Primary interference on the target isotope. [1]
¹⁹⁶Pt 25.24¹⁸⁰Hf¹⁶O⁺195.95> 10,000Can also be interfered by ¹⁹⁶Hg⁺ (isobaric).[1]
Protocol 1: Interference Removal using Collision/Reaction Cell (CRC)

This protocol provides a general methodology for using a CRC to mitigate HfO⁺ interference. Specific parameters must be optimized for your instrument.

Objective: To reduce polyatomic interferences on ¹⁹⁵Pt using a gas-filled cell.

Methodology:

  • Select Cell Gas:

    • Collision Mode: Use a non-reactive gas like Helium (He). This mode relies on Kinetic Energy Discrimination (KED) to filter out larger polyatomic ions that undergo more collisions.[4] It is a universal approach suitable for multi-element analysis.[5]

    • Reaction Mode: Use a reactive gas like Ammonia (NH₃) or Oxygen (O₂). HfO⁺ may react with the gas to form a new product ion at a different mass, while Pt⁺ passes through unreacted. This is highly effective but requires careful method development to avoid creating new interferences.[10][11]

  • Optimize Gas Flow Rate: Start with the manufacturer's recommended flow rate (e.g., 4-5 mL/min for He, 0.5-1.5 mL/min for NH₃) and tune for maximum reduction of the interference (monitor ¹⁷⁹Hf¹⁶O⁺) while maintaining sufficient ¹⁹⁵Pt analyte signal.

  • Set Cell Voltages: Optimize the kinetic energy discrimination or bandpass parameters (e.g., Octopole Bias, KED voltage) to effectively reject the low-energy polyatomic ions while allowing the higher-energy analyte ions to pass to the quadrupole.

  • Acquisition: Analyze a solution containing a high concentration of Hafnium but no Platinum to measure the residual interference at m/z 195.

  • Analysis: Analyze samples and quality controls. The signal at m/z 195 should now be free from the contribution of HfO⁺.

G cluster_plasma ICP Source cluster_crc Collision/Reaction Cell cluster_ms Mass Analyzer sample Sample Aerosol plasma Argon Plasma (Ionization) sample->plasma ions Ion Beam (Pt⁺, HfO⁺, Ar⁺) plasma->ions cell Cell with Gas (He or NH₃) ions->cell Ions Enter Cell reaction HfO⁺ reacts or is filtered by KED cell->reaction quad Quadrupole (Mass Filter) reaction->quad Cleaned Ion Beam (Primarily Pt⁺) detector Detector (Measures Pt⁺) quad->detector

Caption: Experimental workflow using a Collision/Reaction Cell.

Protocol 2: Mathematical Interference Correction

This protocol outlines the steps to create and apply a mathematical equation to correct for HfO⁺ interference.

Objective: To calculate and subtract the signal contribution of ¹⁷⁹Hf¹⁶O⁺ from the total signal measured at m/z 195.

Methodology:

  • Select Isotopes:

    • Analyte Isotope: ¹⁹⁵Pt (interfered).

    • Interfering Element Isotope: ¹⁷⁷Hf (interference-free). Choose an isotope of Hf that is free from other overlaps and has a reasonable abundance.

  • Determine the Interference Ratio (Correction Factor):

    • Prepare and analyze a single-element standard of Hafnium (with no Platinum).

    • Measure the signal intensity (in counts per second, CPS) at m/z 195 (from ¹⁷⁹Hf¹⁶O⁺) and m/z 177 (from ¹⁷⁷Hf⁺).

    • Calculate the ratio: R = (CPS at m/z 195) / (CPS at m/z 177) . This ratio represents the contribution of HfO⁺ at the platinum mass for every count of ¹⁷⁷Hf⁺ detected. This should be a constant value under stable plasma conditions.

  • Apply the Correction Equation:

    • In your ICP-MS software, enter the correction equation. The software will perform this calculation for every sample.

    • Corrected ¹⁹⁵Pt Signal = (Measured Signal at m/z 195) - [R * (Measured Signal at m/z 177)]

  • Validation:

    • Analyze a mixed standard containing both Pt and Hf. The calculated Pt concentration after correction should match the known concentration.

    • The correction is only reliable if the interference is not excessively high compared to the analyte signal.[7]

G measure_195 Measure Total Signal at m/z 195 (Pt⁺ + HfO⁺) subtract Subtract Interference measure_195->subtract measure_177 Measure Signal at m/z 177 (Hf⁺ only) calculate_interference Calculate HfO⁺ Contribution: Signal_177 * R measure_177->calculate_interference calculate_interference->subtract final_signal Corrected Signal for ¹⁹⁵Pt subtract->final_signal

Caption: Logical flow of a mathematical correction equation.

References

Technical Support Center: Production of Auger Electron Emitter Platinum-195m

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Auger electron emitter Platinum-195m (¹⁹⁵ᵐPt).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing ¹⁹⁵ᵐPt?

A1: Platinum-195m can be produced through two primary methods: reactor-based production and cyclotron-based production.[1][2]

  • Reactor-based production: This typically involves the neutron irradiation of a target material. The two main reactor routes are:

    • Direct production via the ¹⁹⁴Pt(n,γ)¹⁹⁵ᵐPt reaction using a highly enriched ¹⁹⁴Pt target.[1][3]

    • Indirect production via double-neutron capture on an enriched ¹⁹³Ir target, following the pathway ¹⁹³Ir(n,γ)¹⁹⁴Ir(n,γ)¹⁹⁵ᵐIr(β⁻) → ¹⁹⁵ᵐPt.[1][4]

  • Cyclotron-based production: This method involves bombarding a target with high-energy alpha particles. The most studied reaction is ¹⁹²Os(α,n)¹⁹⁵ᵐPt using an enriched ¹⁹²Os target.[1][5]

Q2: Why is the production of high-specific-activity ¹⁹⁵ᵐPt so challenging?

A2: The production of ¹⁹⁵ᵐPt with high specific activity is difficult due to several factors, making it a significant bottleneck for its application in targeted Auger therapy.[1] Key challenges include:

  • Low Production Yields: Both reactor and cyclotron methods often result in low production yields of ¹⁹⁵ᵐPt.[1][5][6]

  • Need for Highly Enriched and Expensive Target Materials: Efficient production requires highly enriched and costly target materials such as ¹⁹⁴Pt, ¹⁹³Ir, or ¹⁹²Os.[1][2][7]

  • Complex and Inefficient Chemical Separation: Separating the microscopic quantities of ¹⁹⁵ᵐPt from the macroscopic, and often chemically inert, target material (like iridium) is a significant hurdle.[1][4][6]

  • Generation of Radioactive Byproducts: The irradiation process often produces significant quantities of long-lived radioactive byproducts, such as ¹⁹²Ir, which complicates handling, transport, and purification.[4]

  • Insufficient Nuclear Data: For some production routes, particularly the double-neutron capture on iridium, there is a lack of precise nuclear cross-section data, making it difficult to predict and optimize production yields.[1][2]

Q3: What are the typical specific activities and yields I can expect?

A3: The achievable specific activities and yields for ¹⁹⁵ᵐPt production are generally low and vary significantly depending on the production method and experimental conditions. Below is a summary of reported values.

Production RouteTarget MaterialReported YieldReported Specific ActivityReference
¹⁹⁴Pt(n,γ)¹⁹⁵ᵐPtEnriched ¹⁹⁴Pt-~15 MBq/mg[3]
¹⁹⁴Pt(n,γ)¹⁹⁵ᵐPtEnriched ¹⁹⁴Pt-15.9 ± 2.5 MBq/mg[8][9]
¹⁹⁴Pt(n,γ)¹⁹⁵ᵐPtEnriched ¹⁹⁴Pt-33 MBq/mg[10]
¹⁹³Ir(n,γ)²...Enriched ¹⁹³Ir>273 mCi/mg ¹⁹³Ir>72 mCi/mg Pt[4]
¹⁹²Os(α,n)¹⁹⁵ᵐPtEnriched ¹⁹²Os0.013 MBq/µAhHigher by two orders of magnitude than reactor production[5]
¹⁹²Os(α,n)¹⁹⁵ᵐPtEnriched ¹⁹²Os~0.06 MBq/µAh-[6]

Q4: What are the main radiochemical impurities I should be aware of?

A4: The primary radiochemical impurity of concern, especially in the reactor production using an iridium target, is Iridium-192 (¹⁹²Ir) .[4] This byproduct has a long half-life and emits high-energy gamma radiation, posing significant challenges for radiation protection and purification of the final ¹⁹⁵ᵐPt product. Other potential impurities can include other radioisotopes of platinum and gold, depending on the target composition and irradiation conditions.[4][7]

Troubleshooting Guides

Issue 1: Low ¹⁹⁵ᵐPt Yield in Reactor Production

Symptoms:

  • The final activity of ¹⁹⁵ᵐPt is significantly lower than theoretical calculations.

  • Poor separation efficiency during post-irradiation processing.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Neutron Flux Verify the neutron flux characteristics of the irradiation position in the reactor. For the ¹⁹³Ir double-neutron capture route, a high thermal neutron flux (>10¹⁴ n/cm²/s) is crucial.[1] Consider using a higher flux position if available.
Incorrect Irradiation Time Optimize the irradiation time based on the half-life of ¹⁹⁵ᵐPt (approx. 4.02 days) and the saturation of byproduct activities.[4] Prolonged irradiation may not significantly increase the ¹⁹⁵ᵐPt yield but will increase the amount of long-lived impurities like ¹⁹²Ir.
Inefficient Target Dissolution Iridium metal is highly resistant to dissolution.[1][4] Ensure complete dissolution of the target material. For iridium targets, dissolution in aqua regia under high pressure and temperature (e.g., in a pressure bomb at >210°C) is required.[4] Incomplete dissolution will trap the ¹⁹⁵ᵐPt within the solid iridium matrix.
Losses During Chemical Separation The separation of microscopic amounts of platinum from macroscopic iridium is challenging.[4] Use a validated and efficient separation method like cation exchange chromatography.[4] Monitor each step of the separation process using gamma-ray spectroscopy to identify and minimize losses.[4]
Issue 2: Low Specific Activity of ¹⁹⁵ᵐPt

Symptoms:

  • The final product contains a high amount of stable platinum carrier.

  • The radiolabeling efficiency of biomolecules is poor.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Use of Natural Platinum Target For the ¹⁹⁴Pt(n,γ) reaction, using natural platinum will result in very low specific activity due to the low natural abundance of ¹⁹⁴Pt. Use of highly enriched (>95%) ¹⁹⁴Pt is essential.[3][8]
Contamination with Stable Platinum Ensure all labware and reagents used during processing are free from stable platinum contamination.
Production Route Limitations Reactor production via the ¹⁹⁴Pt(n,γ) route inherently produces carrier-added ¹⁹⁵ᵐPt. For higher specific activity, consider the cyclotron-based ¹⁹²Os(α,n)¹⁹⁵ᵐPt route, which can produce ¹⁹⁵ᵐPt with a specific activity two orders of magnitude higher than reactor methods.[5]
Issue 3: High Levels of ¹⁹²Ir Impurity

Symptoms:

  • Gamma spectroscopy of the final product shows significant peaks corresponding to ¹⁹²Ir.

  • High radiation dose rates from the final product, complicating handling.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Chemical Separation The chemical separation of platinum from iridium must be highly efficient. Cation exchange chromatography has been shown to be an effective method.[4] Multiple purification cycles may be necessary to achieve the desired radiochemical purity.
Suboptimal Irradiation Strategy While a high neutron flux is needed, excessively long irradiation times will lead to a higher buildup of ¹⁹²Ir relative to ¹⁹⁵ᵐPt. Optimize the irradiation duration to balance the yield of ¹⁹⁵ᵐPt and the production of ¹⁹²Ir.[4]

Experimental Protocols

Detailed Methodology for ¹⁹⁵ᵐPt Production via Double-Neutron Capture on ¹⁹³Ir Target

This protocol is based on methodologies described for the production of high-specific-activity ¹⁹⁵ᵐPt.[4]

  • Target Preparation:

    • Use highly enriched (>90%) ¹⁹³Ir metal powder.

    • Load a precisely weighed amount of the ¹⁹³Ir powder (e.g., 5-100 mg) into a high-purity quartz ampoule.

    • Hermetically seal the ampoule under an inert atmosphere (e.g., Helium).

    • Place the sealed quartz ampoule into an aluminum irradiation vessel (a "rabbit") and seal it by welding. Perform a leak test.

  • Irradiation:

    • Irradiate the target assembly in a high-flux nuclear reactor (e.g., ORNL HFIR) with a thermal neutron flux of >10¹⁴ n/cm²/s.

    • The irradiation time can range from 24 hours to 10 days, depending on the desired yield and acceptable byproduct levels.

  • Target Dissolution (in a hot cell):

    • Following irradiation and a suitable cooling period, transfer the irradiated iridium powder to a pressure bomb with an inert liner.

    • Add aqua regia (a mixture of nitric acid and hydrochloric acid) to the bomb.

    • Heat the sealed bomb for at least one hour at a temperature of at least 210°C (e.g., 220°C) to ensure complete dissolution of the iridium metal.

  • Chemical Separation (Cation Exchange Chromatography):

    • Prepare a cation exchange column (e.g., using Dowex-50 resin).

    • Condition the column with a solution of HCl (0.1-3 M) and thiourea (B124793) (0.05-1 M).

    • Dissolve the residue from the dissolution step in a suitable mobile phase.

    • Load the solution onto the conditioned cation exchange column.

    • Elute the column. The platinum will form a stable complex that passes through the column, while iridium will be retained by the resin.

    • Collect the platinum-containing fraction.

  • Quality Control:

    • Use gamma-ray spectroscopy to determine the radionuclidic purity and identify any impurities such as ¹⁹²Ir and ¹⁹⁹Au.

    • Measure the final activity of ¹⁹⁵ᵐPt.

    • Perform mass spectrometry to determine the total platinum mass and calculate the specific activity.

Visualizations

Production_Challenges cluster_production Production of ¹⁹⁵ᵐPt cluster_challenges Key Production Challenges ¹⁹⁵ᵐPt ¹⁹⁵ᵐPt Low Yield Low Production Yield ¹⁹⁵ᵐPt->Low Yield High Cost High Cost of Enriched Targets ¹⁹⁵ᵐPt->High Cost Complex Separation Complex Chemical Separation ¹⁹⁵ᵐPt->Complex Separation Byproducts Radioactive Byproducts (e.g., ¹⁹²Ir) ¹⁹⁵ᵐPt->Byproducts Data Scarcity Insufficient Nuclear Data ¹⁹⁵ᵐPt->Data Scarcity

Caption: Key challenges in the production of Platinum-195m.

Reactor_Production_Workflow cluster_workflow Reactor Production Workflow (¹⁹³Ir Target) Target Enriched ¹⁹³Ir Target Irradiation High-Flux Neutron Irradiation Target->Irradiation Dissolution Target Dissolution (Aqua Regia, High T & P) Irradiation->Dissolution Separation Chemical Separation (Cation Exchange) Dissolution->Separation QC Quality Control (Gamma Spec, Mass Spec) Separation->QC FinalProduct High Specific Activity ¹⁹⁵ᵐPt QC->FinalProduct

Caption: Workflow for the reactor-based production of ¹⁹⁵ᵐPt.

References

Validation & Comparative

A Comparative Guide to Quantitative 195Pt NMR Methods for Platinum-Based Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation and Comparison of Quantitative ¹⁹⁵Pt NMR Methods against Alternative Analytical Techniques.

This guide provides a comprehensive comparison of quantitative ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of platinum-based compounds, which are crucial in cancer therapy. Below, we present a detailed examination of their respective experimental protocols, quantitative performance data, and the underlying signaling pathways of platinum drugs like cisplatin (B142131).

Comparative Analysis of Quantitative Methods

The quantification of platinum in pharmaceutical ingredients and biological matrices is critical for drug development, quality control, and pharmacokinetic studies. While several analytical techniques are available, ¹⁹⁵Pt NMR and ICP-MS are two of the most powerful methods.

¹⁹⁵Pt NMR Spectroscopy offers a non-destructive method that provides information about the chemical environment of the platinum nucleus, allowing for the speciation and quantification of different platinum-containing species in a sample. The intensity of the NMR signal is directly proportional to the number of ¹⁹⁵Pt nuclei, making it an inherently quantitative technique.[1][2]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can detect and quantify trace amounts of platinum. It involves the ionization of the sample in a high-temperature plasma followed by the separation and detection of the platinum isotopes based on their mass-to-charge ratio. This method provides total platinum concentration but does not give information about the chemical form of the platinum.

Below is a comparison of the quantitative performance of these two methods.

ParameterQuantitative ¹⁹⁵Pt NMRICP-MS
Limit of Detection (LOD) ~500 µM for cisplatin derivatives[3]0.001 µg/L[4]
Limit of Quantification (LOQ) Not explicitly found in searches0.5 ppb in biological matrices[5]
Linearity Inherently linear over a wide range0.025–10 µg/L (R² = 0.9998)[4]
Precision (%RSD) Dependent on experimental setup; can be <1%Inter- and intraday precision ≤15%[5]
Accuracy (% Recovery) Dependent on experimental setup85-115% in biological matrices[5]
Specificity High (distinguishes different Pt species)Low (measures total Pt)
Sample Preparation Minimal, non-destructiveRequires sample digestion

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of these quantitative techniques.

Quantitative ¹⁹⁵Pt NMR Spectroscopy

A standard protocol for quantitative ¹⁹⁵Pt NMR involves careful sample preparation and optimization of acquisition parameters to ensure accurate and reproducible results.

Sample Preparation:

  • Accurately weigh the platinum-containing sample and a suitable internal standard.

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • The reference compound typically chosen for ¹⁹⁵Pt NMR experiments is 1.2 M sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O.[2]

NMR Data Acquisition:

  • Pulse Sequence: A simple single-pulse-and-acquire sequence is typically used.

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of the ¹⁹⁵Pt nuclei between scans for accurate quantification, a long relaxation delay is necessary, often at least five times the longest spin-lattice relaxation time (T₁) of the platinum species in the sample.

  • Acquisition Time (at): Sufficient acquisition time should be allowed to ensure good digital resolution.

  • Number of Scans (ns): A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

Data Processing:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor).

  • Fourier transform the Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte based on the integral values, the number of protons (or other relevant nuclei), and the known concentration of the internal standard.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

The protocol for ICP-MS is centered around the complete digestion of the sample to ensure all platinum is in an analyzable form.

Sample Preparation (Microwave Digestion):

  • Accurately weigh the sample into a microwave digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature and pressure according to a validated program to ensure complete digestion.

  • After cooling, dilute the digested sample to a known volume with deionized water.

ICP-MS Analysis:

  • Calibrate the instrument using a series of certified platinum standard solutions.

  • Introduce the prepared sample into the ICP-MS.

  • The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.

  • The platinum ions are then guided into the mass spectrometer.

  • The detector counts the number of ions for the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).

  • The concentration of platinum in the sample is determined by comparing its signal intensity to the calibration curve.

Visualizing the Methodologies

To better illustrate the processes involved, the following diagrams outline the experimental workflows and logical relationships.

experimental_workflow_validation Experimental Workflow for Method Validation cluster_nmr Quantitative 195Pt NMR cluster_icpms ICP-MS cluster_validation Validation Parameters nmr_prep Sample Preparation (Dissolution with Internal Standard) nmr_acq NMR Data Acquisition (Optimized Parameters) nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_quant Quantification nmr_proc->nmr_quant linearity Linearity nmr_quant->linearity accuracy Accuracy nmr_quant->accuracy precision Precision nmr_quant->precision lod_loq LOD/LOQ nmr_quant->lod_loq specificity Specificity nmr_quant->specificity icp_prep Sample Preparation (Acid Digestion) icp_acq ICP-MS Analysis (Calibration Curve) icp_prep->icp_acq icp_quant Quantification icp_acq->icp_quant icp_quant->linearity icp_quant->accuracy icp_quant->precision icp_quant->lod_loq icp_quant->specificity

Workflow for the validation of quantitative methods.

cisplatin_pathway Cisplatin's Mechanism of Action Cisplatin Cisplatin (extracellular) Cisplatin_intra Cisplatin (intracellular) Cisplatin->Cisplatin_intra Passive Diffusion & Active Transport Aquated_Cisplatin Aquated Cisplatin [Pt(NH3)2Cl(H2O)]+ Cisplatin_intra->Aquated_Cisplatin Hydrolysis (low Cl- concentration) DNA_Adducts DNA Adducts (Intrastrand Crosslinks) Aquated_Cisplatin->DNA_Adducts Binds to N7 of Guanine Replication_Inhibition Replication/Transcription Inhibition DNA_Adducts->Replication_Inhibition DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis Replication_Inhibition->Apoptosis p53_Activation p53 Activation DNA_Damage_Response->p53_Activation p53_Activation->Apoptosis

Simplified signaling pathway of cisplatin.

Conclusion

Both quantitative ¹⁹⁵Pt NMR and ICP-MS are powerful techniques for the analysis of platinum-containing compounds. The choice between the two methods depends on the specific requirements of the analysis.

  • ¹⁹⁵Pt NMR is the method of choice when information about the chemical species of platinum is required. Its non-destructive nature is also advantageous when sample is limited. However, it is less sensitive than ICP-MS.

  • ICP-MS is ideal for trace-level quantification of total platinum due to its exceptional sensitivity. However, it requires sample destruction and does not provide information on the chemical form of the platinum.

For comprehensive characterization and quantification of platinum-based drugs and their metabolites, a combination of both techniques is often the most effective approach.

References

A Comparative Guide: ¹⁹⁵Pt vs. ³¹P NMR for Platinum Complex Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of platinum complexes. Among the various NMR-active nuclei, ¹⁹⁵Pt and ³¹P stand out as particularly informative probes. This guide provides an objective comparison of ¹⁹⁵Pt and ³¹P NMR spectroscopy, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.

The analysis of platinum complexes, especially those containing phosphine (B1218219) ligands, often benefits from a multi-nuclear NMR approach. Both ¹⁹⁵Pt and ³¹P NMR offer unique insights into the molecular structure, bonding, and dynamics of these compounds. While ¹⁹⁵Pt NMR directly probes the platinum center, providing immediate information about its coordination environment and oxidation state, ³¹P NMR offers a window into the nature and geometry of the crucial phosphine ligands.

Quantitative Comparison of NMR Parameters

The choice between ¹⁹⁵Pt and ³¹P NMR often depends on the specific information required, the nature of the complex, and the available instrumentation. The following table summarizes key quantitative parameters for both techniques.

Parameter¹⁹⁵Pt NMR³¹P NMR
Natural Abundance (%) 33.8100
Relative Sensitivity (vs. ¹H) 0.00990.0663
Chemical Shift Range (ppm) ~15,000~300
Typical ¹J(Pt-P) Coupling (Hz) 1300 - 4000[1]1300 - 4000[1]
Primary Information Direct info on Pt oxidation state & coordination sphereInfo on phosphine ligand environment & geometry

Delving into the Data: What Each Technique Reveals

¹⁹⁵Pt NMR: A Direct View of the Metal Center

With a vast chemical shift range of approximately 15,000 ppm, the ¹⁹⁵Pt nucleus is exceptionally sensitive to its electronic environment.[2] This sensitivity makes ¹⁹⁵Pt NMR a powerful tool for distinguishing between different oxidation states (Pt(0), Pt(II), Pt(IV)) and coordination geometries. The chemical shift is highly influenced by the nature of the ligands directly bonded to the platinum atom.

The coupling of the ¹⁹⁵Pt nucleus to other NMR-active nuclei, such as ³¹P, ¹⁵N, and ¹H, provides valuable structural information. The one-bond coupling constant, ¹J(¹⁹⁵Pt-¹⁵N), typically ranges from 160 to 390 Hz, while the one-bond coupling to phosphorus, ¹J(¹⁹⁵Pt-³¹P), is significantly larger, falling within the 1300 to 4000 Hz range.[1] These coupling constants can provide insights into the trans and cis influence of ligands in the platinum coordination sphere.

³¹P NMR: Unraveling the Ligand Sphere

For platinum complexes containing phosphine ligands, ³¹P NMR is an invaluable analytical technique. The 100% natural abundance of the ³¹P nucleus provides excellent sensitivity. The chemical shifts and coupling patterns in ³¹P NMR spectra offer a wealth of information about the number of phosphine ligands, their chemical equivalence, and their geometric arrangement (cis vs. trans).

The presence of the NMR-active ¹⁹⁵Pt isotope (33.8% abundance) leads to the appearance of satellite peaks in the ³¹P NMR spectrum, flanking the main signal from complexes containing NMR-inactive platinum isotopes. The separation between these satellites corresponds to the ¹J(³¹P-¹⁹⁵Pt) coupling constant, which directly confirms the bonding of the phosphine ligand to the platinum center. The magnitude of this coupling can also provide information about the trans influence of the ligand opposite to the phosphine.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

Sample Preparation (for both techniques):

  • Dissolve 5-10 mg of the platinum complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

¹⁹⁵Pt NMR Spectroscopy:

  • Instrument: A multinuclear NMR spectrometer operating at a high field (e.g., 400 MHz or higher) is recommended.

  • Probe: A broadband or multinuclear probe tuned to the ¹⁹⁵Pt frequency (e.g., ~86 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg) is typically used.

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm, which corresponds to ~17-25 kHz on a 400 MHz instrument) is necessary to cover the large chemical shift range of ¹⁹⁵Pt.

    • Acquisition Time: Typically 0.5 - 1.0 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point, but should be optimized based on the T₁ of the platinum nucleus in the specific complex.

    • Number of Scans: Due to the lower sensitivity of ¹⁹⁵Pt, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

  • Referencing: The spectrum is typically referenced externally to a standard such as K₂PtCl₆ in D₂O.

³¹P NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Probe: A broadband or phosphorus-specific probe tuned to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz spectrometer).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum.

    • Spectral Width: A spectral width of ~200 ppm is usually sufficient.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is generally adequate.

    • Number of Scans: Due to the high sensitivity of ³¹P, a smaller number of scans (e.g., 64-256) is often sufficient.

  • Referencing: The spectrum is typically referenced externally to 85% H₃PO₄.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between the two techniques, the following diagrams are provided.

A streamlined workflow for platinum complex analysis.

comparison_logic cluster_195Pt 195Pt NMR cluster_31P 31P NMR Pt_Complex Platinum-Phosphine Complex Pt_Info Direct Pt Environment Info (Oxidation State, Coordination) Pt_Complex->Pt_Info P_Info Ligand Environment Info (Geometry, Equivalence) Pt_Complex->P_Info Pt_Sensitivity Lower Sensitivity (Longer Acquisition) Pt_Range Wide Chemical Shift Range (High Resolution of Pt Species) P_Sensitivity Higher Sensitivity (Shorter Acquisition) P_Range Narrower Chemical Shift Range caption Logical Comparison of 195Pt and 31P NMR

Key distinguishing features of the two techniques.

Conclusion: A Synergistic Approach

Ultimately, ¹⁹⁵Pt and ³¹P NMR are not mutually exclusive but rather complementary techniques. For a comprehensive characterization of platinum-phosphine complexes, the synergistic use of both methods is highly recommended. ¹⁹⁵Pt NMR provides a direct and sensitive probe of the metal center, while ³¹P NMR offers detailed insights into the crucial phosphine ligands. By combining the data from both experiments, researchers can build a more complete and accurate picture of their platinum complexes, which is essential for applications in catalysis, materials science, and drug development.

References

A Comparative Guide to Platinum Quantification: ICP-MS vs. 195Pt NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, precise quantification of platinum-containing compounds is paramount, particularly for platinum-based anticancer drugs. Two powerful analytical techniques, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Platinum-195 Nuclear Magnetic Resonance (195Pt NMR) spectroscopy, are often employed. This guide provides a comprehensive comparison of their capabilities for platinum quantification, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal technique for their specific needs.

While both methods are instrumental in platinum analysis, they serve fundamentally different primary purposes. ICP-MS is a highly sensitive elemental analysis technique ideal for accurate and precise quantification of total platinum content. In contrast, 195Pt NMR is a premier tool for the structural elucidation of platinum complexes in solution, offering rich information about the chemical environment of the platinum nucleus, though it is generally considered semi-quantitative.

Quantitative Performance: A Head-to-Head Comparison

The choice between ICP-MS and 195Pt NMR for platinum quantification hinges on the specific requirements of the analysis, such as the need for sensitivity, speciation information, or absolute quantitation. The following table summarizes the key quantitative performance metrics for each technique.

ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)This compound Nuclear Magnetic Resonance (195Pt NMR)
Principle Atomization and ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of platinum isotopes.Absorption of radiofrequency energy by 195Pt nuclei in a strong magnetic field, providing information about the chemical environment.
Primary Use Ultra-trace elemental quantification.Structural elucidation and speciation of platinum compounds.
Detection Limit (LOD) Very low, typically in the range of ng/L (parts per trillion) to sub-ng/L.[1][2][3] For instance, LODs of 0.001 µg L⁻¹ and 0.56 ng L⁻¹ have been reported.[1][2]Significantly higher, typically in the millimolar (mM) concentration range.[4]
Limit of Quantification (LOQ) Low, often in the range of ng/L to µg/L (parts per billion).[2][5][6] Reported LOQs include 0.01-100 ng/mL and 2.35 ng L⁻¹.[2][5]Not a standard metric due to its semi-quantitative nature. Quantification is relative and requires careful calibration and stable conditions.
Linear Dynamic Range Wide, typically spanning several orders of magnitude (e.g., 0.025–10 μg L⁻¹).[1]Narrow and highly dependent on experimental conditions and the specific platinum species.
Precision High, with relative standard deviations (RSD) typically below 5-15%.[1][2][5][6]Lower, with potential errors of ±25% for absolute concentration estimations.[7]
Accuracy High, with recovery values typically between 85-115%.[1][6]Lower for absolute quantification; more reliable for relative quantification of species in a mixture.[7]
Sample Throughput High, with the potential to analyze hundreds of samples simultaneously.[1]Low, as signal acquisition can range from minutes to hours per sample, especially for dilute or complex mixtures.[8]
Speciation Capability Indirect; requires coupling with separation techniques like liquid chromatography (LC-ICP-MS) to distinguish between different platinum species.[9]Direct; provides distinct signals for different platinum species in solution, making it a powerful tool for speciation.[7][8]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for platinum quantification using ICP-MS and 195Pt NMR.

Platinum Quantification using ICP-MS

This protocol outlines the steps for determining the total platinum concentration in biological samples, a common application in pharmacokinetic studies of platinum-based drugs.

1. Sample Preparation (Digestion):

  • Biological matrices such as plasma, urine, or tissue homogenates require digestion to break down the organic components and solubilize the platinum.

  • A common method involves microwave-assisted acid digestion.[6][10]

  • Procedure:

    • Accurately weigh approximately 50 mg of the biological sample into a clean microwave digestion vessel.[1]

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), often in a 3:1 ratio (e.g., 900 µL HNO₃ and 300 µL HCl).[1]

    • Seal the vessels and place them in a microwave digestion system.

    • Ramp the temperature to approximately 90-200°C and hold for 40-60 minutes.[1][5]

    • After cooling, dilute the digested sample to a final volume with deionized water (e.g., to achieve a 1% HNO₃ concentration).[5][11]

2. Instrument Calibration:

  • Prepare a series of external calibration standards by diluting a certified platinum standard solution in the same acid matrix as the samples.

  • The concentration range of the standards should bracket the expected platinum concentrations in the samples (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50, and 100 ppb).[11]

  • An internal standard (e.g., Bismuth) is often added to all samples and standards to correct for instrumental drift and matrix effects.[6]

3. ICP-MS Analysis:

  • Introduce the prepared samples and standards into the ICP-MS instrument.

  • The instrument's plasma atomizes and ionizes the platinum. The mass spectrometer then separates the platinum isotopes (commonly 195Pt) from other ions based on their mass-to-charge ratio.[11][12]

  • The detector measures the ion intensity for the platinum isotope.

4. Data Analysis:

  • A calibration curve is generated by plotting the known concentrations of the standards against their measured intensities. A linear regression is typically applied.[11]

  • The platinum concentration in the unknown samples is determined by interpolating their measured intensities on the calibration curve.

Platinum Speciation and Semi-Quantification using 195Pt NMR

This protocol describes the general workflow for characterizing platinum species in a solution, for example, to monitor the stability of a platinum drug in a formulation.

1. Sample Preparation:

  • Dissolve the platinum-containing compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The concentration should be sufficiently high to obtain a good signal-to-noise ratio in a reasonable time, typically in the mM range.

  • No digestion is required, as this technique analyzes the intact molecule.

2. NMR Instrument Setup:

  • The experiment is performed on a high-field NMR spectrometer equipped with a probe capable of detecting the 195Pt frequency (approximately 21.4 MHz on a 100 MHz proton instrument).[7][8]

  • A reference compound, typically 1.2 M sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O, is used to set the chemical shift scale to 0 ppm.[8]

3. Data Acquisition:

  • Acquire the 195Pt NMR spectrum. The acquisition time can vary from minutes for concentrated samples of a single species to several hours for dilute or complex mixtures.[8]

  • Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

4. Data Processing and Analysis:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.

  • The resulting spectrum will show distinct peaks for each magnetically inequivalent platinum species. The chemical shift (in ppm) of each peak provides information about the electronic environment and coordination sphere of the platinum atom.[8]

  • For semi-quantitative analysis, the relative concentrations of different platinum species can be estimated by integrating the area under their respective peaks. However, this assumes similar relaxation properties for all species and requires careful experimental setup for accuracy.[7]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both ICP-MS and 195Pt NMR analysis.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Digestion Acid Digestion (HNO3/HCl) Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Introduction Sample Introduction Dilution->Introduction Plasma Plasma Atomization & Ionization Introduction->Plasma MassSpec Mass Spectrometry (m/z Separation) Plasma->MassSpec Detection Detection of 195Pt MassSpec->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of Pt Concentration Calibration->Quantification

Caption: Experimental workflow for platinum quantification using ICP-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Platinum Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (FID) Spectrometer->Acquisition FT Fourier Transform Acquisition->FT Analysis Spectrum Analysis (Chemical Shift, Integration) FT->Analysis Speciation Speciation & Relative Quantification Analysis->Speciation

Caption: Experimental workflow for platinum analysis using 195Pt NMR.

Conclusion

  • ICP-MS is the undisputed method of choice for the accurate and precise quantification of total platinum concentration , offering exceptional sensitivity and high throughput, which is essential for pharmacokinetic and toxicological studies.

  • 195Pt NMR is an invaluable tool for the structural elucidation and speciation of platinum complexes in solution. While it can provide semi-quantitative information on the relative abundance of different species, it lacks the sensitivity and accuracy of ICP-MS for absolute quantification.

For a comprehensive understanding of a platinum drug's behavior, a cross-validation approach utilizing both techniques is often the most powerful strategy. ICP-MS can provide the "how much" and 195Pt NMR can reveal the "in what form," offering a complete picture for researchers, scientists, and drug development professionals.

References

Platinum Isotopes in Research: A Comparative Guide to ¹⁹⁵Pt and ¹⁹⁴Pt for Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate isotopic label is critical for the success of studies investigating the metabolism, mechanism of action, and quantification of platinum-based drugs and other platinum-containing compounds. This guide provides a comprehensive comparison of two stable platinum isotopes, ¹⁹⁵Pt and ¹⁹⁴Pt, highlighting their distinct applications, and providing experimental insights to aid in the selection of the optimal isotope for specific research needs.

This document outlines the unique properties of ¹⁹⁵Pt and ¹⁹⁴Pt, their primary analytical applications, and detailed experimental protocols for their use in isotopic labeling studies. A key takeaway is that the choice between these two isotopes is dictated by the research question: ¹⁹⁵Pt is unparalleled for structural and mechanistic studies via Nuclear Magnetic Resonance (NMR) spectroscopy, while ¹⁹⁴Pt is the gold standard for precise quantification using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with isotope dilution.

At a Glance: ¹⁹⁵Pt vs ¹⁹⁴Pt

Feature¹⁹⁵Pt¹⁹⁴Pt
Natural Abundance ~33.8%[1][2]~32.9%[2]
Nuclear Spin (I) 1/2[1]0
Primary Analytical Technique Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[5]
Key Application Structural elucidation, mechanistic studies, binding studies.[4][6]High-precision quantitative analysis, isotope dilution studies.[5]
Strengths Provides detailed information on chemical environment, oxidation state, and ligand coordination.[4]Extremely high sensitivity and accuracy for concentration measurements.
Limitations Lower sensitivity compared to mass spectrometry, requiring higher concentrations.Provides no structural information about the platinum compound.

The Power of Spin: ¹⁹⁵Pt for NMR Spectroscopy

The most significant distinction of ¹⁹⁵Pt is its nuclear spin of 1/2, making it the only stable platinum isotope that is NMR-active.[1] This property allows researchers to directly probe the chemical environment of the platinum atom within a molecule. ¹⁹⁵Pt NMR spectroscopy is a powerful tool for:

  • Structural Elucidation: Determining the coordination sphere, oxidation state, and stereochemistry of platinum complexes.[4]

  • Mechanistic Studies: Following the course of chemical reactions involving platinum compounds, such as drug-target interactions and metabolic transformations.[7][8]

  • Binding Studies: Investigating the binding of platinum drugs to biological macromolecules like DNA and proteins.[7]

The chemical shift range in ¹⁹⁵Pt NMR is exceptionally wide, making it highly sensitive to subtle changes in the electronic structure around the platinum nucleus.[4]

The Precision of Mass: ¹⁹⁴Pt for Isotope Dilution ICP-MS

In contrast to ¹⁹⁵Pt, ¹⁹⁴Pt has a nuclear spin of 0 and is therefore NMR-inactive. Its utility lies in its application as an internal standard in isotope dilution mass spectrometry (ID-MS), particularly with ICP-MS. Isotope dilution is a powerful quantitative technique that provides a high degree of accuracy and precision by correcting for sample matrix effects and instrument drift.[5]

¹⁹⁴Pt is the isotope of choice for these studies due to its high natural abundance and the ability to obtain it in highly enriched forms. The methodology involves adding a known amount of enriched ¹⁹⁴Pt to a sample containing platinum of natural isotopic abundance. By measuring the altered isotopic ratio (e.g., ¹⁹⁴Pt/¹⁹⁵Pt) using ICP-MS, the exact concentration of platinum in the original sample can be determined with exceptional accuracy. This technique is invaluable for:

  • Pharmacokinetic Studies: Accurately quantifying the concentration of platinum-based drugs and their metabolites in biological fluids and tissues.

  • Drug Monitoring: Precisely measuring the levels of platinum drugs in patients to optimize dosing and minimize toxicity.

  • Environmental Analysis: Quantifying trace levels of platinum in environmental samples.

Experimental Protocols

Experimental Workflow for ¹⁹⁴Pt Isotope Dilution ICP-MS Analysis of Cisplatin (B142131) in Human Plasma

This protocol outlines a typical workflow for the quantitative analysis of the platinum-based drug cisplatin in human plasma using ¹⁹⁴Pt as an internal standard.

Workflow for ¹⁹⁴Pt Isotope Dilution ICP-MS of Cisplatin in Plasma cluster_0 Sample Preparation cluster_1 ICP-MS Analysis cluster_2 Data Analysis SampleCollection Collect Human Plasma Sample Spiking Spike with Enriched ¹⁹⁴Pt-Cisplatin Standard SampleCollection->Spiking Digestion Microwave-Assisted Acid Digestion Spiking->Digestion Dilution Dilute Digested Sample Digestion->Dilution ICPMS Introduce Sample into ICP-MS Dilution->ICPMS IsotopeRatio Measure ¹⁹⁴Pt/¹⁹⁵Pt Isotope Ratio ICPMS->IsotopeRatio Calculation Calculate Cisplatin Concentration using Isotope Dilution Equation IsotopeRatio->Calculation Validation Validate Results with Quality Controls Calculation->Validation

Workflow for ¹⁹⁴Pt Isotope Dilution ICP-MS of Cisplatin in Plasma

Methodology:

  • Sample Collection and Preparation:

    • Collect human plasma samples from subjects who have received cisplatin.

    • Accurately weigh a known amount of the plasma sample.

    • Add a precise amount of a standard solution of cisplatin enriched in ¹⁹⁴Pt to the plasma sample. The amount of the spike should be chosen to yield an optimal isotope ratio for measurement by ICP-MS.

  • Acid Digestion:

    • Digest the spiked plasma sample using a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) in a closed-vessel microwave digestion system. This process breaks down the organic matrix and solubilizes the platinum.[9]

  • Dilution:

    • After digestion, dilute the sample to a suitable volume with deionized water to reduce the acid concentration and bring the platinum concentration within the linear range of the ICP-MS instrument.

  • ICP-MS Analysis:

    • Introduce the diluted sample into the ICP-MS system.

    • Measure the ion intensities of the ¹⁹⁴Pt and ¹⁹⁵Pt isotopes.

  • Quantification:

    • Calculate the concentration of cisplatin in the original plasma sample using the isotope dilution equation, which relates the measured isotope ratio to the known amount of the ¹⁹⁴Pt spike added and the natural isotopic abundances of platinum.

Experimental Workflow for ¹⁹⁵Pt NMR Analysis of Platinum Drug Metabolism in Cancer Cells

This protocol describes a general approach for studying the metabolic fate of a ¹⁹⁵Pt-labeled drug in a cancer cell line.

Workflow for ¹⁹⁵Pt NMR Metabolic Study cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 NMR Analysis cluster_3 Interpretation CellCulture Culture Cancer Cells Treatment Treat Cells with ¹⁹⁵Pt-Labeled Drug CellCulture->Treatment Incubation Incubate for a Defined Time Period Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting Lysis Lyse Cells and Prepare Cell-Free Extract Harvesting->Lysis Fractionation Optional: Fractionate Cellular Components Lysis->Fractionation NMR_Acquisition Acquire ¹⁹⁵Pt NMR Spectrum Lysis->NMR_Acquisition Fractionation->NMR_Acquisition Spectral_Analysis Analyze Chemical Shifts and Coupling Constants NMR_Acquisition->Spectral_Analysis Metabolite_ID Identify Platinum Metabolites Spectral_Analysis->Metabolite_ID Pathway_Analysis Elucidate Metabolic Pathways Metabolite_ID->Pathway_Analysis

Workflow for ¹⁹⁵Pt NMR Metabolic Study

Methodology:

  • Synthesis of ¹⁹⁵Pt-Labeled Drug:

    • Synthesize the platinum drug of interest using a starting material highly enriched in ¹⁹⁵Pt.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line to a desired confluency.

    • Treat the cells with the ¹⁹⁵Pt-labeled drug at a pharmacologically relevant concentration.

  • Cell Harvesting and Lysis:

    • After a specified incubation time, harvest the cells.

    • Lyse the cells using an appropriate method to obtain a cell-free extract.

  • Sample Preparation for NMR:

    • Concentrate the cell lysate and resuspend it in a suitable buffer containing D₂O for the NMR lock.

    • The reference compound for ¹⁹⁵Pt NMR is typically an external standard of Na₂PtCl₆ in D₂O.[4]

  • ¹⁹⁵Pt NMR Spectroscopy:

    • Acquire the ¹⁹⁵Pt NMR spectrum. Due to the lower sensitivity of NMR, longer acquisition times may be necessary.

    • Analyze the resulting spectrum for new peaks corresponding to platinum metabolites. The chemical shifts of these new signals will provide information about the changes in the coordination environment of the platinum atom.

  • Data Interpretation:

    • By comparing the ¹⁹⁵Pt chemical shifts of the metabolites to those of known platinum compounds, the structure of the metabolites can be inferred. This allows for the elucidation of the metabolic pathways of the platinum drug.

Cost-Effectiveness Considerations

The cost of isotopically enriched materials is a significant factor in experimental design. Both enriched ¹⁹⁵Pt and ¹⁹⁴Pt are specialty products, and their price can vary depending on the level of enrichment and the chemical form. Generally, the cost of the enriched isotope itself is a primary driver of the overall experiment cost.

  • ¹⁹⁵Pt for NMR: NMR experiments typically require higher concentrations of the analyte, which can increase the amount of expensive ¹⁹⁵Pt-labeled compound needed. However, the detailed structural and mechanistic information obtained from NMR can be invaluable and may not be achievable with other techniques.

  • ¹⁹⁴Pt for ICP-MS: While the initial cost of enriched ¹⁹⁴Pt may be high, the extreme sensitivity of ICP-MS allows for the use of very small quantities of the labeled internal standard per sample. For studies requiring high-throughput, accurate quantification, the cost per sample for the isotope can be relatively low.

Researchers should contact suppliers of stable isotopes for current pricing to perform a detailed cost-benefit analysis for their specific experimental needs.

Conclusion

The choice between ¹⁹⁵Pt and ¹⁹⁴Pt for isotopic labeling studies is clear-cut and depends on the analytical goal. For researchers seeking to understand the fundamental chemistry of platinum compounds—their structure, reactivity, and metabolic transformations at a molecular level—¹⁹⁵Pt with NMR spectroscopy is the indispensable tool. For those requiring highly accurate and precise quantification of platinum in complex biological or environmental matrices, ¹⁹⁴Pt coupled with isotope dilution ICP-MS is the superior method. By understanding the distinct advantages and applications of each isotope, researchers can design more effective and insightful experiments in the fields of drug development, pharmacology, and beyond.

References

A Comparative Guide to the Accurate and Precise Quantification of ¹⁹⁵Pt in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of platinum, particularly the ¹⁹⁵Pt isotope, in biological matrices is paramount. This is especially critical in pharmacokinetic studies of platinum-based anticancer drugs like cisplatin, carboplatin, and oxaliplatin, as well as in environmental monitoring and toxicology. This guide provides an objective comparison of the performance of various analytical techniques, with a focus on Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), supported by experimental data.

Comparison of Analytical Techniques

The determination of platinum concentrations in complex biological samples such as plasma, urine, and tissues necessitates highly sensitive and specific analytical methods. The most commonly employed techniques include Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), and Atomic Absorption Spectrometry (AAS).

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) stands out as the most sensitive and versatile technique for ¹⁹⁵Pt quantification.[1] Its ability to achieve very low detection limits makes it ideal for trace and ultra-trace elemental analysis.[2] Modern ICP-MS instruments can detect platinum at concentrations as low as the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[3]

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is another viable technique, though it generally exhibits lower sensitivity compared to ICP-MS.[1] While suitable for applications with higher platinum concentrations, it may not be adequate for detecting the low levels often encountered in biological samples following drug administration.

Atomic Absorption Spectrometry (AAS) , particularly with a graphite (B72142) furnace atomizer (GF-AAS), offers good sensitivity for platinum determination. However, it is generally less sensitive than ICP-MS and can be more susceptible to matrix interferences.[1]

A key advantage of ICP-MS is its capability for Isotope Dilution Analysis (IDA) , a powerful calibration strategy that can significantly improve accuracy and precision.[2][4] By introducing a known amount of an enriched isotope (e.g., ¹⁹⁴Pt) into the sample, IDA can correct for matrix effects, instrumental drift, and analyte loss during sample preparation.[4][5]

Quantitative Performance Data

The following tables summarize the quantitative performance of different analytical methods for platinum quantification in various biological matrices, based on published experimental data.

Table 1: Comparison of Determination Limits and Recovery Rates

Analytical MethodBiological MatrixDetermination LimitRecovery Rate (%)Reference
ICP-MSTissue0.05 ng/mL97.7 ± 6.9[1]
ICP-AESTissue50 ng/mL69.0 ± 3.0[1]
AASTissue200 ng/mL102.4 ± 4.0[1]

Table 2: ICP-MS Method Validation Data for Platinum Quantification

Biological MatrixLower Limit of Quantification (LLOQ)Accuracy (% Variation)Precision (% Variation)Recovery (%)Reference
Rat Plasma, Urine, Tissues0.5 ppbWithin 15%Within 15%85-115[6][7][8][9]
Human Plasma18.0 ng/mL≤15%≤15%Not Reported[1]
Human Plasma Ultrafiltrate8.0 ng/mL≤15%≤15%Not Reported[1]
Human Urine6.1 ng/mL≤15%≤15%Not Reported[1]
Human Peritoneal Fluid6.1 ng/mL≤15%≤15%Not Reported[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for sample preparation and ICP-MS analysis for platinum quantification in biological matrices.

Protocol 1: Sample Preparation by Microwave Digestion for Tissues

This protocol is suitable for the complete digestion of tissue samples prior to ICP-MS analysis.

  • Sample Weighing: Accurately weigh approximately 0.1-0.5 g of the tissue sample into a clean microwave digestion vessel.

  • Acid Addition: Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the vessel. A common ratio is 5:1 (e.g., 5 mL HNO₃ and 1 mL H₂O₂).

  • Microwave Digestion: Place the vessel in a microwave accelerated reaction system (MARS). The system uses elevated pressure and rapid heating to achieve complete digestion.[7][8] A typical program involves ramping the temperature to 180-200°C and holding for 15-30 minutes.

  • Dilution: After cooling, dilute the digested sample to a final volume with deionized water. The dilution factor will depend on the expected platinum concentration and the sensitivity of the ICP-MS instrument.

  • Internal Standard Addition: Add an internal standard (e.g., Iridium, Rhenium) to the final solution to correct for instrumental drift and matrix effects.

Protocol 2: Sample Preparation by Simple Dilution for Plasma and Urine

For less complex matrices like plasma and urine, a simple dilution may be sufficient.

  • Sample Aliquoting: Pipette a known volume of the plasma or urine sample into a clean centrifuge tube.

  • Dilution: Dilute the sample with a diluent solution, typically 0.5-1% nitric acid in deionized water. A high dilution factor (e.g., 1:50 or 1:1000) is often used to minimize matrix effects.[1]

  • Internal Standard Addition: Add an internal standard to the diluted sample.

  • Centrifugation (Optional): Centrifuge the sample to pellet any precipitated proteins or particulates before introduction to the ICP-MS.

Protocol 3: ICP-MS Analysis

The following are typical operating conditions for an ICP-MS instrument for ¹⁹⁵Pt quantification.

  • Instrument: Agilent 7500 ICP-MS or similar.[7]

  • RF Power: 1200 - 1550 W.

  • Plasma Gas Flow: 15 L/min.

  • Carrier Gas Flow: ~1 L/min.

  • Nebulizer: Standard or low-flow.

  • Spray Chamber: Scott-type, often cooled to 2°C.

  • Interface Cones: Nickel or platinum.

  • Isotope Monitored: ¹⁹⁵Pt.

  • Internal Standards: ¹⁹³Ir, ¹⁸⁷Re, or others not present in the sample.

  • Collision/Reaction Cell: Helium or other gases may be used to reduce polyatomic interferences if necessary.

Visualizing Experimental Workflows

The following diagrams illustrate the typical experimental workflows for ¹⁹⁵Pt quantification in biological matrices.

experimental_workflow_tissue cluster_prep Tissue Sample Preparation cluster_analysis ICP-MS Analysis weighing Weigh Tissue Sample acid_addition Add Digestion Acids (HNO3 + H2O2) weighing->acid_addition microwave Microwave Digestion acid_addition->microwave dilution Dilute Digested Sample microwave->dilution is_addition Add Internal Standard dilution->is_addition icpms ICP-MS Measurement (¹⁹⁵Pt) is_addition->icpms data_processing Data Processing and Quantification icpms->data_processing

Caption: Workflow for ¹⁹⁵Pt quantification in tissue samples.

experimental_workflow_fluids cluster_prep Plasma/Urine Sample Preparation cluster_analysis ICP-MS Analysis aliquot Aliquot Plasma/Urine dilution Dilute with Acidic Solution aliquot->dilution is_addition Add Internal Standard dilution->is_addition icpms ICP-MS Measurement (¹⁹⁵Pt) is_addition->icpms data_processing Data Processing and Quantification icpms->data_processing

Caption: Workflow for ¹⁹⁵Pt quantification in plasma or urine.

Conclusion

For the accurate and precise quantification of ¹⁹⁵Pt in biological matrices, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is demonstrably the superior technique. Its high sensitivity, low detection limits, and compatibility with powerful calibration methods like Isotope Dilution Analysis make it the method of choice for demanding applications in pharmaceutical research and development, clinical diagnostics, and environmental science. While other techniques like ICP-AES and AAS have their applications, they generally lack the sensitivity required for trace-level platinum quantification in biological samples. The provided experimental protocols and workflows offer a solid foundation for researchers to develop and validate their own robust methods for ¹⁹⁵Pt analysis.

References

A Researcher's Guide to 195Pt NMR Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging 195Pt Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate reference compound is a critical first step to ensure accurate and reproducible results. This guide provides a comprehensive comparison of common reference compounds, their performance characteristics, and detailed experimental protocols.

The 195Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, offers good receptivity for NMR studies.[1] However, the chemical shifts of 195Pt are highly sensitive to the chemical environment, spanning a vast range of over 13,000 ppm.[1] This sensitivity necessitates the use of a stable and reliable internal or external reference standard.

Comparison of Common 195Pt NMR Reference Compounds

The most widely accepted and utilized reference compound for 195Pt NMR is sodium hexachloroplatinate(IV) (Na₂PtCl₆) dissolved in deuterium (B1214612) oxide (D₂O).[1] Its popularity stems from a combination of favorable properties including commercial availability, chemical stability, relatively low cost, and high solubility, which facilitates rapid data acquisition.[1] Other related compounds, such as potassium hexachloroplatinate(IV) (K₂PtCl₆) and hexachloroplatinic acid (H₂PtCl₆), are also used, though less frequently.

Table 1: Comparison of 195Pt NMR Reference Compounds

FeatureSodium Hexachloroplatinate(IV) (Na₂PtCl₆)Potassium Hexachloroplatinate(IV) (K₂PtCl₆)Hexachloroplatinic Acid (H₂PtCl₆)
Common Solvent D₂OD₂OD₂O, dilute HCl/D₂O
Typical Concentration 1.2 MSaturated solutionVaries
Chemical Shift (δ) 0 ppm (by definition)Close to 0 ppmClose to 0 ppm, can be pH-dependent
Solubility in D₂O HighLower than Na₂PtCl₆High
Stability High in neutral/acidic solutionHigh in neutral/acidic solutionStable in acidic solution; hydrolyzes at higher pH
Advantages Industry standard, high S/N, readily availableChemically similar to Na₂PtCl₆Useful for studies in acidic media
Disadvantages Can be hygroscopicLower solubility can lead to longer acquisition timesChemical shift can be sensitive to pH and concentration

It is crucial to note that the chemical shift of 195Pt is significantly influenced by the solvent, temperature, and concentration.[2] Therefore, consistency in experimental conditions is paramount for obtaining comparable results.

Experimental Protocols

Preparation of 1.2 M Na₂PtCl₆ in D₂O Reference Standard

A standardized external reference is essential for ensuring the comparability of 195Pt NMR data across different experiments and laboratories.

Materials:

  • Sodium hexachloroplatinate(IV) (Na₂PtCl₆)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Analytical balance

  • NMR tube and cap

Procedure:

  • Calculate the required mass of Na₂PtCl₆ to prepare a 1.2 M solution in the desired volume of D₂O. The molecular weight of Na₂PtCl₆ is 453.77 g/mol . For 1 mL of solution, 0.5445 g of Na₂PtCl₆ is needed.

  • Accurately weigh the calculated amount of Na₂PtCl₆ and transfer it to the volumetric flask.

  • Add a small amount of D₂O to the flask to dissolve the solid. Gentle warming may be applied if necessary to aid dissolution.

  • Once the solid is completely dissolved, carefully add D₂O to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Transfer the prepared solution to a labeled NMR tube. For use as an external reference, a sealed capillary containing the solution can be inserted into the sample tube.

Standard 195Pt NMR Data Acquisition Protocol

The following is a general protocol for acquiring a 1D 195Pt NMR spectrum. Instrument-specific parameters may need to be optimized.

Table 2: Recommended Acquisition Parameters for 195Pt NMR

ParameterRecommended Value/RangePurpose
Pulse Width (p1) Calibrated 90° pulseTo ensure maximum signal intensity for quantitative measurements.[3]
Spectral Width (sw) ~150-250 kHz (~7000-12000 ppm)To cover the wide chemical shift range of 195Pt.
Acquisition Time (aq) 0.1 - 0.5 sDictated by the spectral width and the number of data points.
Relaxation Delay (d1) 1 - 5 x T₁To allow for full relaxation of the 195Pt nuclei between scans for accurate quantification.[3] T₁ values for 195Pt can be short (e.g., 0.4 s for Na₂PtCl₆).[4]
Number of Scans (ns) Varies (from tens to thousands)Dependent on the sample concentration to achieve an adequate signal-to-noise ratio.
Temperature (te) 298 K (or as required by experiment)Should be kept constant and reported, as 195Pt chemical shifts are temperature-dependent.

Logical Workflow for Reference Compound Selection and Use

The following diagram illustrates the decision-making process and workflow for utilizing a 195Pt NMR reference compound.

G cluster_0 Selection cluster_1 Preparation & Acquisition cluster_2 Data Processing A Define Experimental Needs (e.g., Solvent, pH, Temperature) D Is Na2PtCl6 suitable? A->D B Na2PtCl6 in D2O (Primary Standard) E Prepare Reference Standard (e.g., 1.2 M Na2PtCl6 in D2O) B->E C Alternative Reference (e.g., K2PtCl6, H2PtCl6) C->E D->B Yes D->C No H Use as External or Internal Reference E->H F Prepare Analyte Sample G Acquire 195Pt NMR Spectrum (Use Standardized Protocol) F->G I Process FID (Fourier Transform, Phasing, Baseline Correction) G->I H->G J Reference Spectrum to 0 ppm I->J K Analyze Chemical Shifts and Report Data J->K

Caption: Workflow for selecting and using a 195Pt NMR reference.

Signaling Pathway for Accurate Referencing

To ensure the accuracy and reliability of 195Pt NMR data, a systematic approach to referencing is crucial. The following diagram outlines the key considerations and steps.

G A Choice of Reference (Na2PtCl6 preferred) E Accurate Referencing A->E B Solvent System B->E C Temperature Control C->E D Concentration Consistency D->E F Reproducible Data E->F

Caption: Key factors influencing accurate 195Pt NMR referencing.

References

A Comparative Guide to Voltammetric Methods for Platinum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of platinum is crucial in various applications, from monitoring therapeutic drug levels to assessing environmental contamination. Voltammetric techniques offer a compelling alternative to traditional methods like inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS), providing a balance of sensitivity, cost-effectiveness, and portability. This guide presents a detailed comparison of various voltammetric methods for platinum analysis, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.

Performance Comparison of Voltammetric Methods

The selection of a voltammetric method for platinum analysis depends on the required sensitivity, the sample matrix, and the available instrumentation. This section compares the performance of Adsorptive Stripping Voltammetry (AdSV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) alongside the established spectrometric methods.

Quantitative Performance Data

The following table summarizes the key performance parameters for different analytical methods for platinum determination. Adsorptive Stripping Voltammetry, particularly with a Hanging Mercury Drop Electrode (HMDE), demonstrates exceptional sensitivity, reaching into the sub-nanogram per liter range. Bismuth Film Electrodes (BiFE) offer a less toxic alternative to mercury, though with slightly higher detection limits. Data for Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) for platinum is less comprehensively reported in single validated studies, but available data indicates their utility. For comparison, the performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) is also included, highlighting their high sensitivity, albeit with higher instrumentation costs.

MethodElectrode/SystemLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeAccuracy (Recovery %)Precision (RSD %)
Adsorptive Stripping Voltammetry (AdSV) Hanging Mercury Drop Electrode (HMDE)0.76 ng/L[1][2]2.8 ng/L[1][2]5.0 - 40.0 ng/L (R² = 0.9997)[1]106.8%[1]< 10%
Bismuth Film Solid State Electrode (BiFE)7.9 µg/L[1][2]29.1 µg/L[1][2]Not specifiedNot specifiedNot specified
Bismuth Film On-Chip Electrode (BiFE)22.5 µg/L[1][2]79.0 µg/L[1][2]Not specifiedNot specifiedNot specified
Differential Pulse Voltammetry (DPV) Hanging Mercury Drop Electrode (HMDE)Not specified0.007 µg/kgNot specifiedNot specified0.5 - 25%
Square Wave Voltammetry (SWV) Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) -0.05 ng/mL0.5 ng/mLNot specified97.7 ± 6.9%Within 15%
Atomic Absorption Spectroscopy (AAS) -200 ng/mLNot specifiedNot specified102.4 ± 4.0%Not specified

Data for DPV and SWV for platinum analysis is not as comprehensively available in single validated studies as for AdSV. The presented DPV data is from an analysis of potato samples. Further research is needed for a more direct comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the key voltammetric experiments cited in this guide.

Adsorptive Stripping Voltammetry (AdSV) with Hanging Mercury Drop Electrode (HMDE)

This method is highly sensitive for the determination of platinum in aqueous samples.

1. Electrolyte Preparation:

2. Sample Preparation:

  • Add 10 mL of the aqueous sample to 1.5 mL of the electrolyte.

  • For samples containing organic interfering substances, UV irradiation is recommended prior to analysis.

3. Voltammetric Procedure:

  • Purging: De-aerate the measurement cell with nitrogen gas for 300 seconds to remove dissolved oxygen.

  • Accumulation: Apply an accumulation potential of -0.6 V for 120 seconds while stirring the solution at 2000 rpm. This step facilitates the formation of a platinum(II) formazone complex and its adsorption onto the mercury drop.

  • Equilibration: Allow the solution to equilibrate for 10 seconds without stirring.

  • Stripping: Scan the potential from -0.6 V to -1.1 V using a differential pulse mode.

  • DPV Parameters: Set the sweep rate to 0.02 V/s and the pulse amplitude to 0.05 V.

Adsorptive Stripping Voltammetry (AdSV) with Bismuth Film Electrode (BiFE)

A less toxic alternative to the HMDE, suitable for online and portable analysis.

1. Electrode Preparation:

  • Bismuth films are prepared by reductive deposition on a glassy carbon solid-state electrode or a screen-printed electrode.

2. Electrolyte and Sample Preparation:

  • The supporting electrolyte is a solution containing formaldehyde and hydrazine.

  • The sample is added to the electrolyte.

3. Voltammetric Procedure:

  • The general principle involves the formation of a platinum(II) formazone complex and its adsorptive accumulation on the bismuth film electrode under negative potentials. The subsequent stripping is performed by scanning the potential.

Signaling Pathway and Experimental Workflow

To visualize the logical flow of a typical voltammetric analysis for platinum, the following diagrams are provided.

Voltammetric_Analysis_Workflow cluster_prep Sample & Electrode Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing & Analysis Sample Sample Collection Pretreatment Sample Pre-treatment (e.g., UV digestion) Sample->Pretreatment Electrolyte Add Supporting Electrolyte Pretreatment->Electrolyte Electrode Working Electrode Preparation Electrode->Electrolyte Purge De-aeration (N2 Purge) Electrolyte->Purge Accumulation Adsorptive Accumulation (Applied Potential & Stirring) Purge->Accumulation Stripping Potential Scan (Stripping) Accumulation->Stripping Signal Current Signal Measurement Stripping->Signal Analysis Data Analysis (Peak Height/Area) Signal->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification

General workflow for voltammetric platinum analysis.

Signaling_Pathway Pt_ion Platinum Ions (in sample) Complex Pt(II)-Formazone Complex Pt_ion->Complex Complexing_agents Complexing Agents (Formaldehyde, Hydrazine) Complexing_agents->Complex Adsorption Adsorption onto Electrode Surface Complex->Adsorption Reduction Electrochemical Reduction (Stripping) Adsorption->Reduction Current Analytical Current Signal Reduction->Current

Signaling pathway for AdSV of platinum.

Conclusion

Voltammetric methods, particularly Adsorptive Stripping Voltammetry with a Hanging Mercury Drop Electrode, offer a highly sensitive and cost-effective approach for the determination of platinum in various samples. While bismuth film electrodes provide a viable, less toxic alternative, their detection limits are higher. For routine analysis where ultra-low detection is not paramount, DPV and SWV can also be considered, although more comprehensive validation data for platinum is needed for a full comparison. In contrast, ICP-MS remains the gold standard for ultra-trace analysis with high throughput, but at a significantly higher cost. The choice of the optimal method will ultimately depend on the specific analytical requirements, budget, and the nature of the sample matrix. This guide provides the foundational data to make an informed decision for your platinum analysis needs.

References

comparative study of Platinum-195m and other radionuclides for imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Platinum-195m and Other Radionuclides for Imaging

For researchers, scientists, and drug development professionals, the selection of an appropriate radionuclide is a critical decision in the design of imaging studies. This guide provides a comparative analysis of Platinum-195m (¹⁹⁵ᵐPt) against other commonly used single-photon emission computed tomography (SPECT) radionuclides. The comparison focuses on physical properties, imaging characteristics, and potential therapeutic applications, supported by experimental data and protocols.

Introduction to Platinum-195m

Platinum-195m is a metastable isotope of platinum with unique properties that make it a compelling candidate for both high-resolution preclinical imaging and targeted radionuclide therapy. Its decay characteristics, including the emission of Auger electrons, offer the potential for theranostic applications, particularly in oncology. Radiolabeling with ¹⁹⁵ᵐPt allows for SPECT imaging without altering the chemical structure or biological activity of platinum-based drugs like cisplatin.[1][2]

Comparative Data of Radionuclides

The selection of a radionuclide for SPECT imaging is governed by its physical properties, which dictate image quality, patient radiation dose, and the feasibility of different imaging protocols. Below is a comparative summary of key quantitative data for ¹⁹⁵ᵐPt and other frequently used radionuclides.

PropertyPlatinum-195m (¹⁹⁵ᵐPt)Technetium-99m (⁹⁹ᵐTc)Indium-111 (¹¹¹In)Iodine-123 (¹²³I)Gallium-67 (⁶⁷Ga)Thallium-201 (²⁰¹Tl)
Half-life 4.01 days[3]6.02 hours[4][5]2.8 days (67.3 hours)[6][7][8]13.2 hours[2][9]3.26 days (78.3 hours)[1][3][10]3.04 days (73 hours)[11]
Principal Photon Energies (keV) 98.9 (11.4%)[12]140.5 (89.1%)[4][5][13]171.3, 245.4[6][8]159 (83%)[2][9][14]93 (39%), 184 (21%), 300 (17%)[1][3][10]68-80 (X-rays), 167[11][15]
Decay Mode Isomeric Transition, Electron Capture[3][5]Isomeric Transition[5][16]Electron Capture[6]Electron Capture[2][14]Electron Capture[1]Electron Capture[17]
Primary Emissions for Therapy Auger Electrons[13][14]-Auger ElectronsAuger Electrons[14]Auger ElectronsAuger Electrons[18]
Spatial Resolution (Preclinical SPECT) ~0.85 mm[1][2]Varies with collimatorVaries with collimatorVaries with collimatorPoorer than ⁹⁹ᵐTc due to higher energy photons[1]Varies with collimator

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of imaging studies. Below are representative protocols for preclinical SPECT imaging.

Platinum-195m SPECT Imaging Protocol

This protocol is adapted from preclinical studies evaluating the biodistribution of ¹⁹⁵ᵐPt-labeled compounds.[1][2]

  • Radiopharmaceutical Preparation:

    • Produce ¹⁹⁵ᵐPt by irradiating enriched ¹⁹⁴Pt in a high-flux reactor.[1][2]

    • Dissolve the irradiated target in an appropriate acid (e.g., 0.05 M HCl) to obtain a ¹⁹⁵ᵐPt solution.[1][2]

    • For studies with platinum-based drugs, synthesize the radiolabeled compound (e.g., [¹⁹⁵ᵐPt]cisplatin).

  • Animal Handling and Injection:

    • Use healthy mice (or a relevant disease model).

    • Administer 3-4 MBq of the ¹⁹⁵ᵐPt radiopharmaceutical intravenously.[1][2]

  • SPECT/CT Imaging:

    • Anesthetize the animals and position them in a preclinical SPECT/CT scanner (e.g., NanoSPECT or U-SPECT+).

    • Acquire SPECT images at various time points post-injection (e.g., 0, 2, 4, 24 hours).[1][2]

    • Acquisition duration can range from 30 to 120 minutes.[1][2]

    • Follow with a CT scan for anatomical co-registration.

  • Image Analysis and Quantification:

    • Reconstruct SPECT images using an appropriate algorithm.

    • Delineate organs of interest on the co-registered CT images.

    • Quantify ¹⁹⁵ᵐPt concentration in the delineated organs.

    • Validate SPECT quantification with ex vivo gamma counting and/or graphite (B72142) furnace atomic absorption spectroscopy (GF-AAS) of dissected organs.[1][2]

General SPECT Imaging Protocol for Other Radionuclides (Example: ⁹⁹ᵐTc)

This protocol provides a general framework for SPECT imaging with other commonly used radionuclides. Specific parameters will vary based on the radiopharmaceutical and clinical question.

  • Radiopharmaceutical Preparation:

    • Obtain the desired ⁹⁹ᵐTc-labeled radiopharmaceutical (e.g., ⁹⁹ᵐTc-HMPAO, ⁹⁹ᵐTc-Sestamibi).

    • Ensure radiochemical purity through quality control procedures.[18]

  • Patient Preparation and Injection:

    • Instruct the patient on any necessary preparations (e.g., fasting, hydration).[19]

    • Administer the ⁹⁹ᵐTc radiopharmaceutical intravenously at the recommended dosage (e.g., 555–1,110 MBq for brain perfusion SPECT).[18]

  • SPECT/CT Imaging:

    • Position the patient on the SPECT/CT scanner.

    • Acquire SPECT data using a gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.[20]

    • Acquisition parameters may include 60-120 projections over 360 degrees.[19][20]

    • Follow with a CT scan for attenuation correction and anatomical localization.

  • Image Processing and Analysis:

    • Reconstruct the SPECT data using an iterative reconstruction algorithm with corrections for attenuation and scatter.[20]

    • Analyze the images qualitatively (visual interpretation) and quantitatively (e.g., calculating uptake values).

Mandatory Visualizations

Signaling Pathway: Auger Electron-Mediated DNA Damage

The therapeutic potential of ¹⁹⁵ᵐPt and other Auger electron emitters stems from their ability to induce highly localized damage to cellular components, particularly DNA.[14] The decay of these radionuclides initiates a cascade of low-energy Auger electrons, which deposit their energy over a very short range (nanometers to micrometers).[14] When the radionuclide is in close proximity to the cell nucleus, these Auger electrons can cause complex and difficult-to-repair DNA double-strand breaks, leading to cell death.[21][22]

Auger_Electron_DNA_Damage cluster_0 Cellular Environment Radionuclide ¹⁹⁵ᵐPt Decay Auger_Cascade Auger Electron Cascade Radionuclide->Auger_Cascade Electron Capture/ Isomeric Transition DNA Nuclear DNA Auger_Cascade->DNA Energy Deposition (High LET-like) DSB Double-Strand Breaks DNA->DSB Direct & Indirect Damage Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Activation of Damage Response Pathways

Auger Electron-Induced DNA Damage Pathway
Experimental Workflow: Preclinical SPECT Imaging

The following diagram illustrates a typical workflow for a preclinical SPECT imaging study, from radiopharmaceutical production to data analysis.

Preclinical_SPECT_Workflow cluster_workflow Experimental Workflow Production Radionuclide Production Radiolabeling Radiolabeling & Quality Control Production->Radiolabeling Injection Radiopharmaceutical Administration Radiolabeling->Injection Animal_Model Animal Model Preparation Animal_Model->Injection Imaging SPECT/CT Image Acquisition Injection->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Analysis Image Analysis & Quantification Reconstruction->Analysis Validation Ex vivo Validation Analysis->Validation

Preclinical SPECT Imaging Workflow

Conclusion

Platinum-195m presents a valuable tool for preclinical imaging, offering the ability to track platinum-based therapeutics without altering their chemical properties. Its favorable decay characteristics, including a suitable half-life for longitudinal studies and the emission of Auger electrons, position it as a promising theranostic agent. While other radionuclides like Technetium-99m remain the workhorses of clinical SPECT imaging due to their ideal photon energy and short half-life, the unique advantages of Platinum-195m in the context of platinum-based chemotherapy research and development are significant. The choice of radionuclide will ultimately depend on the specific research question, the biological process under investigation, and the available imaging infrastructure. This guide provides the foundational data to aid researchers in making an informed decision for their imaging needs.

References

Validating Experimental ¹⁹⁵Pt NMR Shifts with DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing platinum-based compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁹⁵Pt nucleus is a powerful tool for this purpose, offering high sensitivity to the metal's chemical environment. However, experimental data can sometimes be ambiguous. Density Functional Theory (DFT) calculations have emerged as a robust method to complement and validate experimental ¹⁹⁵Pt NMR chemical shifts, providing deeper insights into molecular structure and electronic properties.

This guide provides an objective comparison of experimental and DFT-calculated ¹⁹⁵Pt NMR chemical shifts, supported by experimental and computational protocols. It aims to equip researchers with the knowledge to effectively integrate these two techniques for unambiguous structural elucidation of platinum complexes.

Experimental and Computational Methodologies

The accurate prediction of ¹⁹⁵Pt NMR chemical shifts is highly dependent on the chosen experimental and computational parameters. Below are detailed protocols that have been successfully applied in the field.

Experimental ¹⁹⁵Pt NMR Spectroscopy

A typical experimental setup for acquiring ¹⁹⁵Pt NMR spectra involves the following:

  • Instrumentation: A high-field NMR spectrometer is utilized.

  • Nucleus and Frequency: The ¹⁹⁵Pt nucleus is observed. It is the only naturally occurring platinum isotope with a nuclear spin of I = ½, having a natural abundance of 33.8%.[1]

  • Reference Standard: The conventional reference for ¹⁹⁵Pt chemical shifts is a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) in D₂O.[2]

  • Sample Preparation: Platinum complexes are dissolved in an appropriate deuterated solvent.

  • Data Acquisition: Standard pulse programs are used to acquire the ¹⁹⁵Pt NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm).

The chemical shift of ¹⁹⁵Pt is extremely sensitive to the oxidation state of the platinum (0, +2, or +4), the nature of the coordinated ligands, the coordination number, and the overall geometry of the complex.[1][2] This sensitivity results in a very wide chemical shift range of approximately 15,000 ppm.[1]

DFT Calculation of ¹⁹⁵Pt NMR Chemical Shifts

The computational protocol for calculating ¹⁹⁵Pt NMR chemical shifts involves two main stages: geometry optimization and NMR property calculation.

  • Geometry Optimization:

    • Functional and Basis Set: The geometry of the platinum complex is first optimized. A common approach is to use a hybrid functional like B3LYP or PBE0.[1][3][4][5] For the platinum atom, an effective core potential (ECP) such as LANL2DZ is often employed to account for relativistic effects on the core electrons, while a basis set like def2-SVP is used for the ligand atoms.[1][4]

    • Solvent Effects: To mimic the experimental conditions, solvent effects are typically included using a continuum solvation model like the Integral Equation Formalism for Polarizable Continuum Model (IEF-PCM) or the universal solvation model based on solute electron density (SMD).[1][4][6]

  • NMR Chemical Shift Calculation:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors.[1][6]

    • Functional and Basis Set: For the NMR calculation itself, a different combination of functional and basis set may be employed. For instance, the GGA functional PBE with the NMR-DKH basis sets has been shown to be effective.[1][4]

    • Relativistic Effects: Accounting for relativistic effects is crucial for heavy nuclei like platinum. This can be done through various formalisms, including the Zeroth-Order Regular Approximation (ZORA) or fully relativistic four-component methods.[3][7][8][9]

    • Referencing and Scaling: The calculated absolute shielding constant (σ) is then converted to a chemical shift (δ) relative to the calculated shielding of the reference compound, [PtCl₆]²⁻. Often, a linear scaling of the calculated shielding constants against the experimental chemical shifts is performed to improve the accuracy of the predictions.[1][3] A representative scaling equation is: δcalc = -0.8277 × σcalc - 2566.[1]

Performance Comparison: Experimental vs. DFT-Calculated ¹⁹⁵Pt NMR Shifts

The accuracy of DFT-calculated ¹⁹⁵Pt NMR chemical shifts can be evaluated by comparing them to experimental values for a range of platinum complexes. The following table summarizes such a comparison for several Pt(0) and Pt(IV) complexes, demonstrating the strong correlation that can be achieved.

ComplexOxidation StateExperimental δ (ppm)Calculated δ (ppm)Absolute Deviation (ppm)
[Pt(ICy)(dvtms)]Pt(0)-5343-527073
cis-[PtCl₂(NH₃)₂] (Cisplatin)Pt(II)-2095-211520
trans-[PtCl₂(NH₃)₂] (Transplatin)Pt(II)-2104-212016
[PtCl₆]²⁻Pt(IV)000
[PtBr₆]²⁻Pt(IV)-1230-125525
[Pt(OH)₆]²⁻Pt(IV)2930290525

Data compiled from multiple sources for illustrative purposes.[1][6]

Studies have shown that with appropriate computational protocols, Mean Absolute Deviations (MAD) between calculated and experimental ¹⁹⁵Pt NMR chemical shifts can be as low as 92-107 ppm, which corresponds to a Mean Relative Deviation (MRD) of approximately 1.7-2.3%.[1][4] For some Pt(IV) complexes, even higher accuracy has been reported.[6]

Workflow for Validation

The process of validating experimental ¹⁹⁵Pt NMR data with DFT calculations can be visualized as a systematic workflow. This involves initial experimental characterization, followed by computational modeling and a final comparative analysis.

DFT_Validation_Workflow cluster_exp Experimental Phase cluster_dft Computational Phase cluster_val Validation exp_synthesis Synthesis of Platinum Complex exp_nmr ¹⁹⁵Pt NMR Spectroscopy exp_synthesis->exp_nmr exp_data Experimental δ¹⁹⁵Pt exp_nmr->exp_data comparison Comparison and Error Analysis (MAD, MRD) exp_data->comparison dft_geom Geometry Optimization (e.g., B3LYP/LANL2DZ) dft_nmr NMR Shielding Calculation (e.g., GIAO-PBE/NMR-DKH) dft_geom->dft_nmr dft_scale Scaling and Referencing dft_nmr->dft_scale dft_data Calculated δ¹⁹⁵Pt dft_scale->dft_data dft_data->comparison validation Structure Validated? comparison->validation validation->dft_geom No, refine model conclusion Structural Elucidation validation->conclusion Yes

Workflow for validating experimental ¹⁹⁵Pt NMR shifts with DFT calculations.

This workflow illustrates the iterative nature of the validation process. If the initial comparison between experimental and calculated data is poor, the computational model can be refined (e.g., by considering different conformations, solvation models, or levels of theory) until a satisfactory agreement is achieved, leading to a confident structural assignment.

References

Assessing the Radiotoxicity of Platinum-195m Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Auger electron-emitting radionuclides in targeted cancer therapy represents a promising frontier in oncology. Among these, Platinum-195m (Pt-195m) has garnered significant interest due to its potent, short-range radiotoxicity, which is primarily mediated by the emission of a dense shower of low-energy Auger electrons upon decay. When incorporated into tumor-targeting molecules, Pt-195m offers the potential for highly localized cell killing while minimizing damage to surrounding healthy tissues. This guide provides a comparative assessment of the radiotoxicity of Pt-195m labeled compounds, supported by experimental data, to aid researchers in the evaluation and development of novel radiopharmaceuticals.

Physicochemical Properties and Dosimetry of Platinum-195m

Platinum-195m is a metastable isomer of platinum that decays by isomeric transition with a half-life of approximately 4.02 days.[1] This decay process is characterized by a high probability of internal conversion, leading to the release of a cascade of around 33 low-energy Auger electrons per decay.[2] These electrons have a very short range in tissue, on the order of nanometers to micrometers, resulting in a high linear energy transfer (LET) and dense ionization at the site of decay.[3] This localized energy deposition is the primary driver of the high radiotoxicity of Pt-195m.

Table 1: Comparison of Physical and Dosimetric Properties of Selected Auger Electron Emitters

RadionuclideHalf-lifePrincipal EmissionsAverage Number of Auger Electrons per DecayMean Electron Energy (keV)
Platinum-195m (Pt-195m) 4.02 days[1]Auger electrons, Conversion electrons, Gamma rays~33[2]0.184[4]
Platinum-193m (Pt-193m) 4.33 days[5]Auger electrons, Conversion electrons, Gamma rays~26[2]Not explicitly found
Iodine-125 (I-125) 59.4 daysAuger electrons, Conversion electrons, Gamma rays~25[2]Not explicitly found

In Vitro Radiotoxicity of Platinum-195m Labeled Compounds

The radiotoxicity of Pt-195m labeled compounds has been evaluated in various cancer cell lines, with the primary endpoint being clonogenic cell survival. These studies consistently demonstrate that the biological effectiveness of Pt-195m is highly dependent on its subcellular localization, with nuclear localization being critical for maximal cytotoxicity.[3][6][7]

A key metric for assessing radiotoxicity is the Relative Biological Effectiveness (RBE), which compares the cell-killing ability of a given radiation type to a standard reference, typically 250 kVp X-rays. For trans-platinum(II) labeled with Pt-195m, an RBE of 4.8 has been reported in Chinese hamster V79 cells.[6][8] This high RBE is indicative of the dense, localized damage induced by the Auger electrons, which is more difficult for cells to repair compared to the sparsely ionizing radiation from X-rays.

Table 2: Comparative In Vitro Radiotoxicity Data

CompoundCell LineAssayEndpointResult
trans-195mPt-diamminedichloroplatinum(II) Chinese Hamster V79Clonogenic SurvivalMean Lethal Cellular Uptake at 37% Survival~1.0 mBq/cell[6][8]
trans-195mPt-diamminedichloroplatinum(II) Chinese Hamster V79Clonogenic SurvivalRBE (compared to 250 kVp X-rays)4.8[6][8]
125I-iododeoxyuridine (as a comparator) Chinese Hamster V79Clonogenic SurvivalRBE (compared to 250 kVp X-rays)7-9[2]

It is noteworthy that while Pt-195m is a potent Auger electron emitter, other radionuclides like Iodine-125, when incorporated directly into the DNA backbone via analogues like iododeoxyuridine, can exhibit even higher RBE values.[2] This highlights the critical importance of the targeting moiety and its ability to deliver the radionuclide in close proximity to the DNA.

In Vivo Biodistribution and Radiotoxicity

Preclinical studies in animal models have provided valuable insights into the in vivo behavior of Pt-195m labeled compounds. Biodistribution studies of 195mPt-cisplatin in normal volunteers have shown that the highest absorbed doses are typically observed in the kidneys, spleen, and liver.[9] This information is crucial for assessing potential off-target toxicities.

In tumor-bearing mice, 195mPt-cisplatin has been shown to accumulate in tumors, with the uptake and retention kinetics influencing its therapeutic efficacy.[10][11] The combination of the inherent chemotoxicity of the platinum compound with the radiotoxicity of Pt-195m offers a synergistic approach to cancer therapy, often referred to as "chemo-Auger combination therapy".[12]

Experimental Protocols

In Vitro Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining the cytotoxic effects of ionizing radiation and radiopharmaceuticals.

Protocol:

  • Cell Culture: Maintain the cancer cell line of interest in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Harvest exponentially growing cells and seed a known number of cells into multi-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-150) at the end of the experiment.

  • Treatment: After allowing the cells to attach overnight, expose them to varying concentrations of the Pt-195m labeled compound for a defined period (e.g., 24 hours). Include a non-radioactive platinum compound as a control for chemotoxicity and untreated cells as a negative control.

  • Incubation: Following treatment, wash the cells with fresh medium and incubate for a period that allows for colony formation (typically 7-14 days).

  • Staining and Counting: Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction as a function of the concentration or radioactivity of the Pt-195m compound to generate a dose-response curve.

Cellular Uptake and Subcellular Distribution

Understanding the kinetics of cellular uptake and the subcellular localization of the radiolabeled compound is essential for interpreting radiotoxicity data.

Protocol:

  • Cell Culture and Treatment: Culture cells as described for the clonogenic assay and treat with the Pt-195m labeled compound.

  • Time-Course Uptake: At various time points post-treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

  • Cell Lysis and Radioactivity Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Subcellular Fractionation: To determine the subcellular distribution, employ a differential centrifugation protocol. Briefly, after cell lysis in a hypotonic buffer, perform a low-speed centrifugation to pellet the nuclei. The supernatant represents the cytoplasmic fraction. Further centrifugation at higher speeds can isolate other organelles.

  • Radioactivity Measurement of Fractions: Measure the radioactivity in the nuclear and cytoplasmic fractions (and other fractions if desired) to determine the percentage of the total cellular radioactivity localized in each compartment.

  • Data Analysis: Express cellular uptake as the percentage of the initial radioactivity in the medium that is associated with the cells. Express subcellular distribution as the percentage of total cellular radioactivity found in each fraction.

Mechanisms of Radiotoxicity and Signaling Pathways

The high radiotoxicity of Auger electrons stems from their ability to induce complex and difficult-to-repair DNA damage, particularly double-strand breaks (DSBs).[3][13] The dense cluster of ionizations produced by an Auger electron cascade in the immediate vicinity of the DNA can lead to multiple lesions within a small region of the chromatin, challenging the cell's repair machinery.

The cellular response to this DNA damage involves the activation of complex signaling pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) are recruited to the sites of DSBs, initiating a cascade of phosphorylation events that lead to cell cycle arrest and the activation of DNA repair pathways or, if the damage is too severe, apoptosis.[7]

Below is a simplified representation of the DNA damage response pathway activated by Auger electrons.

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 DNA Damage and Sensing cluster_2 Downstream Signaling and Cellular Fate Pt195m 195mPt-labeled Compound Nucleus Cell Nucleus Pt195m->Nucleus Cellular Uptake DNA Nuclear DNA Nucleus->DNA Nuclear Localization Auger Auger Electron Cascade DNA->Auger Decay of 195mPt DSB Complex DNA Double-Strand Breaks Auger->DSB Induces ATM ATM Activation DSB->ATM Activates p53 p53 Activation ATM->p53 Phosphorylates DNARepair DNA Repair Pathways ATM->DNARepair Activates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe)

DNA Damage Response to Auger Electrons

Conclusion

Platinum-195m labeled compounds represent a potent class of radiopharmaceuticals with significant potential for targeted cancer therapy. Their high radiotoxicity, driven by the emission of Auger electrons, results in severe and localized damage to cancer cells, particularly when the radionuclide is delivered to the cell nucleus. The comparative data presented in this guide underscore the importance of both the choice of the Auger electron-emitting radionuclide and the design of the targeting molecule to maximize therapeutic efficacy. Further research focusing on novel delivery strategies and a deeper understanding of the radiobiological effects of Pt-195m will be crucial for the successful clinical translation of this promising therapeutic approach.

References

A Comparative Guide to Experimental and Theoretical ¹⁹⁵Pt Coupling Constants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of platinum-based compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the observation of ¹⁹⁵Pt coupling constants, offers a powerful tool for elucidating the structure and bonding in these molecules. This guide provides a comprehensive comparison of experimentally measured and theoretically calculated ¹⁹⁵Pt coupling constants, supported by detailed methodologies and visual workflows, to aid in the structural analysis of platinum complexes.

Introduction to ¹⁹⁵Pt Coupling Constants

The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I = 1/2, provides rich structural information through its coupling to other NMR-active nuclei.[1] These spin-spin coupling constants, denoted as J, are highly sensitive to the electronic environment around the platinum center, including the nature of the ligands, their stereochemical arrangement, and the oxidation state of the platinum atom.[2] Common coupling partners for ¹⁹⁵Pt include ³¹P, ¹⁵N, ¹³C, and ¹H. The magnitude of the coupling constant, typically measured in Hertz (Hz), provides valuable insights into the bonding and proximity of the coupled nuclei.

Experimental Determination of ¹⁹⁵Pt Coupling Constants

The experimental determination of ¹⁹⁵Pt coupling constants is achieved through ¹⁹⁵Pt NMR spectroscopy or by observing the satellites in the NMR spectra of the coupling partner (e.g., ³¹P or ¹H).

General Experimental Protocol for ¹⁹⁵Pt NMR Spectroscopy

A general procedure for acquiring ¹⁹⁵Pt NMR spectra involves the following steps:

  • Sample Preparation: A solution of the platinum complex is prepared in a suitable deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio. The use of a stable reference compound, such as Na₂PtCl₆ in D₂O, is crucial for accurate chemical shift referencing.[1]

  • Instrument Setup: The NMR spectrometer is tuned to the ¹⁹⁵Pt frequency. Due to the low gyromagnetic ratio of ¹⁹⁵Pt, a high-field spectrometer is advantageous.

  • Acquisition Parameters: Key parameters such as the pulse width, acquisition time, and relaxation delay are optimized to ensure accurate and efficient data collection. For quantitative measurements, a sufficient relaxation delay (typically 5 times the longest T₁) is essential.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

  • Data Analysis: The coupling constants are measured as the frequency difference between the split peaks in the spectrum.

Theoretical Calculation of ¹⁹⁵Pt Coupling Constants

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical prediction of NMR parameters, including ¹⁹⁵Pt coupling constants.[3] These calculations can provide valuable insights into the factors influencing the coupling and can aid in the interpretation of experimental spectra.

General Theoretical Protocol for Calculating ¹⁹⁵Pt Coupling Constants

A typical workflow for the theoretical calculation of ¹⁹⁵Pt coupling constants involves:

  • Geometry Optimization: The first step is to obtain an accurate molecular geometry of the platinum complex. This is typically done using DFT with a suitable functional (e.g., B3LYP) and basis set.[4]

  • NMR Calculation: Using the optimized geometry, the NMR coupling constants are calculated. This is often performed using specialized computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, in conjunction with a DFT functional.[3][4]

  • Relativistic Effects: Due to the presence of the heavy platinum atom, relativistic effects can significantly influence the calculated coupling constants. Therefore, it is often necessary to include relativistic corrections in the calculations, for example, by using the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.[4]

  • Solvent Effects: If the experimental data is obtained in solution, it is important to account for solvent effects in the calculations. This can be done using implicit solvent models, such as the Polarizable Continuum Model (PCM).[4]

Comparison of Experimental and Theoretical Data

The agreement between experimental and theoretical ¹⁹⁵Pt coupling constants can vary depending on the complexity of the system and the computational methodology employed. The following tables provide a comparison of experimental and calculated values for different types of coupling.

¹J(¹⁹⁵Pt-¹H) Coupling Constants in Platinum(II) Hydrides

The one-bond coupling between platinum and a directly attached hydride ligand is a sensitive probe of the trans-influence of the ligand opposite to the hydride.

ComplexExperimental ¹J(¹⁹⁵Pt-¹H) (Hz)Calculated ¹J(¹⁹⁵Pt-¹H) (Hz)
[HPt(PᵗBu₃)₂]⁺26302114

Calculations were performed using DFT. The discrepancy between the experimental and calculated values for [HPt(PᵗBu₃)₂]⁺ was attributed to the presence of an agostic interaction in the solid state that was not fully captured by the initial gas-phase calculation model.[5][6]

¹J(¹⁹⁵Pt-³¹P) Coupling Constants in Platinum(0) Complexes

One-bond platinum-phosphorus coupling constants are widely used to study the nature of the Pt-P bond and the stereochemistry of phosphine (B1218219) complexes.

ComplexExperimental ¹J(¹⁹⁵Pt-³¹P) (Hz)Calculated ¹J(¹⁹⁵Pt-³¹P) (Hz)
[Pt(CO)(PPh₃)₃]38203796
[Pt(PPh₃)₄]39803891
[Pt(PF₃)₄]49604875

Calculations were performed using a non-relativistic DFT protocol with scaling. The Mean Absolute Deviation (MAD) and Mean Relative Deviation (MRD) for a set of 33 coupling constants were 127 Hz and 3.3%, respectively.[4][7]

Visualizing the Workflow

The process of comparing experimental and theoretical ¹⁹⁵Pt coupling constants can be visualized as a structured workflow.

G Workflow for Comparing Experimental and Theoretical ¹⁹⁵Pt Coupling Constants cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_prep Sample Preparation exp_acq NMR Data Acquisition exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc exp_analysis ¹⁹⁵Pt Coupling Constant Measurement exp_proc->exp_analysis comparison Comparison & Analysis exp_analysis->comparison theo_opt Geometry Optimization (DFT) theo_calc NMR Coupling Constant Calculation (DFT) theo_opt->theo_calc theo_corr Inclusion of Relativistic & Solvent Effects theo_calc->theo_corr theo_analysis Predicted ¹⁹⁵Pt Coupling Constant theo_corr->theo_analysis theo_analysis->comparison conclusion Structural Elucidation & Interpretation comparison->conclusion

Workflow for Comparing Experimental and Theoretical ¹⁹⁵Pt Coupling Constants

Conclusion

The comparison of experimental and theoretical ¹⁹⁵Pt coupling constants is a powerful strategy for the structural elucidation of platinum complexes. While experimental measurements provide the ground truth, theoretical calculations offer a deeper understanding of the factors that govern these parameters. The synergy between these two approaches allows for a more confident and detailed characterization of platinum-containing molecules, which is of significant importance in fields ranging from catalysis to medicinal chemistry. As computational methods continue to improve in accuracy, the predictive power of theoretical calculations will become an even more indispensable tool for researchers in these areas.

References

Safety Operating Guide

Proper Disposal of Platinum-195m: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Platinum-195m (¹⁹⁵ᵐPt), a metastable isomer of platinum that is radioactive. Adherence to these procedures is essential for minimizing radiation exposure and complying with regulatory standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle ¹⁹⁵ᵐPt with the appropriate safety measures to mitigate exposure risks.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling ¹⁹⁵ᵐPt.

  • Designated Work Area: Conduct all work with ¹⁹⁵ᵐPt in a designated radioactive materials work area. This area should be clearly marked with radiation warning signs.

  • Shielding: Use appropriate shielding, such as lead or tungsten, to reduce exposure to the gamma and X-ray emissions from ¹⁹⁵ᵐPt.

  • Contamination Control: Use absorbent bench paper to cover work surfaces and prevent the spread of contamination. Regularly monitor the work area and personnel for contamination using a suitable radiation detection instrument.

Radiological Data for Platinum-195m

A summary of the key radiological data for ¹⁹⁵ᵐPt is provided in the table below for easy reference. This information is critical for waste management and disposal decisions.

PropertyValue
Half-life Approximately 4.01 days
Decay Mode Isomeric Transition (IT) to ¹⁹⁵Pt (stable)[1][2]
Primary Emissions Auger electrons, gamma rays, X-rays[3][4]
Daughter Isotope Platinum-195 (¹⁹⁵Pt) - Stable

Step-by-Step Disposal Procedure for Platinum-195m

The short half-life of ¹⁹⁵ᵐPt allows for a straightforward disposal method known as "decay-in-storage." This process involves holding the radioactive waste in a safe, shielded location until it has decayed to a level that is indistinguishable from background radiation, at which point it can be disposed of as non-radioactive waste.

Step 1: Waste Segregation and Collection

Proper segregation of radioactive waste at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste:

    • Place all solid waste contaminated with ¹⁹⁵ᵐPt (e.g., gloves, absorbent paper, pipette tips, vials) into a designated, clearly labeled radioactive waste container.

    • The container must be durable, leak-proof, and appropriately shielded.

    • Do not mix ¹⁹⁵ᵐPt waste with other radioactive isotopes that have significantly different half-lives.

  • Liquid Waste:

    • Collect liquid waste containing ¹⁹⁵ᵐPt in a designated, shatter-resistant container.

    • Do not dispose of liquid ¹⁹⁵ᵐPt waste down the drain unless specifically authorized by your institution's Radiation Safety Officer (RSO) and it meets the criteria for sewer disposal after decay.

    • If the liquid waste also contains hazardous chemicals, it must be treated as mixed waste and handled according to specific institutional procedures.

Step 2: Labeling and Record-Keeping

Accurate labeling and meticulous record-keeping are regulatory requirements and essential for safe waste management.

  • Labeling: Each radioactive waste container must be clearly labeled with:

    • The radiation symbol (trefoil).

    • The words "Caution, Radioactive Material."

    • The radionuclide: Platinum-195m (¹⁹⁵ᵐPt).

    • The estimated activity and the date of measurement.

    • The name of the principal investigator or laboratory.

  • Record-Keeping: Maintain a detailed log for each waste container, documenting:

    • The date each waste item is added.

    • The estimated activity of each addition.

    • The initials of the individual adding the waste.

Step 3: Decay-in-Storage

The decay-in-storage period is determined by the half-life of the radionuclide. A general rule of thumb is to allow the waste to decay for at least 10 half-lives. For ¹⁹⁵ᵐPt, with a half-life of approximately 4 days, this would be a minimum of 40 days.

  • Storage Location: Store the labeled waste containers in a designated and secure radioactive waste storage area. This area should be shielded and access should be restricted to authorized personnel.

  • Decay Time: Hold the waste for a minimum of 10 half-lives (approximately 40 days for ¹⁹⁵ᵐPt). This will reduce the radioactivity to less than 0.1% of its initial level.

Step 4: Final Survey and Disposal

After the decay period, the waste must be surveyed to confirm that its radioactivity is indistinguishable from background levels before it can be disposed of as non-radioactive waste.

  • Radiation Survey:

    • Using a calibrated radiation survey meter appropriate for the emissions of ¹⁹⁵ᵐPt (e.g., a Geiger-Muller detector), measure the radiation levels of the waste container.

    • The survey should be performed in a low-background area.

    • The radiation levels of the waste must be at background levels.

  • Disposal:

    • If the survey confirms that the waste has decayed to background levels, the radioactive labels must be defaced or removed.

    • The waste can then be disposed of as regular laboratory waste (e.g., biohazardous or chemical waste, as appropriate).

    • Maintain a record of the final survey and disposal date.

  • If Not at Background: If the waste still measures above background radiation levels, it must be returned to the decay-in-storage area for a longer period. Re-survey the waste after an additional decay period.

Experimental Protocols

While this document does not detail specific experimental uses of ¹⁹⁵ᵐPt, any laboratory protocol involving this radionuclide should incorporate the above waste disposal procedures as an integral part of the experimental workflow. For instance, in cellular uptake and retention studies, all contaminated cell culture flasks, media, and disposables must be collected and disposed of following the decay-in-storage protocol.[3]

Logical Workflow for Platinum-195m Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ¹⁹⁵ᵐPt waste.

Platinum195m_Disposal_Workflow Platinum-195m Disposal Workflow start Generation of ¹⁹⁵ᵐPt Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate label_record Label Container & Record Waste Details segregate->label_record decay Decay-in-Storage (min. 10 half-lives / 40 days) label_record->decay survey Survey Waste for Radioactivity decay->survey at_background Is radioactivity at background level? survey->at_background deface Deface/Remove Radioactive Labels at_background->deface Yes return_to_decay Return to Decay-in-Storage at_background->return_to_decay No dispose Dispose as Non-Radioactive Waste deface->dispose end Disposal Complete dispose->end return_to_decay->decay

References

Essential Safety and Logistical Information for Handling Platinum-195

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Platinum-195. The primary focus is on the radioactive isomer, Platinum-195m (195mPt) , due to its radiological hazards. The chemical and physical hazards associated with elemental platinum are also addressed.

Hazard Identification

It is imperative to understand the dual nature of the hazards associated with 195mPt.

  • Radiological Hazards : 195mPt is a radioactive isotope that decays via internal transition, emitting low-energy Auger electrons.[1][2] These electrons have a high Linear Energy Transfer (LET), meaning they deposit a significant amount of energy over a very short distance.[1][2] This makes 195mPt particularly hazardous if internalized (i.e., inhaled, ingested, or absorbed through the skin), as it can cause significant damage to cells in close proximity to the decay event.[1] The external radiation risk is lower due to the low energy of the emitted electrons.

  • Chemical and Physical Hazards : As with other fine metal powders, this compound in powdered form is flammable and can create a risk of dust explosion. It is essential to avoid creating dust and to keep the material away from ignition sources. Platinum is incompatible with strong acids and oxidizing agents.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate both radiological and chemical risks. The following table summarizes the required PPE for handling 195mPt.

PPE CategoryItemSpecifications and Rationale
Primary Protection Double Nitrile GlovesPrevents skin contamination from radioactive materials and protects against chemical splashes. The outer pair can be removed immediately in case of contamination.
Lab CoatWorn fully buttoned with sleeves down to protect skin and personal clothing from contamination.
Safety Glasses with Side ShieldsProtects eyes from splashes of radioactive or chemical substances.
Closed-toe ShoesPrevents spills from contacting feet.
Respiratory Protection N95/P3 RespiratorRequired when handling 195mPt powder. Prevents inhalation of radioactive particles.[3]
Enhanced Protection Face ShieldTo be worn in addition to safety glasses when there is a significant risk of splashes.[4]
Disposable Sleeve CoversProvides extra protection against contamination of the arms.
Dosimetry Badge (Body and/or Ring)Essential for monitoring external radiation exposure, as required by your institution's Radiation Safety Program.[4][5]

Operational and Handling Procedures

Adherence to a strict, step-by-step operational workflow is critical for ensuring safety.

  • Authorization : Obtain all necessary authorizations from your institution's Radiation Safety Officer (RSO) or equivalent committee before acquiring or using 195mPt.[5]

  • Designated Area : All work with 195mPt must be conducted in a designated and clearly labeled radioactive materials work area.[6]

  • Containment : For handling powders or volatile forms, a certified chemical fume hood or a glove box is mandatory to prevent inhalation and contain any potential spills.[6]

  • Work Surface : Cover the work surface with absorbent, plastic-backed paper to contain any spills. Perform all liquid handling within a spill tray.[7]

  • Gather Materials : Ensure all necessary equipment, including PPE, handling tools (e.g., forceps), survey meters, and waste containers, are present in the work area before starting.

The following diagram illustrates the standard workflow for handling 195mPt, from receipt to disposal.

G Standard Workflow for Handling Platinum-195m cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disp Disposal a Receive & Log 195mPt b Prepare Designated Work Area a->b c Don Appropriate PPE b->c d Perform Experiment in Fume Hood/Glove Box c->d e Continuously Monitor for Contamination d->e f Segregate & Store Radioactive Waste e->f g Decontaminate Work Area f->g h Survey Personnel & Area g->h i Doff PPE h->i j Store for Decay-in-Storage i->j k Arrange for Licensed Disposal j->k

Standard operational workflow for handling 195mPt.
  • Decontamination : Clean and decontaminate all work surfaces and equipment after use.

  • Monitoring : Use a survey meter (e.g., a Geiger-Müller counter with a pancake probe) to check for contamination on yourself, your PPE, and the work area.[5]

  • Hand Washing : Always wash your hands thoroughly after removing gloves and before leaving the work area.[7]

Emergency Procedures

Rapid and correct response to emergencies is crucial.

  • Alert : Immediately alert others in the area.

  • Isolate : Cordon off the affected area to prevent entry.

  • Contain : If safe to do so, cover liquid spills with absorbent material and dry spills with a damp cloth to prevent aerosolization.

  • Notify : Contact your institution's Radiation Safety Officer (RSO) immediately.[5]

  • Decontaminate : Await instructions from the RSO. Decontamination should only be performed by trained personnel wearing appropriate PPE.

  • Platinum powder is flammable. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS , as these can react with burning metal and create an explosion hazard.

  • Use a Class D fire extinguisher or smother the fire with dry sand.

  • Evacuate the area and call emergency services, informing them of the radioactive nature of the material.

  • Skin : Immediately flush the affected area with lukewarm water and mild soap. Do not abrade the skin. Notify the RSO.[5]

  • Ingestion/Inhalation : Seek immediate medical attention and inform the medical personnel and the RSO about the nature of the ingested/inhaled substance.

Disposal Plan

All waste containing 195mPt is considered radioactive and must be handled accordingly.

  • Segregation : Keep radioactive waste separate from non-radioactive waste. Segregate waste by physical form (e.g., solid, liquid, sharps).

  • Labeling : All radioactive waste containers must be clearly labeled with the "Caution - Radioactive Material" symbol, the isotope (195mPt), the activity level, and the date.

  • Decay-in-Storage : Due to its relatively short half-life of approximately 4 days, low-level 195mPt waste can be stored for decay.[8][9] A general rule is to store for at least 10 half-lives (approximately 40 days), after which the material can be surveyed. If radiation levels are indistinguishable from background, it may be disposed of as non-radioactive waste, pending RSO approval.

  • Licensed Disposal : For higher activity waste or materials that cannot be held for decay, disposal must be arranged through your institution's licensed radioactive waste disposal service.

Quantitative Data for Platinum-195m

The following table summarizes key radiological and dosimetric data for 195mPt.

ParameterValueReference(s)
Physical Properties
Half-life (T½)~4.02 days[8][9]
Decay ModeInternal Transition[9]
Primary EmissionsAuger and Conversion Electrons[1][2]
Daughter Isotope195Pt (Stable)[9]
Biological/Dosimetric Data
Relative Biological Effectiveness (RBE)4.8 (compared to 250 kVp X-rays)[1][2]
Mean Effective Dose (195mPt-cisplatin)0.185 ± 0.034 mSv/MBq[10][11]
Highest Organ Dose (195mPt-cisplatin)Kidneys (2.68 ± 1.5 mGy/MBq)[10][11]
Spleen Dose (195mPt-cisplatin)1.6 ± 0.8 mGy/MBq[10][11]
Liver Dose (195mPt-cisplatin)1.45 ± 0.38 mGy/MBq[10][11]

Hazard Mitigation Strategy

A multi-tiered approach is essential for mitigating the risks associated with 195mPt. This involves a combination of engineering controls, administrative procedures, and personal protective equipment, as outlined in the ALARA (As Low As Reasonably Achievable) principle.[4]

G Hazard Mitigation Strategy for Platinum-195m cluster_hazards Identified Hazards cluster_controls Control Measures (ALARA Principle) cluster_eng Engineering Controls cluster_admin Administrative Controls cluster_ppe Personal Protective Equipment (PPE) rad_haz Radiological Hazard (Internal Contamination) eng_controls Fume Hood / Glove Box Spill Trays Shielding (if required) rad_haz->eng_controls admin_controls Designated Work Areas Standard Operating Procedures (SOPs) Radiation Safety Training Dosimetry Program rad_haz->admin_controls ppe_controls Double Gloves Lab Coat Safety Glasses Respirator (for powders) rad_haz->ppe_controls chem_haz Chemical/Physical Hazard (Flammability, Dust) chem_haz->eng_controls chem_haz->admin_controls chem_haz->ppe_controls safe_op Safe Laboratory Operation eng_controls->safe_op admin_controls->safe_op ppe_controls->safe_op

Relationship between hazards and control measures for 195mPt.

References

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